Product packaging for GALLAMINE TRIETHIODIDE(Cat. No.:CAS No. 7006-17-9)

GALLAMINE TRIETHIODIDE

Cat. No.: B1683239
CAS No.: 7006-17-9
M. Wt: 510.8 g/mol
InChI Key: OZLPUNFFCJDMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gallamine triethiodide (CAS 65-29-2) is a synthetic tri-quaternary ammonium compound and a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) of the neuromuscular junction, historically used as a non-depolarizing neuromuscular blocking agent to induce muscle relaxation . Its mechanism of action involves competitively binding to the cholinergic receptor sites, thereby blocking the transmitter action of acetylcholine without inducing depolarization . A key characteristic that differentiates gallamine from other neuromuscular blockers is its potent parasympatholytic (atropine-like) effect. It functions as a negative allosteric modulator highly selective for muscarinic M2 acetylcholine receptors, with a binding affinity in the nanomolar range (Ki = 2.4 nM) and a potency order of M2 > M1 = M4 > M3 = M5 . This selective blockade of cardiac muscarinic receptors reduces vagal influence, leading to pronounced tachycardia, an effect observed in various animal models . In research settings, this compound is a valuable tool for studying the roles of M2 receptors in neuromuscular transmission and neuroimmunology . It has been utilized in experimental neuroscience to induce paralysis in animal models, which eliminates motor convulsions and enables invasive and noninvasive monitoring of peripheral physiology during seizure activity . Specific applications include its use as a relaxant for measuring recordings from single neurons in the spinal trigeminal nucleus, as an antagonist in neuroblastoma cell studies targeting the M2 receptor, and to reduce eye movement during retinal surgery in rat models . The product is presented as a white to off-white crystalline powder with a purity of ≥98% and a melting point of approximately 235 °C . It is highly soluble in water (100 mg/mL) and slightly soluble in organic solvents like ethanol . For stability, it is recommended to protect the compound from light, store refrigerated (2-8°C), and store under inert gas due to its hygroscopic and heat-sensitive nature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H60N3O3+3 B1683239 GALLAMINE TRIETHIODIDE CAS No. 7006-17-9

Properties

CAS No.

7006-17-9

Molecular Formula

C30H60N3O3+3

Molecular Weight

510.8 g/mol

IUPAC Name

2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium

InChI

InChI=1S/C30H60N3O3/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9/h19-21H,10-18,22-27H2,1-9H3/q+3

InChI Key

OZLPUNFFCJDMJD-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC

Canonical SMILES

CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC

Appearance

Solid powder

melting_point

147.5°C

Other CAS No.

7006-17-9
65-29-2

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Flaxedil
Gallamine
Gallamine Triethiodide
Gallamine Triethochloride
Gallamine Triethyl Iodide
Gallamonium Iodide
Iodide, Gallamine Triethyl
Iodide, Gallamonium
Triethiodide, Gallamine
Triethochloride, Gallamine
Triethyl Iodide, Gallamine

Origin of Product

United States

Foundational & Exploratory

Gallamine Triethiodide: A Technical Guide to its Mechanism of Action on Cholinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of gallamine (B1195388) triethiodide on cholinergic receptors. Gallamine triethiodide, a synthetic non-depolarizing neuromuscular blocking agent, primarily functions by antagonizing nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction. However, its pharmacological profile is complex, involving significant interactions with muscarinic acetylcholine receptor subtypes through both competitive and allosteric mechanisms. This document details its binding affinities, receptor subtype selectivity, functional effects, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action at the Neuromuscular Junction

This compound is classified as a non-depolarizing muscle relaxant.[1] Its primary therapeutic effect is achieved by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of skeletal muscle.[1][2] By binding to these receptor sites, this compound prevents the binding of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition blocks the depolarization of the muscle fiber membrane, leading to muscle relaxation and paralysis.[3] Unlike depolarizing agents, gallamine does not elicit an initial muscle fasciculation.[1]

Beyond its primary neuromuscular blocking activity, this compound also exhibits effects on presynaptic nerve terminals. Studies have shown that it can initially excite and subsequently depress the release of acetylcholine from motor nerve terminals, an effect that is more pronounced at higher stimulation frequencies.[3]

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

A significant aspect of this compound's pharmacology is its interaction with muscarinic acetylcholine receptors (mAChRs), which contributes to some of its side effects, such as tachycardia.[1][4] Its action on mAChRs is multifaceted, demonstrating both competitive antagonism and allosteric modulation with marked subtype selectivity.[5][6][7][8][9][10][11]

Subtype Selectivity

Radioligand binding studies have consistently demonstrated that this compound exhibits a higher affinity for the M2 subtype of muscarinic receptors compared to other subtypes.[6][10] The M2 receptors are predominantly found in the heart, where their activation leads to a decrease in heart rate. Gallamine's antagonistic action at these receptors results in a vagolytic effect, leading to tachycardia.[1][4] Its affinity for M1, M3, and M4 receptors is considerably lower.[6][8]

Competitive and Allosteric Antagonism

At low concentrations, gallamine appears to act as a competitive antagonist at M1 and M2 receptors.[6][10] However, a substantial body of evidence indicates that gallamine also functions as an allosteric modulator, binding to a site on the muscarinic receptor that is distinct from the orthosteric site where acetylcholine binds.[5][7][8][9][11][12] This allosteric interaction modifies the receptor's affinity for orthosteric ligands.[9] The allosteric effect is particularly pronounced at the M2 receptor.[5][12] This dual mechanism of action, involving both competitive and allosteric antagonism, makes its pharmacological profile complex.[8][13]

Quantitative Data: Binding Affinities and Potency

The following tables summarize the quantitative data on the binding affinity and potency of this compound at various cholinergic receptor subtypes.

Receptor SubtypeLigandParameterValueTissue/Cell LineReference
M1[3H]pirenzepineKi24 nMRat Brain[10]
M1CarbamylcholineKi33 µMN1E-115 Neuroblastoma Cells[8]
M2[3H]quinuclidinylbenzilateKi2.4 nMRat Cerebellum[10]
M2 (non-cardiac)CarbamylcholineKi144 µMN1E-115 Neuroblastoma Cells[8]
M2GallaminepKA7.57 ± 0.04Mouse A9L Cells[5]
M3GallaminepKA5.56 ± 0.13Mouse A9L Cells[5]

Table 1: Binding Affinities (Ki and pKA) of this compound at Muscarinic Receptor Subtypes.

Receptor SubtypeAgonistParameterGallamine ConcentrationEffectCell LineReference
M2[3H]N-methylscopolaminek-10.2 µMReduced to 51 ± 5% of controlMouse A9L Cells[5]
M3[3H]N-methylscopolaminek-110 µMReduced to 51 ± 5% of controlMouse A9L Cells[5]

Table 2: Allosteric Potency of this compound on the Dissociation Rate Constant (k-1) of [3H]N-methylscopolamine.

Signaling Pathways

The interaction of this compound with muscarinic receptors leads to the modulation of downstream signaling pathways. By antagonizing M1 receptors, which are typically coupled to Gq/11 proteins, gallamine can inhibit phosphoinositide hydrolysis.[8] Its blockade of M2 receptors, which are coupled to Gi/o proteins, interferes with the inhibition of adenylyl cyclase, thereby affecting cyclic AMP (cAMP) levels.[5][8]

Signaling_Pathways cluster_M1 M1 Receptor Pathway cluster_M2 M2 Receptor Pathway M1 M1 Receptor Gq11 Gq/11 M1->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Generates M2 M2 Receptor Gio Gi/o M2->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Gallamine Gallamine Triethiodide Gallamine->M1 Antagonizes (Competitive) Gallamine->M2 Antagonizes (Competitive & Allosteric)

Figure 1: Signaling pathways modulated by this compound's interaction with M1 and M2 muscarinic receptors.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of gallamine to different receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of gallamine for muscarinic receptor subtypes.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended to a specific protein concentration.

  • Competition Binding: A constant concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine for total muscarinic receptors, [3H]pirenzepine for M1, or [3H]quinuclidinyl benzilate for M2) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 23-37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of gallamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its equilibrium dissociation constant.

Radioligand_Binding_Workflow start Start: Membrane Preparation incubation Incubate Membranes with Radioligand and Gallamine start->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Liquid Scintillation Counting washing->scintillation analysis Data Analysis (IC50, Ki) scintillation->analysis end End: Determine Binding Affinity analysis->end

References

Gallamine Triethiodide's Affinity for Muscarinic Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of gallamine (B1195388) triethiodide for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Gallamine, traditionally known as a neuromuscular blocking agent, exhibits significant and selective interactions with muscarinic receptors, acting as an allosteric modulator. This document collates quantitative binding data, details common experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.

Core Data: Binding Affinities of Gallamine Triethiodide

Gallamine's interaction with muscarinic receptors is complex, displaying varying affinities for the different subtypes. It is most potent as an antagonist at the M2 receptor, showing significantly lower affinity for other subtypes. This selectivity has made it a valuable tool in differentiating muscarinic receptor functions. The binding affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand.

The following table summarizes the Kᵢ values of this compound for human muscarinic receptor subtypes from various studies. It is important to note that variations in experimental conditions, such as the radioligand and tissue or cell type used, can influence the determined affinity values.

Receptor SubtypeKᵢ (nM)Radioligand UsedCell/Tissue SourceReference
M1 24[³H]pirenzepineRat brain[1]
M2 2.4[³H]quinuclidinylbenzilateRat cerebellum[1]
M3 2754 (pKA = 5.56)[³H]N-methylscopolamineMouse A9L cells[2][3]
M4 Low Affinity[³H]N-methylscopolamineNG108-15 and PC12 cells[4]
M5 Lower Affinity[³H]N-methylscopolamineTransfected CHO-K1 cells[5]

Note: The pKA value for the M3 receptor was converted to an approximate Kᵢ value for comparison.

Understanding the Allosteric Interaction

Gallamine's interaction with muscarinic receptors is not a simple competitive antagonism at the acetylcholine binding site. Instead, it binds to a distinct allosteric site on the receptor.[6][7][8][9] This allosteric modulation can alter the binding affinity and dissociation kinetics of other ligands, including the natural agonist acetylcholine and various radiolabeled antagonists.[5][6] The potency of gallamine's allosteric effects follows a rank order of M2 > M4 > M1 > M3 > M5.[5]

Experimental Protocols: Radioligand Binding Assay

The determination of gallamine's binding affinity for muscarinic receptor subtypes is predominantly achieved through radioligand binding assays. These assays measure the displacement of a specific radiolabeled ligand from the receptor by increasing concentrations of the unlabeled compound of interest (in this case, gallamine).

Objective:

To determine the inhibition constant (Kᵢ) of this compound for a specific muscarinic receptor subtype.

Materials:
  • Biological Sample: Membranes prepared from cells (e.g., CHO-K1, A9L) stably expressing a single human muscarinic receptor subtype, or from tissues rich in a particular subtype (e.g., rat heart for M2).

  • Radioligand: A tritiated antagonist with high affinity for the receptor subtype, such as [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB).

  • Unlabeled Ligand: this compound.

  • Assay Buffer: e.g., Phosphate buffer (4 mM Na₂HPO₄, 1 mM KH₂PO₄, pH 7.4).

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters and Filtration Apparatus .

Methodology:
  • Membrane Preparation:

    • Culture cells expressing the desired muscarinic receptor subtype.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 0.1-1.0 mg/mL.

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of the radioligand (typically at or near its Kₑ value).

    • Add increasing concentrations of this compound to these tubes.

    • To a separate set of tubes, add the radioligand and a high concentration of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding.

    • To another set of tubes, add only the radioligand and buffer to determine total binding.

    • Add the membrane preparation to all tubes to initiate the binding reaction.

    • Incubate the tubes at a specific temperature (e.g., 23°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the gallamine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of gallamine that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Visualizing Key Pathways and Workflows

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects. They are broadly classified into two groups based on their G protein coupling: the M1, M3, and M5 receptors couple to Gₐ/₁₁ proteins, while the M2 and M4 receptors couple to Gₐᵢ/ₒ proteins.

Muscarinic_Signaling cluster_Gq M1, M3, M5 Signaling cluster_Gi M2, M4 Signaling M135 M1, M3, M5 Receptors Gq Gαq/11 M135->Gq Activate PLC Phospholipase C (PLC) Gq->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activate M24 M2, M4 Receptors Gi Gαi/o M24->Gi Activate AC Adenylyl Cyclase (AC) Gi->AC Inhibit K_channel GIRK Channel Activation Gi->K_channel cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathways for Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a compound like gallamine.

Binding_Assay_Workflow A Membrane Preparation (from cells or tissue) B Assay Setup: - Radioligand - Unlabeled Ligand (Gallamine) - Membranes A->B C Incubation (to reach equilibrium) B->C D Filtration (separate bound from free) C->D E Scintillation Counting (quantify bound radioligand) D->E F Data Analysis (calculate IC50 and Ki) E->F

Caption: A generalized workflow for a competitive radioligand binding assay.

This guide provides a foundational understanding of this compound's interaction with muscarinic receptor subtypes. For further in-depth analysis, it is recommended to consult the primary literature cited.

References

Gallamine Triethiodide: A Technical Guide to its History, Development, and Mechanism as a Neuromuscular Blocking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, development, and pharmacology of gallamine (B1195388) triethiodide, a landmark synthetic non-depolarizing neuromuscular blocking agent. It details its discovery, chemical synthesis, and mechanism of action as a competitive antagonist of acetylcholine (B1216132) at the nicotinic acetylcholine receptor. This document includes a compilation of its pharmacokinetic and pharmacodynamic properties, presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays used in its characterization, including in vivo neuromuscular blockade monitoring, radioligand binding assays, and two-electrode voltage clamp recordings, are provided. Visual diagrams generated using Graphviz are included to illustrate the neuromuscular junction signaling pathway, a general workflow for neuromuscular blocking drug development, and the chemical synthesis of gallamine triethiodide. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and the study of neuromuscular transmission.

Introduction: A Historical Perspective

The development of neuromuscular blocking agents revolutionized the practice of surgery and anesthesia. Prior to their introduction, achieving adequate muscle relaxation for surgical procedures required deep and often dangerous levels of general anesthesia. The discovery of curare, a plant-derived arrow poison used by South American indigenous peoples, marked the beginning of a new era. Curare's ability to induce muscle paralysis by acting at the neuromuscular junction paved the way for the development of safer and more controllable neuromuscular blocking drugs.

In 1947, Daniel Bovet, a Swiss-Italian pharmacologist working at the Pasteur Institute in Paris, synthesized this compound (Flaxedil®). This achievement marked a significant milestone as gallamine was the first synthetic non-depolarizing neuromuscular blocking drug to be introduced into clinical practice.[1][2] Unlike the naturally derived d-tubocurarine, gallamine's synthetic origin offered the potential for a more consistent and readily available supply. Its introduction provided anesthesiologists with a valuable tool to achieve profound muscle relaxation during surgery without the need for deep anesthesia. Although now largely superseded by newer agents with more favorable side-effect profiles, the study of this compound has been instrumental in advancing our understanding of neuromuscular transmission and the principles of neuromuscular blockade.

Chemical Synthesis

The synthesis of this compound involves a two-step process starting from pyrogallol (B1678534). The first step is an etherification reaction where pyrogallol is reacted with 2-chloro-N,N-diethylethylamine. This is followed by a quaternization step where the resulting tertiary amine is treated with ethyl iodide to yield the final product, this compound.

Below is a diagram illustrating the chemical synthesis of this compound.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Quaternization Pyrogallol Pyrogallol Intermediate_Amine 1,2,3-Tris(2-diethylaminoethoxy)benzene Pyrogallol->Intermediate_Amine + 3 eq. 2-Chloro-N,N-diethylethylamine 2-Chloro-N,N-diethylethylamine 2-Chloro-N,N-diethylethylamine->Intermediate_Amine Base (e.g., NaH) Gallamine_Triethiodide This compound Intermediate_Amine->Gallamine_Triethiodide + 3 eq. Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Gallamine_Triethiodide

Chemical synthesis of this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1] In normal neuromuscular transmission, the arrival of a nerve impulse at the motor nerve terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber membrane, leading to a localized depolarization known as the end-plate potential. If this potential reaches a certain threshold, it triggers a muscle action potential, which propagates along the muscle fiber and initiates muscle contraction.

This compound, due to its structural similarity to acetylcholine, binds to the same recognition sites on the nAChR. However, it does not activate the receptor and instead physically obstructs the binding of acetylcholine.[1] This competitive inhibition prevents the generation of an end-plate potential, thereby blocking neuromuscular transmission and resulting in muscle relaxation or paralysis.

The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory effect of this compound.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor Endplate) Nerve_Impulse Nerve Impulse Arrives Ca_Influx Ca²⁺ Influx Nerve_Impulse->Ca_Influx ACh_Release Acetylcholine (ACh) Release Ca_Influx->ACh_Release ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Gallamine This compound Gallamine->nAChR Competitively Binds and Blocks EPP End-Plate Potential (EPP) nAChR->EPP Generates No_EPP No End-Plate Potential nAChR->No_EPP Muscle_AP Muscle Action Potential EPP->Muscle_AP Triggers Contraction Muscle Contraction Muscle_AP->Contraction Relaxation Muscle Relaxation No_EPP->Relaxation

Signaling pathway at the neuromuscular junction.

Pharmacological Profile

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in humans. It is primarily eliminated by renal excretion.

ParameterValueSpeciesReference
Half-life (t½) 135 minutesHuman[3]
Plasma Clearance 1.20 ± 0.34 mL/min/kgHuman
Volume of Distribution (Vd) 0.225 ± 0.052 L/kgHuman
Effective Plasma Concentration (EC50) 3.43 - 10.28 µg/mLHuman
Effective Plasma Concentration (EC95) 5.66 - 23.37 µg/mLHuman
Pharmacodynamics and Potency

The potency of this compound is typically expressed as the effective dose (ED) required to produce a certain level of neuromuscular blockade.

ParameterValueSpecies/PreparationReference
ED50 (Intravenous) 5.1 - 5.4 mg/kgRat[4]
ED50 (Intraperitoneal) 23.2 - 26.7 mg/kgRat[4]
ED50 (Subcutaneous) 28.5 - 34.3 mg/kgRat[4]
ED50 (Intravenous) 0.46 mg/kgRabbit[4]
IC50 (vs. [³H]QNB binding) 25 nM (high affinity), 93 µM (low affinity)Rat Brainstem

Experimental Protocols

The characterization of this compound and other neuromuscular blocking agents relies on a variety of in vivo and in vitro experimental techniques. Below are detailed protocols for key assays.

In Vivo Neuromuscular Blockade Monitoring

This protocol describes the general procedure for assessing the degree of neuromuscular blockade in an animal model.

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols. Maintain a stable level of anesthesia throughout the experiment.

  • Nerve Stimulation: Place stimulating electrodes over a peripheral motor nerve (e.g., the ulnar nerve).

  • Muscle Response Measurement: Attach a force-displacement transducer or an accelerometer to the corresponding muscle (e.g., the adductor pollicis) to quantify the evoked muscle twitch response.

  • Supramaximal Stimulation: Determine the supramaximal stimulus intensity by gradually increasing the stimulus current until a maximal twitch response is observed. Use a stimulus intensity slightly above this level for the remainder of the experiment.

  • Baseline Recording: Record a stable baseline of twitch responses to single stimuli (e.g., at 0.1 Hz) or train-of-four (TOF) stimulation.

  • Drug Administration: Administer this compound intravenously at the desired dose.

  • Data Acquisition: Continuously record the evoked muscle responses. The degree of neuromuscular blockade is quantified as the percentage reduction in twitch height compared to the baseline. For TOF stimulation, the ratio of the fourth to the first twitch (T4/T1 ratio) is a sensitive measure of non-depolarizing block.

  • Data Analysis: Plot the time course of neuromuscular blockade to determine parameters such as onset time, duration of action, and recovery time.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for nAChRs.

  • Membrane Preparation:

    • Homogenize tissue rich in nAChRs (e.g., electric organ of Torpedo californica or a cell line expressing the desired nAChR subtype) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[5]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: Assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine), and the membrane preparation.[5]

      • Non-specific Binding: A high concentration of a non-labeled competing ligand (e.g., nicotine), the radioligand, and the membrane preparation.[5]

      • Competition: A range of concentrations of this compound, the radioligand, and the membrane preparation.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.[5]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of gallamine that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Recording

This protocol describes the use of TEVC to study the effect of this compound on nAChR function in Xenopus oocytes expressing the receptor.

  • Oocyte Preparation:

    • Surgically remove oocytes from an anesthetized female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype.

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Recording Setup:

    • Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

    • Use a voltage-clamp amplifier to hold the oocyte membrane potential at a desired holding potential (e.g., -70 mV).

  • Data Acquisition:

    • Apply acetylcholine to the oocyte via the perfusion system to activate the nAChRs and elicit an inward current.

    • Record the baseline acetylcholine-evoked current.

    • Apply this compound at various concentrations to the perfusion solution and co-apply with acetylcholine.

    • Record the acetylcholine-evoked currents in the presence of different concentrations of gallamine.

  • Data Analysis:

    • Measure the peak amplitude of the acetylcholine-evoked currents in the absence and presence of gallamine.

    • Calculate the percentage inhibition of the current by each concentration of gallamine.

    • Plot the percentage inhibition as a function of the logarithm of the gallamine concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Neuromuscular Blocking Drug Development

The development of a new neuromuscular blocking agent follows a structured workflow from initial discovery to clinical application. The following diagram provides a generalized overview of this process.

G cluster_discovery cluster_preclinical cluster_clinical Discovery Target Identification & Lead Discovery Preclinical Preclinical Development Discovery->Preclinical Synthesis Chemical Synthesis & Optimization Clinical Clinical Trials Preclinical->Clinical In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Regulatory Regulatory Review & Approval Clinical->Regulatory Phase_I Phase I (Safety & Dosage) Post_Marketing Post-Marketing Surveillance Regulatory->Post_Marketing Screening In Vitro Screening (Binding & Functional Assays) Synthesis->Screening Pharmacokinetics Pharmacokinetics & Metabolism In_Vivo_Efficacy->Pharmacokinetics Toxicology Safety & Toxicology Studies Pharmacokinetics->Toxicology Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy & Safety) Phase_II->Phase_III

General workflow for neuromuscular blocking drug development.

Conclusion

This compound holds a significant place in the history of pharmacology and anesthesia as the first synthetic non-depolarizing neuromuscular blocking agent. Its development spurred further research into the structure-activity relationships of neuromuscular blockers, leading to the creation of newer agents with improved pharmacological profiles. While its clinical use has declined due to the availability of drugs with fewer cardiovascular side effects, gallamine remains an important tool for researchers studying the nicotinic acetylcholine receptor and the mechanisms of neuromuscular transmission. This technical guide has provided a detailed overview of its history, synthesis, mechanism of action, and the experimental methodologies used for its characterization, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to Gallamine Triethiodide: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of gallamine (B1195388) triethiodide, a synthetic non-depolarizing neuromuscular blocking agent. The information is intended to support research, development, and quality control activities related to this compound.

Chemical Properties of Gallamine Triethiodide

This compound is a white or almost white, odorless, and hygroscopic amorphous powder.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium triiodide
Molecular Formula C30H60I3N3O3[2]
Molecular Weight 891.5 g/mol [2]
CAS Number 65-29-2[2]
Appearance White amorphous powder[2]
Melting Point 235 °C (decomposes)[3]
Solubility Very soluble in water; soluble in ethanol; slightly soluble in ethyl ether and acetone (B3395972).[2]
Storage Temperature 2-8°C[3]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the Williamson ether synthesis to form the intermediate 1,2,3-tris(2-diethylaminoethoxy)benzene, followed by quaternization of the tertiary amines with ethyl iodide.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1,2,3-Tris(2-diethylaminoethoxy)benzene (Williamson Ether Synthesis)

This step involves the reaction of pyrogallol (B1678534) with 2-diethylaminoethyl chloride hydrochloride in the presence of a base. A phase transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases.

  • Materials:

    • Pyrogallol

    • 2-diethylaminoethyl chloride hydrochloride

    • Inorganic base (e.g., Sodium Hydroxide)

    • Phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)

    • Organic solvent (e.g., Toluene)

    • Water

  • Procedure:

    • Prepare an aqueous solution of the inorganic base (10-80% concentration).

    • Dissolve pyrogallol and the phase transfer catalyst (0.1 to 1.0 equivalents) in the organic solvent.

    • Add the 2-diethylaminoethyl chloride hydrochloride (3.0 to 30.0 equivalents) to the organic phase.

    • Combine the aqueous and organic phases and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and separate the organic layer.

    • Wash the organic layer with water to remove any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to yield the crude intermediate, 1,2,3-tris(2-diethylaminoethoxy)benzene. This intermediate may be purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Quaternization)

The tertiary amine groups of the intermediate are converted to quaternary ammonium salts by reaction with ethyl iodide.

  • Materials:

    • 1,2,3-Tris(2-diethylaminoethoxy)benzene (from Step 1)

    • Ethyl iodide (Iodoethane)

  • Procedure:

    • Dissolve the crude or purified 1,2,3-tris(2-diethylaminoethoxy)benzene in a suitable solvent such as acetone or conduct the reaction neat.

    • Add an excess of ethyl iodide to the solution.

    • Heat the reaction mixture at a high temperature (80 to 150°C) for 2 to 5 hours.[4]

    • As the reaction progresses, the solid this compound will precipitate out of the solution.

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the solid product by filtration and wash it with cold acetone to remove any unreacted starting materials.

Step 3: Purification (Recrystallization)

High-purity this compound can be obtained by recrystallization.

  • Materials:

    • Crude this compound

    • Distilled water

    • Acetone

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot distilled water.

    • Slowly add acetone to the solution until it becomes cloudy.

    • Cool the solution in an ice bath (0 to -5°C) to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Synthesis_of_Gallamine_Triethiodide Pyrogallol Pyrogallol Intermediate 1,2,3-Tris(2-diethylaminoethoxy)benzene Pyrogallol->Intermediate Step 1 Williamson Ether Synthesis DEAECl 2-Diethylaminoethyl chloride hydrochloride DEAECl->Intermediate Base Base (e.g., NaOH) Base->Intermediate PTC Phase Transfer Catalyst PTC->Intermediate Gallamine This compound Intermediate->Gallamine Step 2 Quaternization EtI Ethyl Iodide EtI->Gallamine Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) AP Action Potential Ca_influx Ca²⁺ Influx AP->Ca_influx ACh_release ACh Release Ca_influx->ACh_release ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds to Gallamine Gallamine Triethiodide Gallamine->nAChR Competitively Blocks Depolarization Depolarization (End-Plate Potential) nAChR->Depolarization Activates No_Depolarization No Depolarization nAChR->No_Depolarization Inhibition Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Leads to Muscle_Relaxation Muscle Relaxation No_Depolarization->Muscle_Relaxation Results in

References

Gallamine Triethiodide: A Technical Guide for Neuromuscular Junction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of gallamine (B1195388) triethiodide, a classic neuromuscular blocking agent, and its application as a versatile probe in neuromuscular junction (NMJ) research. This document details its mechanism of action, summarizes key quantitative data, and provides established experimental protocols for its use in laboratory settings.

Core Concepts: Mechanism of Action

Gallamine triethiodide is a synthetic, non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action at the neuromuscular junction is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It binds to the same site as the endogenous neurotransmitter, acetylcholine (ACh), on the post-synaptic membrane, but without activating the receptor. This competitive binding prevents the ion channel from opening, thereby inhibiting depolarization of the muscle fiber and subsequent contraction.

Beyond its effects at the NMJ, gallamine also exhibits significant activity at muscarinic acetylcholine receptors (mAChRs), where it acts as an allosteric modulator, particularly at the M2 subtype.[3][4] This can lead to cardiovascular side effects, such as tachycardia, due to its parasympatholytic effect on the cardiac vagus nerve.[1][2] In a research context, this dual activity makes gallamine a tool for dissecting the roles of different cholinergic receptor subtypes.

Recent studies have also indicated that gallamine can have direct effects on nerve fibers, including the blocking of delayed potassium conductance and, when applied internally, slowing of sodium inactivation.[5][6]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interactions with its primary targets.

Table 1: Binding Affinities of this compound for Muscarinic Acetylcholine Receptors
Receptor SubtypePreparationRadioligandKi (nM)Reference
M1Rat Brain Membranes[3H]pirenzepine24[7]
M2Rat Cerebellar Membranes[3H]quinuclidinylbenzilate2.4[7]
M2Rat Heart[3H]N-methylscopolamine1100
M3Rat Glandular Tissue[3H]N-methylscopolamineLow Affinity[4]

Note: Affinity values can vary based on experimental conditions, tissue preparation, and radioligand used.

Table 2: Functional Potency and Kinetics of this compound
ParameterPreparationMethodValueReference
Apparent Equilibrium Constant (Competitive Block)Frog Skeletal Muscle EndplateVoltage-Clamp~2 µM
Dissociation Constant (Allosteric Antagonism)Rat MyocardiumAdenylate Cyclase Inhibition Assay0.52 - 0.83 µM
Open Channel Block (Association Rate Constant)Frog Skeletal Muscle EndplateFluctuation Analysis (-100 mV)~4 x 107 M-1s-1
Open Channel Block (Dissociation Rate Constant)Frog Skeletal Muscle EndplateFluctuation Analysis (-100 mV)~600 s-1
Open Channel Block (Equilibrium Constant)Frog Skeletal Muscle EndplateFluctuation Analysis (-100 mV)~15 µM

Experimental Protocols

Electrophysiological Recording of Neuromuscular Junction Blockade

This protocol describes a method for assessing the neuromuscular blocking effects of this compound using an ex vivo nerve-muscle preparation, such as the rat phrenic nerve-diaphragm.

Materials:

  • Phrenic nerve-diaphragm preparation from a rat.

  • Krebs-Ringer buffer solution, bubbled with 95% O2 / 5% CO2.

  • This compound stock solution.

  • Suction electrode for nerve stimulation.

  • Force transducer to measure muscle contraction.

  • Glass microelectrodes for intracellular recording of end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs).

  • Amplifier and data acquisition system.

Methodology:

  • Dissect the phrenic nerve-diaphragm preparation and mount it in a tissue bath containing oxygenated Krebs-Ringer solution at 37°C.

  • Position the suction electrode on the phrenic nerve for stimulation.

  • Attach the diaphragm to a force transducer to record isometric contractions.

  • Deliver supramaximal stimuli to the nerve at a set frequency (e.g., 0.2 Hz) and record the baseline twitch tension.

  • To study post-synaptic effects, insert a microelectrode into a muscle fiber near the end-plate region to record EPPs and MEPPs.

  • Introduce this compound into the bath at the desired concentration (e.g., 10-7 M to 10-4 M).

  • Continuously record the twitch tension to observe the onset and magnitude of neuromuscular blockade.

  • Record changes in the amplitude of EPPs and MEPPs to quantify the post-synaptic receptor antagonism.

  • To investigate pre-synaptic effects, use paired-pulse or train-of-four stimulation and observe for fade in the evoked response.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a method to determine the binding affinity of this compound for different muscarinic receptor subtypes using a competitive binding assay.[4][7]

Materials:

  • Tissue homogenates from a region rich in the desired muscarinic receptor subtype (e.g., rat brainstem for M2 receptors).

  • Radioligand specific for the receptor subtype (e.g., [3H]N-methylscopolamine or [3H]quinuclidinyl benzilate).

  • This compound solutions of varying concentrations.

  • Incubation buffer (e.g., 4 mM Na2HPO4, 1 mM KH2PO4, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Prepare tissue membranes by homogenization and centrifugation.

  • In a series of tubes, add a fixed concentration of the radioligand and varying concentrations of this compound to the membrane preparation.

  • To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of control tubes.

  • Incubate the tubes at a specific temperature (e.g., 23°C) for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

  • Analyze the data using non-linear regression to determine the IC50 (concentration of gallamine that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).

Use as an Imaging Probe

There is no evidence to suggest that this compound possesses intrinsic fluorescent properties. Its chemical structure does not contain a fluorophore. Therefore, it cannot be used directly as a fluorescent probe for imaging studies. To visualize its binding sites using fluorescence microscopy, it would be necessary to synthesize a fluorescently labeled derivative of gallamine.

Visualizations

Signaling Pathways and Mechanisms

Gallamine_at_NMJ cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential Ca_influx Ca²⁺ Influx AP->Ca_influx ACh_vesicle ACh Vesicles Ca_influx->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh nAChR nAChR ACh->nAChR Binds Gallamine Gallamine Gallamine->nAChR Competitively Blocks Ion_channel Ion Channel (Closed) nAChR->Ion_channel No_depolarization No Depolarization Ion_channel->No_depolarization Muscle_relaxation Muscle Relaxation No_depolarization->Muscle_relaxation

Caption: Competitive antagonism of gallamine at the neuromuscular junction.

Gallamine_Allosteric_Modulation cluster_receptor M2 Muscarinic Receptor Receptor mAChR (M2) Orthosteric_site Orthosteric Site Allosteric_site Allosteric Site G_protein G-protein Signaling (Inhibited) Orthosteric_site->G_protein Activates Allosteric_site->Orthosteric_site Negative Modulation (Reduces ACh affinity) ACh Acetylcholine (ACh) ACh->Orthosteric_site Binds Gallamine Gallamine Gallamine->Allosteric_site Binds

Caption: Allosteric modulation of M2 muscarinic receptors by gallamine.

Experimental Workflows

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect Nerve-Muscle (e.g., Rat Phrenic-Diaphragm) Mount Mount in Tissue Bath (Krebs-Ringer, 37°C, 95% O₂) Dissect->Mount Position Position Electrodes (Stimulation & Recording) Mount->Position Baseline Record Baseline (Twitch Tension, EPPs, MEPPs) Position->Baseline Apply_Gallamine Apply Gallamine (Varying Concentrations) Baseline->Apply_Gallamine Record_Effects Record Changes (Blockade Onset, Magnitude) Apply_Gallamine->Record_Effects Quantify Quantify Blockade (% Reduction in Tension/Amplitude) Record_Effects->Quantify Dose_Response Generate Dose-Response Curve Quantify->Dose_Response Calculate_Potency Calculate EC₅₀ / IC₅₀ Dose_Response->Calculate_Potency

References

The In Vivo Impact of Gallamine Triethiodide on Autonomic Ganglia Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallamine (B1195388) triethiodide, a classic non-depolarizing neuromuscular blocking agent, has long been recognized for its clinical efficacy in inducing muscle relaxation during surgical procedures. However, its influence extends beyond the neuromuscular junction, with significant effects on the autonomic nervous system. This technical guide provides an in-depth analysis of the in vivo effects of gallamine triethiodide on autonomic ganglia function, with a particular focus on its well-documented impact on cardiovascular parameters through its interaction with parasympathetic ganglia and emerging evidence of its role in modulating sympathetic ganglia. This document synthesizes findings from preclinical and clinical studies to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action at Autonomic Ganglia

This compound's primary influence on autonomic ganglia stems from its activity as a selective antagonist of M2 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are pivotal in mediating the postsynaptic response to acetylcholine, the principal neurotransmitter in ganglionic transmission.

Parasympathetic Ganglia (Cardiac Vagus)

In the parasympathetic nervous system, particularly the cardiac vagal ganglia, gallamine exerts a significant "vagolytic" effect. By blocking M2 receptors on postganglionic neurons, it inhibits the transmission of signals from the vagus nerve to the heart. This blockade prevents the negative chronotropic (slowing of heart rate) and inotropic (reduction of contraction force) effects of vagal stimulation, leading to tachycardia and, occasionally, hypertension.[2][3] This cardiac vagolytic action is a hallmark of gallamine's cardiovascular profile and is a direct consequence of its interference with parasympathetic ganglionic function.[4]

Sympathetic Ganglia

Evidence also points to an effect of gallamine on sympathetic ganglia. In vivo studies on the superior cervical ganglion in cats have demonstrated that gallamine reduces ganglionic hyperpolarization without significantly altering the slow depolarization phase.[5] This suggests a modulatory role on the intricate signaling within sympathetic ganglia, potentially by antagonizing muscarinic receptors on interneurons.[6]

Quantitative Data on In Vivo Effects

The in vivo effects of gallamine on autonomic ganglia are most readily quantified through the measurement of downstream physiological parameters, primarily cardiovascular responses.

Cardiovascular Effects in Humans
ParameterEffect of this compoundSpeciesReference
Heart RateStatistically significant increasesHuman[7]
Blood PressurePotential for hypertensive crisis in susceptible individualsHuman[7]
Cardiac OutputIncreaseHuman[8]
Vascular ResistanceVariable effectsHuman[8]
Cardiovascular Effects in Animal Models
ParameterEffect of this compoundSpeciesDosingReference
Heart RateSignificant inhibition of vagally-induced bradycardiaRat20 mg/kg (IV)[4]
Blood PressureSignificant hypotension at infusion rates > 2 mg/minRat---[9]
Nictitating Membrane ContractionEnhanced contraction via ganglionic muscarinic pathwaysCat---[5][6]

Signaling Pathways

Gallamine's antagonism of M2 muscarinic receptors in autonomic ganglia disrupts the canonical G-protein coupled signaling cascade.

cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Binds Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel Activation Gi->K_channel cAMP ↓ cAMP AC->cAMP Hyperpol Hyperpolarization K_channel->Hyperpol Gallamine Gallamine Triethiodide Gallamine->M2R Blocks

M2 Receptor Signaling Pathway in Autonomic Ganglia.

Experimental Protocols

The investigation of gallamine's effects on autonomic ganglia in vivo necessitates specialized experimental setups.

In Vivo Electrophysiological Recording of Superior Cervical Ganglion in Cats

This protocol is adapted from studies investigating ganglionic transmission in the superior cervical ganglion.

  • Animal Preparation: Adult cats are anesthetized, and a tracheal cannula is inserted for artificial respiration. Body temperature is maintained.

  • Surgical Procedure: The superior cervical ganglion and its pre- and postganglionic nerves are carefully dissected and exposed. The nictitating membrane can also be prepared for monitoring contractions.

  • Electrode Placement: Bipolar platinum electrodes are placed on the preganglionic cervical sympathetic trunk for stimulation and on the postganglionic nerve for recording compound action potentials. Surface potential recordings of the ganglion can also be made.

  • Stimulation and Recording: The preganglionic nerve is stimulated with supramaximal square-wave pulses. Postganglionic compound action potentials and ganglion surface potentials (including slow depolarization and hyperpolarization) are amplified, displayed on an oscilloscope, and recorded.

  • Drug Administration: this compound is administered intravenously at varying doses.

  • Data Analysis: Changes in the amplitude and latency of the postganglionic action potentials and alterations in the ganglionic surface potentials before and after gallamine administration are quantified and analyzed.

cluster_workflow Experimental Workflow Animal_Prep Animal Preparation (Anesthesia, Ventilation) Surgery Surgical Dissection (Expose SCG) Animal_Prep->Surgery Electrodes Electrode Placement (Pre- & Post-ganglionic) Surgery->Electrodes Stim_Record Stimulation & Recording (Baseline Activity) Electrodes->Stim_Record Drug_Admin Gallamine Administration (Intravenous) Stim_Record->Drug_Admin Post_Drug_Record Post-Drug Recording Drug_Admin->Post_Drug_Record Analysis Data Analysis Post_Drug_Record->Analysis

Workflow for In Vivo Ganglionic Electrophysiology.

Conclusion

This compound's effects on the autonomic nervous system are a critical aspect of its pharmacological profile. Its well-established M2 muscarinic receptor antagonism provides a clear mechanism for its vagolytic effects on parasympathetic cardiac ganglia, leading to predictable cardiovascular outcomes. Furthermore, evidence of its ability to modulate sympathetic ganglionic transmission highlights a more complex interaction with the autonomic nervous system than previously appreciated. For researchers and drug development professionals, a thorough understanding of these in vivo effects is essential for the accurate interpretation of preclinical data and the anticipation of potential clinical side effects. Future research employing direct in vivo recording from various autonomic ganglia will further elucidate the nuanced actions of gallamine and similar compounds.

References

exploring the parasympatholytic effects of gallamine triethiodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Parasympatholytic Effects of Gallamine (B1195388) Triethiodide

Executive Summary

Gallamine triethiodide, a synthetic non-depolarizing neuromuscular blocking agent, has been historically utilized in anesthesia to induce skeletal muscle relaxation.[1][2] Beyond its primary function at the neuromuscular junction, gallamine exhibits significant parasympatholytic effects, predominantly characterized by a vagolytic action on the heart, leading to tachycardia and occasionally hypertension.[3][4] This technical guide provides a comprehensive exploration of these effects for researchers, scientists, and drug development professionals. It delves into the molecular mechanism, focusing on gallamine's allosteric modulation and subtype selectivity for muscarinic acetylcholine (B1216132) receptors, presents quantitative pharmacodynamic and pharmacokinetic data, details key experimental protocols for its evaluation, and discusses the physiological consequences of its parasympatholytic activity.

Introduction

This compound is a quaternary ammonium (B1175870) compound that functions as a competitive antagonist of acetylcholine at nicotinic receptors on the motor endplate, preventing muscle depolarization and contraction.[2][5] However, its clinical utility has been nuanced by its prominent effects on the parasympathetic nervous system. Unlike other neuromuscular blockers such as d-tubocurarine, gallamine significantly blocks the cardiac vagus nerve.[1][6] This action is not due to blockade of autonomic ganglia but rather a direct effect on post-synaptic cholinergic receptors in the heart.[1][6] Understanding this parasympatholytic profile is crucial for both its historical context in pharmacology and for the broader study of muscarinic receptor function and drug design.

Mechanism of Parasympatholytic Action

The parasympatholytic effects of gallamine are primarily mediated through its interaction with muscarinic acetylcholine receptors (mAChRs). Its mechanism is distinguished by both receptor subtype selectivity and a unique mode of binding.

Muscarinic Receptor Subtype Selectivity

Gallamine demonstrates a notable selectivity for the M2 muscarinic receptor subtype, which is the predominant subtype found in the cardiac sinoatrial node and atrioventricular node. Radioligand binding studies have confirmed that gallamine possesses a high affinity for cardiac M2 receptors.[7] Its affinity is intermediate for M1 receptors and considerably lower for M3 and M4 receptor subtypes.[7] This selectivity for the M2 receptor is the pharmacological basis for its pronounced cardiac vagolytic effect.[6][8]

Allosteric Modulation

Investigations into gallamine's binding properties revealed that it does not compete directly with acetylcholine at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the muscarinic receptor.[9][10] This allosteric interaction modifies the receptor's conformation, thereby reducing the affinity and/or efficacy of orthosteric ligands like acetylcholine.[9][11] This allosteric mechanism is responsible for slowing the dissociation of radiolabeled antagonists from the receptor complex and is a key feature of its inhibitory action.[10][12]

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Cardiac Pacemaker Cell Membrane cluster_2 Cellular Response ACh Acetylcholine (ACh) M2 M2 Muscarinic Receptor ACh->M2 Binds to Orthosteric Site G Gi/o Protein M2->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP ↓ cAMP AC->cAMP HR ↓ Heart Rate (Bradycardia) cAMP->HR Leads to Gallamine Gallamine Triethiodide Gallamine->M2 Binds to Allosteric Site AllostericSite G start Start prep Prepare tissue membranes (e.g., rat heart for M2) start->prep incubate Incubate membranes with: - Radioligand ([³H]NMS) - Varying [Gallamine] prep->incubate filter Separate bound & free ligand (Rapid Filtration) incubate->filter count Quantify bound radioactivity (Scintillation Counting) filter->count analyze Analyze data: - Plot competition curve - Calculate IC₅₀ - Determine Ki count->analyze end End analyze->end G node_a Gallamine Administration node_b Allosteric Blockade of Cardiac M2 Receptors node_a->node_b causes node_c Inhibition of Vagal (Parasympathetic) Nerve Action node_b->node_c leads to node_d Increased Heart Rate (Tachycardia) node_c->node_d results in

References

The Intricate Dance of Structure and Activity: A Technical Guide to Gallamine Triethiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallamine (B1195388) triethiodide, a synthetic non-depolarizing neuromuscular blocking agent, has long been a subject of scientific inquiry. This technical guide provides an in-depth exploration of the molecular structure and activity relationship of gallamine triethiodide. By examining its chemical architecture, mechanism of action at the nicotinic acetylcholine (B1216132) receptor, and the structural modifications that influence its potency and side-effect profile, we aim to provide a comprehensive resource for researchers in pharmacology and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows associated with the study of this classic neuromuscular blocker.

Molecular Structure and Physicochemical Properties

This compound is a tris-quaternary ammonium (B1175870) compound, characterized by a central benzene (B151609) ring with three pendant oxyethyltriethylammonium iodide moieties. This unique structure confers specific physicochemical properties that are crucial for its biological activity.

PropertyValueReference
IUPAC Name 2,2',2''-[benzene-1,2,3-triyltris(oxy)]tris(N,N,N-triethylethanaminium) triiodide[1]
Molecular Formula C₃₀H₆₀I₃N₃O₃[1]
Molecular Weight 891.53 g/mol
Structure A central phenyl ring with three ether-linked triethylammonium (B8662869) ethyl groups at positions 1, 2, and 3.
Quaternary Amines The presence of three positively charged quaternary ammonium heads is a key feature for its interaction with the nicotinic acetylcholine receptor.[2]

Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of skeletal muscle.[2] Its mechanism of action can be dissected into the following key steps:

  • Binding to nAChRs: The positively charged quaternary ammonium groups of gallamine are attracted to the anionic sites on the α-subunits of the nAChR.[2]

  • Competitive Inhibition: Gallamine physically occludes the acetylcholine (ACh) binding sites, preventing the endogenous neurotransmitter from binding and activating the receptor.

  • Prevention of Depolarization: By blocking ACh binding, gallamine prevents the influx of sodium ions through the nAChR channel, thereby inhibiting depolarization of the muscle membrane.

  • Muscle Paralysis: The absence of end-plate potential generation leads to a flaccid paralysis of the skeletal muscle.

This competitive antagonism is reversible, and an increase in the concentration of ACh in the synaptic cleft can overcome the blockade. This is the principle behind the use of acetylcholinesterase inhibitors to reverse the effects of gallamine.

cluster_0 Neuromuscular Junction Nerve Terminal Nerve Terminal Synaptic Cleft Synaptic Cleft Nerve Terminal->Synaptic Cleft 2. ACh Release nAChR nAChR Synaptic Cleft->nAChR 3. ACh Binding Motor Endplate Motor Endplate Muscle Contraction Muscle Contraction Motor Endplate->Muscle Contraction 5. EPP Generation Action Potential Action Potential Action Potential->Nerve Terminal 1. Arrival nAChR->Motor Endplate 4. Na+ Influx & Depolarization Gallamine Gallamine Gallamine->nAChR Competitive Antagonism

Caption: Signaling pathway of neuromuscular blockade by this compound.

Structure-Activity Relationship (SAR)

  • Quaternary Ammonium Groups: The presence of at least two quaternary ammonium groups is essential for high-affinity binding to the nAChR. The tris-quaternary nature of gallamine is a distinctive feature. The distance between these charged centers is a critical determinant of potency and selectivity for neuromuscular versus ganglionic nAChRs.

  • Bulky, Rigid Core: The central phenyl ring provides a rigid scaffold that appropriately positions the quaternary ammonium moieties for optimal interaction with the receptor's binding sites.

  • Inter-onium Distance: The spatial separation of the quaternary nitrogens in gallamine is crucial for its blocking activity. This distance is thought to correspond to the distance between the anionic sites on the nAChR α-subunits.

  • Ether Linkages: The ether linkages provide flexibility to the side chains, allowing them to adopt a conformation that is favorable for receptor binding.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with its primary target and its pharmacokinetic properties.

Table 1: Receptor Binding Affinity

Receptor SubtypeLigandAssay TypeKᵢ (μM)pKᵢReference
Muscarinic M2GallamineCompetitive Displacement-6.15[3]
Muscarinic M1GallamineCompetitive Displacement-5.07[3]

Note: While the primary target for neuromuscular blockade is the nicotinic acetylcholine receptor, quantitative binding data for gallamine on this receptor is not consistently reported in the reviewed literature. The data presented here reflects its activity on muscarinic receptors, which contributes to its side-effect profile.

Table 2: Pharmacokinetic Parameters in Humans

ParameterValueUnitConditionsReference
Half-life (t½) ~134minutesFollowing intravenous administration
Plasma Clearance ~1.2mL/min/kgFollowing intravenous administration
Volume of Distribution (Vd) ~225mL/kgFollowing intravenous administration

Experimental Protocols

The characterization of neuromuscular blocking agents like this compound relies on a variety of in vivo and in vitro experimental protocols.

In Vivo Assessment of Neuromuscular Blockade

This protocol describes the general procedure for evaluating the potency and duration of action of a neuromuscular blocking agent in an animal model.

cluster_0 Animal Preparation cluster_1 Neuromuscular Monitoring cluster_2 Drug Administration & Data Collection A1 Anesthetize Animal A2 Tracheal Intubation & Ventilation A1->A2 A3 Cannulate Vein & Artery A2->A3 C1 Administer this compound (i.v.) A3->C1 B1 Isolate Peripheral Nerve (e.g., Sciatic) B2 Attach Electrodes for Stimulation B1->B2 B3 Measure Muscle Twitch Response (e.g., Tibialis Anterior) B2->B3 C2 Record Twitch Height Inhibition B3->C2 C3 Determine ED50/ED95 C2->C3

Caption: Experimental workflow for in vivo assessment of neuromuscular blockade.

Methodology:

  • Animal Preparation: The animal (e.g., rabbit, cat) is anesthetized, and the trachea is intubated to allow for artificial ventilation. A peripheral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively.

  • Nerve-Muscle Preparation: A peripheral nerve, such as the sciatic nerve, is surgically isolated. Stimulating electrodes are placed on the nerve. The tendon of the corresponding muscle (e.g., tibialis anterior) is attached to a force transducer to measure the isometric twitch tension.

  • Stimulation and Recording: The nerve is stimulated with supramaximal square-wave pulses at a low frequency (e.g., 0.1 Hz). The resulting muscle twitches are recorded on a polygraph.

  • Drug Administration: this compound is administered intravenously in cumulative doses.

  • Data Analysis: The percentage of inhibition of the twitch height is plotted against the log dose of the drug to determine the dose-response curve and calculate the ED50 and ED95 (the doses required to produce 50% and 95% twitch depression, respectively).

In Vitro Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo method allows for the study of neuromuscular transmission in an isolated tissue preparation.

Methodology:

  • Tissue Dissection: The phrenic nerve and hemidiaphragm are dissected from a small rodent (e.g., rat, mouse) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Stimulation and Recording: The phrenic nerve is stimulated with electrodes, and the contractions of the hemidiaphragm are recorded using a force-displacement transducer.

  • Drug Application: this compound is added to the organ bath in increasing concentrations.

  • Data Analysis: The reduction in twitch height is measured, and a concentration-response curve is constructed to determine the IC50 (the concentration that causes 50% inhibition of the twitch response).

Side Effects and Clinical Considerations

A key aspect of this compound's pharmacological profile is its vagolytic effect, leading to tachycardia. This is attributed to its antagonist activity at muscarinic M2 receptors in the heart.[4] This side effect has limited its clinical use in favor of newer agents with a more favorable cardiovascular profile.

Conclusion

This compound, with its distinct tris-quaternary ammonium structure, serves as a classic example of a non-depolarizing neuromuscular blocking agent. Its mechanism of action through competitive antagonism at the nicotinic acetylcholine receptor is well-understood, and its structure-activity relationship aligns with the established principles for this class of drugs. While its clinical use has waned due to its cardiovascular side effects, the study of gallamine continues to provide valuable insights into the molecular pharmacology of the neuromuscular junction. The experimental protocols detailed herein represent the foundational methods for the continued investigation of neuromuscular blocking agents, paving the way for the development of safer and more effective muscle relaxants.

References

Methodological & Application

Application Notes and Protocols for the Use of Gallamine Triethiodide in Rodent Surgical Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Gallamine (B1195388) triethiodide is a potent neuromuscular blocking agent and should only be used by trained professionals in a research setting with appropriate anesthetic and physiological monitoring. The information provided here is for research purposes only and does not constitute veterinary or medical advice. All procedures involving laboratory animals must be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

Gallamine triethiodide is a non-depolarizing neuromuscular blocking agent that has been used historically to induce muscle relaxation during surgical procedures.[1] It functions as a competitive antagonist of acetylcholine (B1216132) at the nicotinic receptors on the motor endplate, preventing muscle contraction.[1] While it has been largely superseded in clinical practice by agents with fewer side effects, it remains a valuable tool in specific rodent research applications where neuromuscular blockade is required.[1] These application notes provide a summary of its pharmacological properties and protocols for its use in rodent surgical procedures.

Mechanism of Action

This compound acts by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction, thereby inhibiting the action of acetylcholine and preventing depolarization of the muscle fiber membrane.[1] This results in flaccid paralysis of skeletal muscle. In addition to its effects at the neuromuscular junction, gallamine also exhibits some activity at muscarinic acetylcholine receptors, which can lead to side effects such as tachycardia.

Pharmacokinetics and Toxicity

The following tables summarize key pharmacokinetic and toxicity data for this compound in rodents.

Table 1: Acute Toxicity of this compound in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseIntravenous (IV)3.0 - 3.3
Intraperitoneal (IP)15.3 - 15.8
Subcutaneous (SC)16.4 - 17.1
RatIntravenous (IV)5.1 - 5.4
Intraperitoneal (IP)23.2 - 26.7
Subcutaneous (SC)28.5 - 34.3

Note: Respiratory failure is the primary cause of death in cases of overdose.

Experimental Protocols

Important Considerations Before Starting:

  • Anesthesia: this compound provides no anesthetic or analgesic effects.[2] Therefore, it must be used in conjunction with a surgical plane of general anesthesia.

  • Ventilation: As this compound paralyzes the respiratory muscles, including the diaphragm, mechanical ventilation is mandatory throughout the period of neuromuscular blockade.

  • Monitoring: Continuous monitoring of the depth of anesthesia, neuromuscular blockade, and vital signs (heart rate, blood pressure, respiratory rate, and body temperature) is essential.

Protocol 1: Induction of Surgical Muscle Relaxation in Rats (Bolus Administration)

This protocol is designed to achieve a level of neuromuscular blockade suitable for most surgical procedures.

Materials:

  • This compound powder

  • Sterile saline for injection (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Mechanical ventilator

  • Physiological monitoring equipment (ECG, blood pressure monitor, pulse oximeter, thermometer)

  • Peripheral nerve stimulator for Train-of-Four (TOF) monitoring[2][3][4][5][6]

  • Reversal agents (Neostigmine and an anticholinergic like atropine (B194438) or glycopyrrolate)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat to a surgical plane of anesthesia.

    • Intubate the animal and connect it to a mechanical ventilator.

    • Establish intravenous access (e.g., via the tail vein or femoral vein).

    • Place monitoring electrodes for ECG and a probe for blood pressure monitoring.

    • Place stimulating electrodes for TOF monitoring over a peripheral nerve (e.g., the sciatic or ulnar nerve).[4][6]

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in sterile saline. A common concentration is 10 mg/mL. Ensure the powder is fully dissolved.

    • Filter the solution through a 0.22 µm sterile filter before administration.

  • Administration:

    • Administer an initial intravenous bolus dose of 6 mg/kg of this compound. This dose has been shown to produce approximately 89% depression of twitch tension in rats.

    • Administer the bolus slowly over 1-2 minutes to minimize potential cardiovascular side effects.

  • Monitoring and Maintenance:

    • Continuously monitor the depth of neuromuscular blockade using TOF stimulation. A TOF count of 0-1 out of 4 twitches generally indicates adequate surgical relaxation.[3]

    • If the surgical procedure is prolonged, additional smaller bolus doses (e.g., 1-2 mg/kg) may be administered based on the return of twitches in the TOF response.

Protocol 2: Maintenance of Surgical Muscle Relaxation in Rats (Continuous Infusion)

For longer surgical procedures, a continuous intravenous infusion can provide a more stable level of neuromuscular blockade.

Materials:

  • Same as Protocol 1, with the addition of a syringe infusion pump.

Procedure:

  • Induction:

    • Follow steps 1-3 of Protocol 1 to induce neuromuscular blockade.

  • Continuous Infusion:

    • Once the desired level of blockade is achieved, begin a continuous intravenous infusion of this compound.

    • An initial infusion rate of 0.1-0.2 mg/kg/min is a suggested starting point. This rate should be adjusted based on real-time TOF monitoring to maintain the target level of blockade (TOF count of 0-1).

  • Titration:

    • If the blockade deepens (no response to post-tetanic stimulation), decrease the infusion rate.

    • If the blockade lightens (return of 2 or more twitches in the TOF), the infusion rate can be increased slightly, or a small supplemental bolus can be administered.

Protocol 3: Reversal of Neuromuscular Blockade

Reversal of neuromuscular blockade is critical at the end of the surgical procedure to allow for the return of spontaneous respiration.

Materials:

Procedure:

  • Preparation of Reversal Agents:

    • Prepare a solution of neostigmine (e.g., 0.5 mg/mL) and an anticholinergic agent (e.g., atropine at 0.05 mg/mL or glycopyrrolate at 0.01 mg/mL). The anticholinergic is administered to counteract the muscarinic side effects of neostigmine (e.g., bradycardia, increased salivation).[7][8][9][10]

  • Administration:

    • Ensure that there is some evidence of spontaneous recovery from neuromuscular blockade (at least one twitch present in the TOF) before administering reversal agents.[7]

    • Administer the anticholinergic agent intravenously.

    • Administer neostigmine intravenously at a dose of 0.03-0.07 mg/kg .[8][10] The dose should be titrated based on the depth of the residual blockade.

    • Administer the reversal agents slowly over 1-2 minutes.

  • Post-Reversal Monitoring:

    • Continue to monitor the animal's neuromuscular function (using TOF) and vital signs.

    • Wean the animal from the ventilator only when there is a sustained return of spontaneous respiratory effort and a TOF ratio greater than 0.9.[4]

    • Continue to monitor the animal closely during the recovery period for any signs of re-curarization (re-paralysis).

Mandatory Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Membrane Nerve Impulse Nerve Impulse Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Nerve Impulse->Voltage-gated Ca2+ channels Activates Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx Vesicles containing Acetylcholine (ACh) Vesicles containing Acetylcholine (ACh) Ca2+ influx->Vesicles containing Acetylcholine (ACh) Triggers ACh Release ACh Release Vesicles containing Acetylcholine (ACh)->ACh Release ACh ACh Nicotinic ACh Receptor Nicotinic ACh Receptor ACh->Nicotinic ACh Receptor Binds to Gallamine Gallamine Gallamine->Nicotinic ACh Receptor Competitively blocks Ion Channel Opening Ion Channel Opening Nicotinic ACh Receptor->Ion Channel Opening Leads to No Depolarization & No Contraction No Depolarization & No Contraction Nicotinic ACh Receptor->No Depolarization & No Contraction Na+ influx Na+ influx Ion Channel Opening->Na+ influx Muscle Depolarization & Contraction Muscle Depolarization & Contraction Na+ influx->Muscle Depolarization & Contraction

Caption: Competitive antagonism of acetylcholine by gallamine at the neuromuscular junction.

Experimental Workflow for this compound Administration in Rodent Surgery

A Anesthetize Rodent B Intubate & Begin Mechanical Ventilation A->B C Establish IV Access & Monitoring B->C D Administer this compound (Bolus or Infusion) C->D E Monitor Neuromuscular Blockade (TOF) D->E E->D Titrate Dose F Perform Surgical Procedure E->F Maintain Surgical Relaxation G Administer Reversal Agents (Neostigmine & Anticholinergic) F->G End of Procedure H Wean from Ventilator & Recover G->H

Caption: Workflow for the use of this compound in rodent surgery.

References

Optimal Dosing of Gallamine Triethiodide for Rat Electrophysiology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal use of gallamine (B1195388) triethiodide for neuromuscular blockade in rat electrophysiology studies. Gallamine triethiodide is a non-depolarizing muscle relaxant that acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction.[1] Proper dosage is critical to eliminate movement artifacts in electrophysiological recordings without inducing confounding cardiovascular or neuronal side effects.

Key Considerations and Potential Side Effects

This compound, while an effective neuromuscular blocking agent, can influence physiological parameters that are critical in electrophysiology experiments. Researchers must be aware of these potential side effects to ensure the integrity of their data.

  • Cardiovascular Effects: Gallamine can cause tachycardia (increased heart rate) and hypertension (high blood pressure) due to its parasympatholytic effect on the cardiac vagus nerve.[1] Intravenous infusion rates exceeding 2 mg/min have been shown to cause significant hypotension in urethane-anesthetized rats.[2]

  • Neuronal Effects: Gallamine is not solely a peripheral agent. It can directly affect nerve fibers by blocking potassium conductance and altering sodium channel inactivation.[3] Evidence also suggests a potential central action, which could influence cortical electrophysiology.[4]

  • Histamine (B1213489) Release: At very high doses, gallamine can induce histamine release.[1]

Given these potential confounds, it is imperative to use the minimum effective dose of gallamine and to continuously monitor the animal's physiological state.

Recommended Dosage and Administration

The optimal dosage of this compound will vary depending on the specific experimental conditions, including the anesthetic used and the desired depth of neuromuscular blockade. The following table summarizes dosages reported in the literature for rats.

Parameter Dosage/Rate Route of Administration Anesthetic Context Reference
Initial Bolus Dose 6 mg/kgIntravenous (IV)UrethanePharmacokinetic studyNot explicitly cited
Maintenance Infusion Titrated to effectIntravenous (IV)UrethaneTo maintain 89 +/- 7% twitch depression[5]
Cautionary Infusion Rate > 2 mg/minIntravenous (IV)UrethaneCan cause significant hypotension[2]

Protocol for Administration:

  • Anesthesia: Anesthetize the rat with a suitable anesthetic (e.g., urethane). Ensure a stable plane of anesthesia before administering any neuromuscular blocking agent.

  • Catheterization: Place a catheter in a suitable blood vessel (e.g., femoral vein or jugular vein) for intravenous administration.

  • Initial Bolus: Administer an initial IV bolus dose of this compound. A starting point of 6 mg/kg can be considered, but it is recommended to start with a lower dose and titrate upwards.

  • Continuous Infusion: Following the initial bolus, a continuous infusion is recommended to maintain a stable level of neuromuscular blockade. The infusion rate should be carefully titrated based on the monitoring of neuromuscular function (see Section 3).

  • Mechanical Ventilation: Once neuromuscular blockade is induced, the animal must be immediately and adequately ventilated with a mechanical ventilator, as spontaneous respiration will cease.

Monitoring Neuromuscular Blockade

Continuous monitoring of the depth of neuromuscular blockade is essential to ensure adequate paralysis for the experiment while avoiding overdosing and associated side effects. The gold standard for this is Train-of-Four (TOF) stimulation.[6]

Train-of-Four (TOF) Stimulation Protocol:

  • Electrode Placement: Place two stimulating electrodes along the path of a peripheral nerve, such as the sciatic or ulnar nerve.

  • Stimulation: Deliver a series of four supramaximal electrical stimuli at a frequency of 2 Hz.

  • Measurement: The response is typically measured as the twitch response of the corresponding muscle. This can be done qualitatively by visual or tactile assessment, or quantitatively using electromyography (EMG) or acceleromyography.[7][8]

  • Interpretation: The ratio of the fourth twitch to the first twitch (T4/T1 ratio) is used to quantify the degree of neuromuscular blockade. A T4/T1 ratio of 0 indicates a deep block, while a ratio of 0.9 or greater is generally considered indicative of adequate recovery from blockade.[6] For electrophysiology studies, a deep level of blockade (e.g., 1-2 twitches present out of four) is often desired.

TOF Count Approximate Receptor Blockade Interpretation Reference
4< 75%Inadequate blockade for most electrophysiology[6]
3~75%Light blockade[6]
2~80%Moderate blockade[6]
1~90%Deep blockade[6]
0100%Intense blockade[6]

Experimental Workflows and Signaling Pathways

Experimental Workflow for Gallamine Administration and Electrophysiology

G A Anesthetize Rat B Place IV Catheter A->B C Initiate Mechanical Ventilation B->C D Administer Initial Bolus of Gallamine C->D E Start Continuous Infusion of Gallamine D->E F Monitor Neuromuscular Blockade (TOF) E->F G Titrate Infusion Rate F->G Adjust as needed H Begin Electrophysiological Recording F->H Once stable G->E I Maintain Stable Blockade H->I I->F

Caption: Workflow for establishing and maintaining neuromuscular blockade for rat electrophysiology.

Signaling Pathway of this compound at the Neuromuscular Junction

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle) A Action Potential B Voltage-gated Ca2+ Channels A->B C Ca2+ Influx B->C D Vesicular Release of Acetylcholine (ACh) C->D ACh ACh D->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds Gallamine Gallamine Triethiodide Gallamine->nAChR Competitively Blocks IonChannel Ion Channel Opening nAChR->IonChannel Depolarization Depolarization & Muscle Contraction IonChannel->Depolarization

Caption: Gallamine competitively antagonizes acetylcholine at the neuromuscular junction.

Alternative Neuromuscular Blocking Agents

If the side effects of gallamine are a concern for a particular experimental design, researchers may consider alternative non-depolarizing neuromuscular blocking agents.

Agent Key Characteristics
Pancuronium Long-acting aminosteroid (B1218566). Can cause tachycardia.
Vecuronium Intermediate-acting aminosteroid. More cardiovascularly stable than pancuronium.
Atracurium (B1203153) Intermediate-acting benzylisoquinolinium. Can cause histamine release. Undergoes Hofmann elimination (non-enzymatic degradation).
Cisatracurium Isomer of atracurium with less propensity to cause histamine release.
Rocuronium Intermediate-acting aminosteroid with a rapid onset.

The choice of agent should be based on the required duration of action, the potential for side effects, and the specific parameters being measured in the electrophysiology study.

Conclusion

The successful use of this compound in rat electrophysiology studies hinges on careful dose titration and continuous monitoring. While an initial bolus of around 6 mg/kg IV can be used as a starting point, the subsequent maintenance infusion must be adjusted based on real-time feedback from neuromuscular monitoring, such as TOF stimulation. By being mindful of the potential cardiovascular and neuronal side effects and employing a rigorous monitoring protocol, researchers can effectively eliminate movement artifacts and acquire high-quality electrophysiological data.

References

Application Notes and Protocols: Detailed Protocol for Gallamine Triethiodide Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the administration of gallamine (B1195388) triethiodide to mice for research purposes. Gallamine triethiodide is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist to acetylcholine (B1216132) at the nicotinic receptors of the neuromuscular junction.[1][2] These application notes include detailed methodologies for drug preparation, administration, and monitoring of neuromuscular function, supported by quantitative data and visual diagrams to ensure procedural clarity and reproducibility.

Quantitative Data Summary

The following tables summarize key quantitative data for the administration of this compound in mice.

Table 1: Acute Toxicity of this compound in Mice

Administration RouteLD50 (mg/kg)Primary Cause of Death
Intravenous (IV)3.0 - 3.3Respiratory Disorder
Intraperitoneal (IP)15.3 - 15.8Respiratory Disorder
Subcutaneous (SC)16.4 - 17.1Respiratory Disorder
Oral>1000-

Data sourced from Otsuka M, Furuta H; Acute toxicity studies of this compound in mice, rats, and rabbits; Oyo Yakuri 9(1) 117 (1975), as cited in PubChem CID 6172.[1]

Table 2: Suggested Dose Ranges for Neuromuscular Blockade in Mice (Estimated)

Desired EffectAdministration RouteSuggested Dose (mg/kg)Expected OnsetExpected Duration
Partial Neuromuscular BlockadeIV0.5 - 1.5Within minutesDose-dependent
IP5 - 10Slower than IVDose-dependent
SC5 - 12Slowest onsetProlonged, dose-dependent
Surgical Neuromuscular BlockadeIV1.5 - 2.5RapidDose-dependent
IP10 - 15Slower than IVDose-dependent

Note: These are estimated dose ranges for healthy mice and should be optimized for specific experimental conditions and mouse strains. A dose-dependent response has been observed in mice.[3] It is crucial to begin with lower doses and carefully monitor the animal's response.

Mechanism of Action

This compound functions by competitively inhibiting the action of acetylcholine at the postsynaptic nicotinic receptors on the motor endplate.[1][2] This prevents depolarization of the muscle fiber membrane and subsequent muscle contraction.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor Endplate) Nerve Impulse Nerve Impulse ACh Vesicle Acetylcholine Vesicle Nerve Impulse->ACh Vesicle Triggers release ACh Acetylcholine (ACh) ACh Vesicle->ACh Releases Receptor Nicotinic ACh Receptor ACh->Receptor Binding blocked by Gallamine Gallamine Gallamine Triethiodide Gallamine->Receptor Competitively Binds Ion Channel Ion Channel (Closed) Receptor->Ion Channel Muscle Fiber Muscle Fiber Ion Channel->Muscle Fiber No Depolarization No Muscle Contraction No Muscle Contraction Muscle Fiber->No Muscle Contraction

Caption: Mechanism of action of this compound at the neuromuscular junction.

Experimental Protocols

3.1. Materials

  • This compound powder

  • Sterile, isotonic saline (0.9% NaCl)

  • Sterile water for injection

  • pH meter and adjustment solutions (e.g., sterile HCl, NaOH)

  • Syringes (1 mL) and needles (25-30 gauge, depending on administration route)

  • Animal scale

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Heating pad to maintain body temperature

  • Neuromuscular function monitoring system (peripheral nerve stimulator and force transducer/electromyography equipment)

3.2. Animal Preparation

  • Acclimatize mice to the laboratory environment for at least 72 hours prior to the experiment.

  • Weigh the mouse immediately before drug administration to ensure accurate dosing.

  • Anesthetize the mouse using an appropriate anesthetic protocol.[4] The choice of anesthetic is critical as some agents can potentiate the effects of neuromuscular blockers.

  • Maintain the animal's body temperature using a heating pad.

  • If required, perform a surgical cut-down to expose a peripheral nerve (e.g., sciatic or ulnar nerve) for neuromuscular monitoring.

3.3. Drug Preparation

  • Prepare a stock solution of this compound. Due to its white amorphous powder form, it should be dissolved in a suitable sterile vehicle.[1] Sterile water for injection or isotonic saline are commonly used.

  • Ensure the final solution is sterile, isotonic, and has a pH close to physiological levels (7.2-7.4) to avoid irritation.[5]

  • The concentration of the stock solution should be calculated to allow for the desired dose to be administered in a small volume (typically 0.1-0.2 mL for a 20-25g mouse).

3.4. Administration Routes

The choice of administration route will affect the onset and duration of neuromuscular blockade.

  • Intravenous (IV) Injection (Tail Vein): This route provides the most rapid onset of action.

    • Place the anesthetized mouse in a restraint device to secure the tail.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the injection site with an alcohol swab.

    • Insert a 27-30 gauge needle into the vein and inject the this compound solution slowly.

    • Apply gentle pressure to the injection site after withdrawing the needle.

  • Intraperitoneal (IP) Injection: This route has a slower onset compared to IV injection.

    • Position the anesthetized mouse on its back.

    • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Aspirate to ensure no body fluids are drawn into the syringe.

    • Inject the solution slowly.

  • Subcutaneous (SC) Injection: This route provides the slowest onset and longest duration of action.

    • Gently lift the skin on the back of the neck or flank to form a tent.

    • Insert a 25-27 gauge needle into the base of the skin tent.

    • Aspirate to ensure the needle has not entered a blood vessel.

    • Inject the solution.

3.5. Monitoring of Neuromuscular Blockade

Quantitative monitoring is essential to accurately assess the degree of neuromuscular blockade and recovery.[6][7]

  • Stimulation: A peripheral nerve (e.g., sciatic or ulnar nerve) is stimulated using a nerve stimulator. The most common stimulation pattern is the Train-of-Four (TOF) , which consists of four supramaximal stimuli delivered at 2 Hz.[8]

  • Measurement: The resulting muscle contraction is measured using a force transducer (mechanomyography) or by recording the muscle action potentials (electromyography).

  • Assessment: The degree of neuromuscular blockade is quantified by the TOF ratio , which is the ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A TOF ratio of <0.9 indicates significant residual neuromuscular blockade.[7][9] Single twitch stimulation can also be used to observe the onset of the block.[9]

Experimental Workflow

The following diagram outlines the typical experimental workflow for this compound administration and monitoring in mice.

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A1 Acclimatize Mouse B1 Weigh and Anesthetize Mouse A1->B1 A2 Prepare Gallamine Solution B4 Administer Gallamine Triethiodide A2->B4 A3 Calibrate Monitoring Equipment B3 Establish Baseline Neuromuscular Response A3->B3 B2 Surgical Preparation (if necessary) B1->B2 B2->B3 B3->B4 B5 Monitor Neuromuscular Blockade (e.g., TOF) B4->B5 B6 Record Data B5->B6 C1 Monitor Animal During Recovery B5->C1 C3 Data Analysis B6->C3 C2 Provide Post-operative Care C1->C2 C4 Euthanasia (if required by protocol) C2->C4

Caption: Experimental workflow for this compound administration in mice.

Important Considerations

  • This compound can cause tachycardia due to its vagolytic effects.[2]

  • The drug is primarily eliminated by the kidneys, so its action may be prolonged in animals with renal dysfunction.[1]

  • Due to the risk of respiratory muscle paralysis, it is imperative to be prepared to provide ventilatory support to the animal.

  • Always consult and adhere to your institution's animal care and use committee (IACUC) guidelines for all procedures.

By following this detailed protocol, researchers can ensure the safe and effective administration of this compound in mice, leading to reliable and reproducible experimental outcomes.

References

Gallamine Triethiodide: Application Notes and Protocols for Isolated Tissue Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallamine (B1195388) triethiodide is a classic non-depolarizing neuromuscular blocking agent.[1] In the field of pharmacology, it serves as a valuable tool in isolated tissue bath experiments to investigate the function of the neuromuscular junction and the properties of cholinergic receptors. This document provides detailed application notes and protocols for the use of gallamine triethiodide in such experimental setups. Gallamine acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of skeletal muscle.[1] By binding to these receptors without activating them, it prevents acetylcholine (ACh) from eliciting muscle contraction.[1] This action allows for the quantitative analysis of antagonist-receptor interactions and the study of neuromuscular transmission.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction.[1] In addition to its effects at nAChRs, gallamine also exhibits allosteric antagonism at muscarinic acetylcholine receptors (mAChRs), particularly the M2 subtype.[2][3] This can be relevant in tissues where both nicotinic and muscarinic responses are being investigated. At higher concentrations, gallamine has been shown to block potassium channels in nerve fibers.

Signaling Pathway at the Neuromuscular Junction and the Action of Gallamine

cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Membrane Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx Synaptic Vesicles (containing ACh) Synaptic Vesicles (containing ACh) Ca2+ influx->Synaptic Vesicles (containing ACh) triggers fusion ACh Release ACh Release Synaptic Vesicles (containing ACh)->ACh Release ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds & activates Gallamine Gallamine Gallamine->nAChR competitively binds & blocks Na+ influx / K+ efflux Na+ influx / K+ efflux nAChR->Na+ influx / K+ efflux opens ion channel End-plate Potential (EPP) End-plate Potential (EPP) Na+ influx / K+ efflux->End-plate Potential (EPP) generates Muscle Contraction Muscle Contraction End-plate Potential (EPP)->Muscle Contraction initiates

Neuromuscular junction signaling and gallamine's action.

Data Presentation

The following tables summarize the quantitative data for this compound's activity in various preparations.

ParameterTissue/PreparationSpeciesValueReference
IC50 Phrenic nerve-diaphragmRat~2 x 10⁻⁴ M[4]
Apparent Equilibrium Constant (Kb) Skeletal muscle endplates (nicotinic receptor)Frog~2 µM[4]
pA2 Skeletal muscle endplates (nicotinic receptor) (calculated from Kb)Frog~5.7[4]
Ki M1 Muscarinic Receptor (brain membranes)Rat24 nM[5]
Ki M2 Muscarinic Receptor (brain membranes)Rat2.4 nM[5]
pKA M2 Muscarinic Receptor (cell membranes)Mouse7.57[1]
pKA M3 Muscarinic Receptor (cell membranes)Mouse5.56[1]

Experimental Protocols

General Setup for Isolated Tissue Bath Experiments

The following is a generalized workflow for utilizing this compound in an isolated tissue bath experiment. Specific details for tissue preparation are provided in the subsequent sections.

A Tissue Dissection and Preparation B Mount Tissue in Organ Bath A->B C Equilibration Period B->C D Generate Control Responses (e.g., to agonist or electrical stimulation) C->D E Introduce this compound (at desired concentration) D->E F Incubation Period E->F G Generate Responses in Presence of Gallamine F->G H Data Acquisition and Analysis (e.g., Dose-Response Curve, Schild Plot) G->H

Workflow for an isolated tissue bath experiment.

Materials:

  • Isolated tissue of choice (e.g., rat phrenic nerve-diaphragm, guinea pig ileum)

  • Isolated tissue bath system with a water jacket for temperature control

  • Force-displacement transducer and recording system

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • This compound stock solution

  • Agonist stock solution (e.g., acetylcholine, carbachol)

  • Stimulator (for nerve-muscle preparations)

Krebs-Henseleit Solution (1 L):

ComponentMolar Concentration (mM)Weight (g)
NaCl1186.9
KCl4.70.35
CaCl₂·2H₂O2.50.37
MgSO₄·7H₂O1.20.29
KH₂PO₄1.20.16
NaHCO₃252.1
Glucose11.12.0

Preparation of Krebs-Henseleit Solution:

  • Dissolve the salts and glucose in distilled water.

  • Continuously bubble with carbogen gas while preparing and during the experiment to maintain a physiological pH (around 7.4).

  • The solution should be freshly prepared on the day of the experiment.

Protocol 1: Rat Phrenic Nerve-Hemi-Diaphragm Preparation

This preparation is a classic model for studying neuromuscular transmission.

Procedure:

  • Humanely euthanize a rat according to institutional guidelines.

  • Open the thoracic cavity to expose the diaphragm and phrenic nerves.

  • Carefully dissect one hemi-diaphragm with the phrenic nerve attached.

  • Mount the preparation in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Attach the central tendon to a fixed hook and the costal margin to a force-displacement transducer.

  • Place the phrenic nerve on a stimulating electrode.

  • Allow the preparation to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.

  • Apply a resting tension of approximately 1-2 grams.

  • Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1-0.2 Hz) to elicit twitch contractions.

  • Once a stable baseline of contractions is achieved, introduce this compound into the bath at the desired concentration.

  • Record the inhibition of the twitch response over time. To construct a dose-response curve, add cumulative concentrations of gallamine.

  • To study competitive antagonism, generate a dose-response curve for an agonist (e.g., acetylcholine in an end-plate potential recording) in the absence and presence of different fixed concentrations of gallamine.

Protocol 2: Guinea Pig Ileum Preparation

This smooth muscle preparation is useful for studying the effects of drugs on both neuronal and muscular receptors.

Procedure:

  • Humanely euthanize a guinea pig according to institutional guidelines.

  • Open the abdominal cavity and locate the ileum.

  • Excise a segment of the ileum and place it in a petri dish containing warm, gassed Krebs-Henseleit solution.

  • Gently flush the lumen of the ileum segment with the physiological salt solution to remove its contents.

  • Cut the ileum into segments of 2-3 cm in length.

  • Mount a segment in an organ bath containing Krebs-Henseleit solution at 37°C and gassed with carbogen.

  • Attach one end of the ileum segment to a fixed hook and the other end to a force-displacement transducer.

  • Allow the tissue to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram, with regular washing.

  • To study the effect of gallamine on agonist-induced contractions, generate a cumulative dose-response curve for an agonist like acetylcholine or carbachol.

  • After washing the tissue and allowing it to return to baseline, add a fixed concentration of this compound and allow it to incubate for a predetermined time (e.g., 20-30 minutes).

  • In the presence of gallamine, repeat the cumulative dose-response curve for the agonist.

  • The data can be used to perform a Schild analysis to determine the pA2 value of gallamine, which quantifies its antagonist potency.

Concluding Remarks

This compound remains a cornerstone for the in vitro study of neuromuscular function and cholinergic pharmacology. Its well-characterized competitive antagonism at nicotinic acetylcholine receptors makes it an ideal tool for researchers investigating neuromuscular blocking agents, receptor theory, and synaptic transmission. The protocols and data provided herein offer a comprehensive guide for the effective application of this compound in isolated tissue bath experiments. Adherence to proper tissue handling and experimental procedures is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Gallamine Triethiodide in Avian Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research and informational purposes only. Gallamine (B1195388) triethiodide has been largely superseded by newer neuromuscular blocking agents with fewer side effects and is no longer marketed in the United States[1]. The use of any neuromuscular blocking agent in avian species requires extensive knowledge of avian physiology and anesthesia, and should only be undertaken by qualified professionals in a controlled research setting. No specific dosage or quantitative data for the use of gallamine triethiodide to induce muscle paralysis for anesthesia in avian species was found in the reviewed scientific literature. The following protocols are generalized based on the principles of avian anesthesia and the known pharmacology of this compound in other species.

Introduction

This compound is a non-depolarizing neuromuscular blocking agent that induces skeletal muscle paralysis[1]. It functions by competitively inhibiting the action of acetylcholine (B1216132) at the nicotinic receptors of the neuromuscular junction[1]. This action prevents muscle cell depolarization and contraction, leading to muscle relaxation and paralysis. In avian anesthesia, the induction of muscle paralysis can be necessary for certain surgical procedures that require complete immobility, such as ophthalmic or intricate orthopedic surgeries. However, it is critical to note that neuromuscular blocking agents do not provide any anesthetic or analgesic effects; therefore, they must be used in conjunction with an adequate plane of general anesthesia.

Mechanism of Action

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate. By binding to these receptors, it prevents acetylcholine from binding and initiating the cascade of events that leads to muscle contraction. This results in flaccid paralysis of skeletal muscles, including the respiratory muscles.

A known side effect of this compound is tachycardia, which results from its parasympatholytic effect on the cardiac vagus nerve[1].

Data Presentation

Table 1: General Properties of this compound

PropertyDescriptionReference
Drug ClassNon-depolarizing neuromuscular blocking agent[1]
Mechanism of ActionCompetitive antagonist of acetylcholine at nicotinic receptors[1]
Common Side EffectsTachycardia, potential for histamine (B1213489) release at high doses[1]
Reversal AgentsAnticholinesterase agents (e.g., neostigmine)Inferred from general knowledge of non-depolarizing blockers

Table 2: Quantitative Data for this compound in Avian Anesthesia

ParameterValueSpeciesReference
Dosage Not available in the reviewed literature --
Onset of Action Not available in the reviewed literature --
Duration of Paralysis Not available in the reviewed literature --

Note: The absence of specific data for avian species in the scientific literature underscores the need for extreme caution and species-specific dose-finding studies if this compound were to be considered for research.

Experimental Protocols

The following are generalized protocols for the use of a neuromuscular blocking agent in avian anesthesia. These should be adapted with extreme caution and under veterinary supervision, as specific parameters for this compound are not established.

General Anesthesia Protocol
  • Pre-anesthetic Evaluation: Conduct a thorough physical examination of the bird, including assessment of body weight, hydration status, and cardiovascular and respiratory function.

  • Induction of Anesthesia: Induce general anesthesia using an appropriate inhalant anesthetic, such as isoflurane (B1672236) or sevoflurane, delivered via a face mask.

  • Endotracheal Intubation: Once an adequate depth of anesthesia is achieved, intubate the bird with an appropriately sized endotracheal tube to secure the airway.

  • Ventilation: Initiate intermittent positive pressure ventilation (IPPV) immediately upon intubation. This is crucial as neuromuscular blockade will paralyze the respiratory muscles.

  • Anesthetic Maintenance: Maintain anesthesia with the inhalant anesthetic for the duration of the procedure. The concentration should be adjusted based on monitoring parameters.

  • Monitoring: Continuously monitor vital signs, including heart rate, respiratory rate (ventilator rate), end-tidal carbon dioxide (ETCO2), electrocardiogram (ECG), and body temperature.

Protocol for Induction of Neuromuscular Blockade

Note: The following steps are hypothetical due to the lack of specific data for this compound in birds.

  • Drug Preparation: Prepare a dilute solution of this compound for accurate dosing.

  • Administration: Once the bird is stable under general anesthesia and ventilation is controlled, administer a test dose of this compound intravenously.

  • Monitoring of Neuromuscular Function: Use a peripheral nerve stimulator to monitor the degree of neuromuscular blockade. This allows for titration of the drug to the desired effect.

  • Maintenance of Paralysis: If required, administer incremental doses of this compound based on the response observed with the nerve stimulator.

Protocol for Reversal of Neuromuscular Blockade
  • Timing of Reversal: Reversal should be initiated once the surgical procedure is complete and the need for muscle paralysis has ended.

  • Administration of Reversal Agent: Administer an anticholinesterase agent, such as neostigmine. This should be preceded by or co-administered with an anticholinergic agent, like atropine (B194438) or glycopyrrolate, to counteract the muscarinic side effects of the anticholinesterase.

  • Monitoring of Recovery: Continue to monitor neuromuscular function with the peripheral nerve stimulator until a sustained response is observed, indicating the return of normal muscle function.

  • Weaning from Ventilator: Once neuromuscular function has returned and the bird begins to show spontaneous respiratory effort, gradually wean it from the ventilator.

  • Extubation: Extubate the bird only when it is fully conscious and able to maintain a patent airway on its own.

Mandatory Visualizations

cluster_0 Mechanism of Action of this compound ACh Acetylcholine (ACh) Receptor Nicotinic ACh Receptor on Motor Endplate ACh->Receptor Binds to MuscleContraction Muscle Contraction Receptor->MuscleContraction Activates NoContraction Muscle Paralysis Receptor->NoContraction No Activation Gallamine This compound Gallamine->Receptor Competitively Blocks

Caption: Mechanism of this compound at the Neuromuscular Junction.

cluster_1 Experimental Workflow for Avian Anesthesia with Neuromuscular Blockade Start Start: Pre-anesthetic Evaluation AnesthesiaInduction Induce General Anesthesia (e.g., Isoflurane) Start->AnesthesiaInduction Intubation Endotracheal Intubation AnesthesiaInduction->Intubation Ventilation Initiate Intermittent Positive Pressure Ventilation (IPPV) Intubation->Ventilation Monitoring1 Establish Comprehensive Physiological Monitoring Ventilation->Monitoring1 NMBA_Admin Administer this compound (IV) Monitoring1->NMBA_Admin NerveStimulation Monitor Neuromuscular Blockade (Peripheral Nerve Stimulator) NMBA_Admin->NerveStimulation Surgery Surgical Procedure NerveStimulation->Surgery Maintain Paralysis Reversal Administer Reversal Agents (Anticholinesterase + Anticholinergic) Surgery->Reversal RecoveryMonitoring Monitor Recovery of Neuromuscular Function Reversal->RecoveryMonitoring WeanVentilator Wean from Ventilator RecoveryMonitoring->WeanVentilator Extubation Extubation WeanVentilator->Extubation End End: Post-anesthetic Recovery Extubation->End

Caption: Generalized Workflow for Avian Anesthesia with Neuromuscular Blockade.

References

Application Notes and Protocols for Microdialysis in Gallamine Triethiodide Distribution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing microdialysis for the investigation of gallamine (B1195388) triethiodide distribution in preclinical research. Gallamine triethiodide, a non-depolarizing neuromuscular blocking agent, acts by competitively inhibiting nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction.[1][2] Understanding its distribution within target tissues, such as skeletal muscle, is crucial for elucidating its pharmacokinetic and pharmacodynamic properties. Microdialysis offers a unique advantage by allowing for continuous sampling of the unbound drug concentration in the interstitial fluid of a specific tissue, providing a more accurate representation of the pharmacologically active drug fraction compared to whole-tissue homogenates.[3][4]

Applications

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Determine the time course of unbound gallamine concentrations in target tissues (e.g., muscle) and correlate it with pharmacological effects.

  • Tissue-Specific Distribution Studies: Compare the distribution of gallamine in different tissues or under various physiological and pathological conditions.

  • Drug-Drug Interaction Studies: Investigate the influence of co-administered drugs on the tissue distribution of gallamine.

Quantitative Data Summary

The following tables summarize key quantitative data from microdialysis studies of this compound.

Table 1: Pharmacokinetic Parameters of Gallamine in Rats [5]

ParameterValue (Mean ± SD)
Steady-state volume of distribution (Vss)0.59 ± 0.14 L/kg
Plasma clearance (CL)0.05 ± 0.02 L/h/kg
Muscle Interstitial Fluid (MIF) to Plasma Partition Coefficient (Kp)0.9 ± 0.1

Table 2: Gallamine Concentrations in Muscle Tissue [3][4]

MeasurementConcentration
Muscle Interstitial Fluid (MIF) Concentration (via microdialysis)Continuously measured
Muscle Tissue Homogenate Concentration23 ± 5% of MIF concentration at the terminal sampling time

Table 3: HPLC Assay Parameters for Gallamine in Microdialysates [3][5]

ParameterValue
Lower Limit of Quantification (LLOQ) in Dialysate0.5 µg/mL
Intra- and Inter-day Accuracy and Precision< 13%

Experimental Protocols

This section provides a detailed methodology for conducting a microdialysis study to investigate the muscle distribution of this compound in an animal model (e.g., rat), based on established protocols.[3][4][6]

Microdialysis Probe Calibration (In Vitro Recovery)

Objective: To determine the extraction efficiency (recovery) of the microdialysis probe for gallamine before in vivo implantation.

Materials:

  • Microdialysis probe (e.g., CMA 12)

  • Microinfusion pump

  • Perfusion solution (e.g., Krebs-Ringer solution)

  • This compound standard solutions of known concentrations

  • HPLC system for analysis

Procedure:

  • Immerse the microdialysis probe membrane in a beaker containing a standard solution of gallamine.

  • Perfuse the probe with the perfusion solution at a constant flow rate (e.g., 2 µL/min).[6]

  • Collect the dialysate at regular intervals (e.g., 15 minutes).[6]

  • Analyze the concentration of gallamine in the dialysate (Cout) and the standard solution (Cmedium) using a validated HPLC method.

  • Calculate the in vitro recovery using the following formula:

    • Recovery (%) = (Cout / Cmedium) x 100

Animal Surgery and Probe Implantation

Objective: To surgically implant the microdialysis probe into the target muscle tissue of an anesthetized animal.

Materials:

  • Anesthetic (e.g., urethane)

  • Surgical instruments

  • Calibrated microdialysis probe

  • Stereotaxic frame (if targeting specific brain regions)

Procedure:

  • Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Make a small incision to expose the target muscle (e.g., gastrocnemius).

  • Carefully insert the microdialysis probe into the muscle tissue.

  • Secure the probe in place with sutures or tissue adhesive.

  • Allow the animal to stabilize for a period before starting the experiment.

In Vivo Microdialysis and Sampling

Objective: To collect microdialysis samples from the target tissue following systemic administration of gallamine.

Materials:

  • Microinfusion pump

  • Perfusion solution

  • This compound for injection

  • Fraction collector or microvials for sample collection

Procedure:

  • Perfuse the implanted probe with the perfusion solution at the predetermined flow rate (e.g., 2 µL/min).[6]

  • Collect baseline dialysate samples to ensure a stable baseline.

  • Administer this compound to the animal via an appropriate route (e.g., intravenous bolus).

  • Collect dialysate samples at regular intervals (e.g., 15 minutes) for a specified duration.[6]

  • Store the collected samples at -20°C or colder until analysis.

In Vivo Recovery Calculation

Objective: To determine the in vivo recovery of the probe to accurately estimate the unbound gallamine concentration in the interstitial fluid. The retrodialysis by drug method is commonly used.[7]

Procedure:

  • After the main experiment, perfuse the probe with a known concentration of gallamine (Cin) in the perfusion solution.

  • Collect the dialysate and measure the gallamine concentration (Cout).

  • Calculate the in vivo loss using the formula:

    • Loss (%) = [(Cin - Cout) / Cin] x 100

  • The in vivo recovery is considered to be equal to the in vivo loss.

Sample Analysis

Objective: To quantify the concentration of gallamine in the collected microdialysate samples.

Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method.[3][4]

Typical HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a specific wavelength (e.g., 205 nm)

  • Quantification: Use a calibration curve prepared with known concentrations of gallamine standards.

Data Analysis
  • Correct the measured dialysate concentrations for the in vivo recovery to obtain the unbound interstitial fluid concentrations.

    • Unbound Concentration = Measured Dialysate Concentration / In Vivo Recovery (%)

  • Plot the unbound concentration versus time to generate a pharmacokinetic profile.

  • Calculate relevant pharmacokinetic parameters (e.g., AUC, Cmax, Tmax).

Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

Gallamine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane (Motor End Plate) ActionPotential Action Potential Ca_channel Voltage-gated Ca2+ Channel ActionPotential->Ca_channel opens ACh_vesicle Synaptic Vesicle (containing Acetylcholine) Ca_channel->ACh_vesicle triggers fusion ACh_release Acetylcholine (ACh) Release ACh_vesicle->ACh_release ACh ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to Gallamine Gallamine Triethiodide Gallamine->nAChR competitively blocks MuscleContraction Muscle Contraction Gallamine->MuscleContraction prevents Ion_channel Ion Channel (Na+ influx) nAChR->Ion_channel opens Depolarization End-Plate Potential (Depolarization) Ion_channel->Depolarization leads to Depolarization->MuscleContraction initiates

Caption: Mechanism of action of this compound at the neuromuscular junction.

Experimental Workflow for a Microdialysis Study of Gallamine

Microdialysis_Workflow Start Start Probe_Cal 1. In Vitro Probe Calibration (Recovery) Start->Probe_Cal Animal_Prep 2. Animal Preparation & Anesthesia Probe_Cal->Animal_Prep Probe_Imp 3. Probe Implantation in Target Tissue Animal_Prep->Probe_Imp Stabilization 4. System Stabilization Probe_Imp->Stabilization Baseline 5. Baseline Sample Collection Stabilization->Baseline Drug_Admin 6. Gallamine Administration Baseline->Drug_Admin Sampling 7. Time-course Sample Collection Drug_Admin->Sampling Retro_Cal 8. In Vivo Recovery Determination (Retrodialysis) Sampling->Retro_Cal Sample_Proc 9. Sample Processing & Storage Retro_Cal->Sample_Proc HPLC 10. HPLC Analysis Sample_Proc->HPLC Data_Analysis 11. Data Analysis & Pharmacokinetic Modeling HPLC->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for a microdialysis study.

References

Application Notes: Preparation of Gallamine Triethiodide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gallamine (B1195388) triethiodide is a synthetic, non-depolarizing neuromuscular blocking agent used extensively in laboratory research.[1][2] It functions as an allosteric antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), exhibiting a specific potency order (M2 > M1 = M4 > M3 = M5). Its mechanism of action involves competitively blocking the binding of acetylcholine to its receptors at the neuromuscular junction, thereby inhibiting muscle contraction.[1][2] Given its application in sensitive physiological and pharmacological studies, the accurate and consistent preparation of gallamine triethiodide stock solutions is paramount for obtaining reliable and reproducible experimental results.

These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for use by researchers, scientists, and drug development professionals.

Data Presentation

The quantitative data regarding the physicochemical properties, solubility, and storage of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 65-29-2[1][3]
Molecular Formula C₃₀H₆₀I₃N₃O₃[1][4]
Molecular Weight 891.53 g/mol [1][3]
Appearance White to almost white or yellow amorphous powder/solid.[1][4][5][1][4][5]
Purity ≥98% (TLC)
Key Characteristics Hygroscopic (absorbs moisture from the air).[4][4]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
Water (H₂O) ≥30 mg/mL (33.65 mM) to 100 mg/mL (112.17 mM)Sonication is recommended to aid dissolution.[3][1][3]
Dimethyl Sulfoxide (DMSO) ~93 mg/mL (104.32 mM)Sonication is recommended to aid dissolution.[3]
Phosphate-Buffered Saline (PBS) 50 mg/mL (56.08 mM)Requires ultrasonic treatment for a clear solution.
Ethanol Sparingly soluble to solubleOne source indicates < 1 mg/mL, while others state it is soluble.[3][5][3][5]

Table 3: Recommended Storage and Stability of this compound

FormStorage TemperatureDurationConditionsReference
Solid Powder 2-8°C or 4°C-Keep in a tightly closed container, protected from light and moisture.[1][4][1][4]
Solid Powder -20°CUp to 3 yearsDesiccate.[3][6]
Stock Solution in Solvent -80°C6 months to 1 yearAliquot to avoid repeated freeze-thaw cycles. Store sealed, away from light.[1][3]
Stock Solution in Solvent -20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Store sealed, away from light.[1]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a 10 mM stock solution in sterile water, a common solvent for in vitro applications.

Materials and Equipment:

  • This compound powder (CAS: 65-29-2)

  • Sterile, nuclease-free water

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Ultrasonic bath (recommended)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile microcentrifuge tubes or cryovials for aliquots

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Procedure:

  • Calculations: Determine the mass of this compound required.

    • Molecular Weight (MW) = 891.53 g/mol

    • To prepare 10 mL of a 10 mM solution:

      • Mass (g) = Volume (L) x Concentration (mol/L) x MW ( g/mol )

      • Mass (g) = 0.010 L x 0.010 mol/L x 891.53 g/mol = 0.08915 g

      • Mass = 89.15 mg

  • Weighing: In a chemical fume hood, carefully weigh out 89.15 mg of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a sterile 15 mL conical tube.

    • Add approximately 8 mL of sterile water to the tube.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • For complete dissolution, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.[3]

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, add sterile water to bring the final volume to exactly 10 mL.

    • Invert the tube gently several times to ensure a homogenous solution.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the tip.

    • Filter the solution into a new sterile conical tube. This step is crucial for cell-based assays to prevent contamination.[1]

  • Aliquoting and Storage:

    • Dispense the sterilized stock solution into single-use aliquots (e.g., 100 µL or 500 µL) in sterile, light-protected microcentrifuge tubes or cryovials.

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[1] Avoid repeated freeze-thaw cycles.

Visualizations

Diagram 1: Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_final Finalization & Storage calc 1. Calculate Required Mass weigh 2. Weigh Gallamine Triethiodide Powder calc->weigh add_solvent 3. Add Solvent (e.g., Sterile Water) weigh->add_solvent dissolve 4. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve adjust_vol 5. Adjust to Final Volume dissolve->adjust_vol filter 6. Sterile Filter (0.22 µm) adjust_vol->filter aliquot 7. Aliquot into Single-Use Tubes filter->aliquot store 8. Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing this compound stock solution.

Diagram 2: Mechanism of Action of this compound

G cluster_NMJ Neuromuscular Junction cluster_receptor presynaptic Presynaptic Neuron Terminal ach Acetylcholine (ACh) presynaptic->ach Releases postsynaptic Muscle Fiber (Postsynaptic Membrane) receptor ACh Receptor contraction Muscle Contraction receptor->contraction Activates no_contraction Muscle Relaxation receptor->no_contraction ach->receptor Binds gallamine Gallamine Triethiodide gallamine->receptor Competitively Blocks

Caption: this compound competitively blocks acetylcholine receptors.

References

Application Notes and Protocols for In Vivo Neuromuscular Blockade Using Gallamine Triethiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of gallamine (B1195388) triethiodide to achieve neuromuscular blockade in research settings. Gallamine triethiodide is a non-depolarizing muscle relaxant that acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors on the post-synaptic membrane of the motor endplate.[1][2] While its clinical use has been largely superseded by agents with fewer side effects, it remains a valuable tool in experimental pharmacology and physiology to induce temporary, reversible muscle paralysis.[1]

Mechanism of Action

This compound functions by competitively binding to cholinergic receptor sites at the neuromuscular junction, thereby blocking the neurotransmitter action of acetylcholine.[1][2] This prevents depolarization of the muscle fiber membrane and subsequent muscle contraction. In addition to its primary action at the neuromuscular junction, gallamine can also exhibit a parasympatholytic effect on the cardiac vagus nerve, which may lead to tachycardia and occasionally hypertension.[1] At high doses, histamine (B1213489) release has been reported.[1] It is primarily eliminated by the kidneys.[3]

In Vivo Applications

In a research context, this compound is utilized for:

  • Inducing skeletal muscle relaxation for surgical procedures in animal models.[1]

  • Facilitating mechanical ventilation by preventing spontaneous respiratory efforts.

  • Studying the physiology and pharmacology of neuromuscular transmission.

  • Investigating the effects of experimental drugs on neuromuscular function.

  • As a pharmacological tool in models of diseases affecting the neuromuscular system, such as myasthenia gravis.[4]

Quantitative Data

The following tables summarize key quantitative parameters for this compound from published literature. It is crucial to note that these values can vary depending on the animal species, anesthetic regimen, and experimental conditions.

Table 1: Lethal Dose (LD50) of this compound in Rats

Administration RouteLD50 (mg/kg)
Intravenous (IV)5.1 - 5.4
Intraperitoneal (IP)23.2 - 26.7
Subcutaneous (SC)28.5 - 34.3
Oral>1000

Data sourced from OYAKU YAKURI 9(1) 117 (1975) as cited in HSDB.[3]

Table 2: Reported In Vivo Dosages for Neuromuscular Blockade

Animal SpeciesDosageRoute of AdministrationNotesReference
Rat6 mg/kgIntravenous (bolus)Used in a study investigating muscle distribution.[5]
Cat1 - 2 mg/kgNot specifiedDescribed as a "paralyzing dose."[6]
Cat6.25 - 12.5 mg/kgNot specifiedUsed to study effects on spinal cord synaptic transmission.[6]
Human4 and 6 mg/kgIntravenous (bolus)Clinical study on pharmacokinetics.[7]

Experimental Protocols

4.1. General Preparation and Handling

This compound is a white, amorphous powder that is freely soluble in water and alcohol.[8]

  • Reconstitution: Prepare a stock solution of desired concentration (e.g., 10 mg/mL) by dissolving this compound powder in sterile, pyrogen-free saline (0.9% NaCl) or water for injection. Ensure the powder is fully dissolved. The solution should be clear and colorless.

  • Storage: Store the powder at room temperature, protected from light and freezing.[8] Reconstituted solutions should ideally be used fresh. If storage is necessary, consult relevant stability data, though short-term storage at 2-8°C is common practice.

  • Safety Precautions: this compound is a potent neuromuscular blocking agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.

4.2. Protocol for Intravenous Administration in Rodents (Rat Model)

This protocol describes the administration of this compound to an anesthetized rat to induce neuromuscular blockade.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane, urethane)

  • Heating pad to maintain body temperature

  • Mechanical ventilator

  • Surgical instruments for cannulation (if required)

  • Peripheral nerve stimulator for monitoring

  • Monitoring equipment (ECG, blood pressure monitor)

Procedure:

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic protocol. Ensure a stable plane of anesthesia is achieved, confirmed by the absence of a pedal withdrawal reflex.

  • Ventilation: Intubate the animal and connect it to a mechanical ventilator. This step is critical as this compound will paralyze the respiratory muscles. Set the ventilator parameters (tidal volume, respiratory rate) appropriate for the animal's weight.

  • Vascular Access: For intravenous administration, cannulate a suitable blood vessel, such as the tail vein, femoral vein, or jugular vein.

  • Baseline Monitoring: Before drug administration, record baseline physiological parameters, including heart rate, blood pressure, and neuromuscular function (using a peripheral nerve stimulator).

  • Drug Administration: Administer a bolus intravenous dose of this compound. A starting dose of 6 mg/kg can be used as a reference for rats.[5] The dose may need to be titrated based on the desired level of blockade.

  • Monitoring Neuromuscular Blockade:

    • Use a peripheral nerve stimulator to deliver a train-of-four (TOF) stimulus to a motor nerve (e.g., the sciatic nerve with electrodes placed to stimulate the tibialis anterior muscle).

    • Assess the degree of muscle twitch response. A reduction in the number of twitches indicates the level of neuromuscular blockade. The goal is typically 1 to 2 twitches out of 4 for adequate surgical relaxation.[9][10]

    • Monitor the onset and duration of the blockade. The time to maximum effect is typically within 5 minutes.[7]

  • Physiological Monitoring: Continuously monitor vital signs (heart rate, blood pressure, core body temperature) throughout the experiment. Be prepared to manage potential side effects such as tachycardia.[1]

  • Maintenance of Blockade: If prolonged blockade is required, administer maintenance doses as needed, guided by TOF monitoring.

  • Recovery: The duration of action is dose-dependent.[7] Allow sufficient time for spontaneous recovery from the neuromuscular blockade. Monitor the return of muscle function via the TOF response.

  • Post-procedural Care: Once the experiment is complete, discontinue anesthesia and provide appropriate post-procedural care according to institutional guidelines.

Visualizations

G cluster_pathway Signaling Pathway of Neuromuscular Blockade by this compound ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (Post-synaptic membrane) ACh->nAChR Binds to Gallamine This compound Gallamine->nAChR Competitively Binds to Depolarization Membrane Depolarization nAChR->Depolarization Activates Blockade Blockade nAChR->Blockade Prevents ACh Binding Contraction Muscle Contraction Depolarization->Contraction Initiates Blockade->Depolarization Inhibits

Caption: Mechanism of competitive antagonism by this compound.

G cluster_workflow Experimental Workflow for In Vivo Neuromuscular Blockade Start Start Anesthesia Anesthetize Animal Start->Anesthesia Ventilation Initiate Mechanical Ventilation Anesthesia->Ventilation Cannulation Establish IV Access Ventilation->Cannulation Baseline Record Baseline (Vitals, TOF) Cannulation->Baseline Administer Administer this compound (IV) Baseline->Administer Monitor Monitor Neuromuscular Blockade (TOF) & Vital Signs Administer->Monitor Maintain Administer Maintenance Doses (if required) Monitor->Maintain If blockade is insufficient Recover Allow for Spontaneous Recovery Monitor->Recover When experiment is complete Maintain->Monitor End End Experiment Recover->End

Caption: Workflow for gallamine-induced neuromuscular blockade in vivo.

References

Application Notes and Protocols for the Use of Gallamine Triethiodide in Feline Models for Neurological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallamine (B1195388) triethiodide is a non-depolarizing neuromuscular blocking agent that has been utilized in feline models for various neurological studies. Its primary function is to induce muscle relaxation, thereby preventing movement artifacts during delicate neurophysiological recordings or surgical procedures. These application notes provide a comprehensive overview of its use, mechanism of action, and detailed protocols for its application in a research setting.

Mechanism of Action

Gallamine triethiodide acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By blocking the binding of acetylcholine, it prevents depolarization of the muscle fiber and subsequent muscle contraction. While its primary effects are peripheral, some studies suggest a potential central action, including an augmentation of the duration of afterdischarges in the cerebral cortex.[1]

Applications in Feline Neurological Studies

  • Neurophysiological Recordings: this compound is instrumental in studies requiring stable, long-term recordings from the central or peripheral nervous system. By eliminating muscle contractions, it prevents electrode displacement and ensures high-quality data acquisition.

  • Surgical Procedures: In neurosurgical preparations, such as craniotomies or spinal cord exposures, it provides a flaccid surgical field, facilitating precise surgical manipulations.

  • Studies of the Visual System: It has been used in studies of the feline visual system to immobilize the eyes and study the responses of retinal ganglion cells.[2][3]

  • Investigation of Motor Systems: Researchers have employed this compound to study the properties of muscle spindles and the activity of gamma motor neurons.[4][5]

Quantitative Data

The following tables summarize key quantitative data for the use of this compound and associated anesthetic agents in feline models.

Table 1: this compound Dosage and Administration

ParameterValueReference
Paralyzing Dose (Intravenous)1 - 2 mg/kg[6]
Continuous Infusion Rate3.6 mg/hour (in a cocktail with tubocurarine (B1210278) chloride)
Intracisternal Injection (for myoclonus induction)130 µg - 4 mg

Table 2: Anesthetic Agents Used in Conjunction with this compound

Anesthetic AgentInduction DoseMaintenanceReference
Ketamine15 mg/kg (IM)-[7]
Xylazine (B1663881)1.5 mg/kg (IM)-[7]
Isoflurane (B1672236)-0.6 - 1.5% in 70/30 N₂O/O₂[7]

Table 3: Physiological Monitoring Parameters

ParameterTarget RangeMonitoring Frequency
End-tidal CO₂3.5 - 4.5%Continuous
Heart RateSpecies-specific normal rangeContinuous
Body Temperature37.5 - 39.0 °CContinuous
Electroencephalogram (EEG)To ensure adequate anesthetic depthContinuous
Blood PressureSpecies-specific normal rangeContinuous/Intermittent

Experimental Protocols

Protocol 1: General Surgical Preparation and Anesthesia

This protocol outlines the steps for preparing a feline model for a neurological experiment involving this compound.

1. Pre-anesthetic Preparation:

  • Fast the animal for 12 hours prior to surgery, with water available ad libitum.
  • Perform a pre-anesthetic physical examination and obtain baseline physiological values.

2. Anesthetic Induction:

  • Induce anesthesia with a combination of ketamine (15 mg/kg, IM) and xylazine (1.5 mg/kg, IM).[7]
  • Once induced, intubate the cat with an appropriately sized endotracheal tube.

3. Anesthetic Maintenance:

  • Maintain anesthesia using isoflurane (0.6-1.5%) in a 70/30 mixture of nitrous oxide and oxygen, delivered via a mechanical ventilator.[7]
  • The ventilator settings should be adjusted to maintain end-tidal CO₂ between 3.5% and 4.5%.

4. Surgical Preparation:

  • Place a venous catheter for drug and fluid administration.
  • Place an arterial catheter for continuous blood pressure monitoring and blood gas analysis.
  • Perform necessary surgical procedures (e.g., craniotomy, electrode implantation) while maintaining a sterile field.

5. Physiological Monitoring:

  • Continuously monitor heart rate, body temperature, and EEG to ensure an adequate depth of anesthesia.[7]
  • Maintain body temperature using a heating pad.

Protocol 2: Administration of this compound and Neuromuscular Blockade

This protocol details the administration of this compound to achieve and maintain neuromuscular blockade.

1. Initial Bolus Administration:

  • Once a stable plane of anesthesia is achieved, administer an initial intravenous bolus of this compound at a dose of 1-2 mg/kg to induce paralysis.[6]

2. Continuous Infusion:

  • To maintain neuromuscular blockade for the duration of the experiment, a continuous intravenous infusion of this compound can be used. A starting rate of 3.6 mg/hour has been reported, often in combination with other neuromuscular blockers like tubocurarine chloride (0.15 mg/hour).[7]
  • The infusion rate should be titrated to effect, ensuring complete muscle paralysis.

3. Monitoring of Neuromuscular Blockade:

  • The level of neuromuscular blockade can be monitored using a peripheral nerve stimulator. The absence of a twitch response to stimulation indicates a complete block.

4. Reversal of Neuromuscular Blockade (Optional):

  • At the end of the experiment, the neuromuscular blockade can be reversed with an anticholinesterase agent, such as neostigmine, administered concurrently with an anticholinergic agent, like atropine (B194438) or glycopyrrolate, to counteract the muscarinic side effects.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_nmb Phase 2: Neuromuscular Blockade cluster_exp Phase 3: Experimentation & Monitoring cluster_recovery Phase 4: Post-Procedure pre_anesthesia Pre-anesthetic Examination induction Anesthetic Induction (Ketamine + Xylazine) pre_anesthesia->induction intubation Endotracheal Intubation induction->intubation maintenance Anesthetic Maintenance (Isoflurane + N2O/O2) intubation->maintenance surgical_prep Surgical Preparation (Catheterization, Craniotomy) maintenance->surgical_prep physio_monitoring Continuous Physiological Monitoring (EEG, HR, BP, Temp, ETCO2) maintenance->physio_monitoring gallamine_bolus This compound Bolus (1-2 mg/kg IV) surgical_prep->gallamine_bolus neuro_recording Neurological Recording / Procedure surgical_prep->neuro_recording gallamine_infusion Continuous Infusion (e.g., 3.6 mg/hour) gallamine_bolus->gallamine_infusion monitoring_nmb Monitor Neuromuscular Blockade gallamine_infusion->monitoring_nmb monitoring_nmb->neuro_recording reversal Reversal of Blockade (Optional) neuro_recording->reversal physio_monitoring->neuro_recording post_op Post-operative Care / Euthanasia reversal->post_op

Caption: Experimental workflow for using this compound in feline neurological studies.

signaling_pathway cluster_synapse Neuromuscular Junction ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (Postsynaptic Membrane) ACh->nAChR Binds to Gallamine This compound Gallamine->nAChR Competitively Blocks Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Activates No_Contraction Muscle Paralysis nAChR->No_Contraction Is Inhibited

Caption: Mechanism of action of this compound at the neuromuscular junction.

References

Troubleshooting & Optimization

Technical Support Center: Gallamine Triethiodide Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals in controlled laboratory settings. The information provided is not clinical advice and is not intended for human use. All experimental procedures involving animals must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Frequently Asked Questions (FAQs)

Q1: What is gallamine (B1195388) triethiodide and its primary mechanism of action?

A1: Gallamine triethiodide (brand name Flaxedil) is a non-depolarizing neuromuscular blocking agent.[1] Its primary function is to block skeletal muscle contraction by acting as a competitive antagonist to acetylcholine (B1216132) at the nicotinic cholinergic receptors on the muscle end-plate.[1][2] It is used in research settings to immobilize animals for certain procedures, such as neurophysiological recordings, where muscle activity could interfere with measurements.[3] The drug is no longer marketed for clinical use in the United States.[1]

Q2: What are the primary cardiovascular effects of this compound?

A2: The most prominent cardiovascular effect is sinus tachycardia (an increase in heart rate).[4][5] This is often accompanied by a transient increase in cardiac output and, occasionally, hypertension (an increase in blood pressure).[4][5] However, in some species like rats, significant hypotension has been observed at high infusion rates.[6]

Q3: What is the pharmacological mechanism behind gallamine-induced tachycardia?

A3: The tachycardia is primarily caused by a "parasympatholytic" or "vagolytic" effect on the heart.[1] Gallamine acts as a selective antagonist of cardiac muscarinic M2 receptors.[5][7][8] These receptors are normally activated by acetylcholine released from the vagus nerve to slow down the heart rate. By blocking these M2 receptors, gallamine prevents this slowing action, leading to an unopposed sympathetic drive and a subsequent increase in heart rate.[4][5]

Q4: Are the cardiovascular effects of gallamine dose-dependent?

A4: Yes, the effects are generally dose-dependent. Even modest doses can produce significant changes in heart rate.[9] In studies with mice, the neuromuscular response to gallamine was shown to be dose-dependent.[10] In rats, hypotension was specifically noted when the infusion rate exceeded 2 mg/min, indicating a dose-rate dependency.[6]

Q5: Can the cardiovascular effects of gallamine be mitigated or prevented?

A5: Mitigation strategies focus on counteracting the mechanism of tachycardia. Pre-treatment or concurrent treatment with a beta-blocker (e.g., propranolol) has been studied to antagonize the tachycardic effects.[11] However, this adds another pharmacological variable to the experiment. The most critical preventative measure is careful dose selection and continuous physiological monitoring to use the lowest effective dose for the shortest possible duration.

Troubleshooting Guide

Q: An animal under gallamine administration exhibits a sudden and severe spike in heart rate (>20% above the established baseline). What are the immediate steps?

A: A sudden, sharp increase in heart rate is a known effect but requires immediate attention.

  • Confirm Anesthetic Depth: An increase in heart rate can be a sign of inadequate anesthesia.[12] Since gallamine paralyzes skeletal muscles, autonomic signs like changes in heart rate and blood pressure are critical indicators of the animal's state.[12] Before taking other actions, verify that the plane of anesthesia is adequate according to your approved protocol.

  • Cease Gallamine Administration: If possible, immediately stop the infusion or administration of gallamine to prevent the effects from worsening.

  • Consult Pre-approved Protocol: Your IACUC-approved protocol should have a section on managing adverse events. Follow the steps outlined in your specific protocol.

  • Administer Management Agent (if pre-approved): If your protocol includes the use of an agent to manage tachycardia (such as a beta-blocker), administer it as specified. This should only be done if it is part of the approved experimental plan.

  • Continuous Monitoring: Continue to closely monitor vital signs, including heart rate, blood pressure, and core body temperature, recording them at frequent intervals (e.g., every 5-10 minutes).[12]

  • Assess Humane Endpoints: If cardiovascular parameters do not stabilize or continue to worsen, and the animal shows signs of distress, consider the humane endpoints defined in your protocol.

Q: The animal is exhibiting both hypertension and tachycardia. Is this expected and how should it be managed?

A: Yes, hypertension can occasionally accompany the more common effect of tachycardia.[1][4] The primary management focus should remain on the tachycardia, as this is the principal hemodynamic effect of gallamine's vagolytic action.[9] Managing the heart rate may also help stabilize blood pressure. Avoid introducing multiple pharmacological interventions unless it is part of a well-defined and approved experimental protocol.

Q: Despite stopping the gallamine infusion, the animal's heart rate remains dangerously high. What is the next course of action?

A: The duration of gallamine's effects can be prolonged.[4] If the heart rate does not begin to return toward baseline after cessation and the animal's welfare is compromised:

  • Provide Supportive Care: Ensure adequate oxygenation and maintain fluid balance and core body temperature.[12]

  • Reversal (with caution): While anticholinesterase agents can reverse neuromuscular blockade, their use to manage gallamine's cardiovascular effects is complex as they can also cause bradycardia and other systemic effects. Their use should be carefully considered and explicitly detailed in the experimental design.

  • Euthanasia: If the animal's condition deteriorates and it reaches a humane endpoint as defined by your IACUC protocol, it must be humanely euthanized without delay.

Quantitative Data Summary

Quantitative data on gallamine's cardiovascular effects are often presented in the context of specific experimental conditions. The tables below summarize key findings.

Table 1: Summary of Cardiovascular Effects in Humans (Pretreatment Dose) Data summarized from a study involving a 0.29 mg/kg dose of gallamine.[9]

ParameterObservationTime Post-Administration
Heart Rate (HR)Statistically significant increase2, 3, and 4 minutes
Rate Pressure Product (RPP)Statistically significant increase3 and 4 minutes
Blood PressureNo significant change reported at this dose-

Table 2: Cardiovascular Effects in Urethane-Anesthetized Rats Data summarized from a study using intravenous infusion.[6]

Infusion RateObservation
> 2 mg/minSignificant hypotension
< 2 mg/minNo marked change in blood pressure

Experimental Protocols

Protocol 1: Essential Cardiovascular Monitoring During Gallamine Use

This protocol outlines the minimum standard for monitoring cardiovascular parameters in an animal model receiving gallamine.

Methodology:

  • Anesthesia and Catheterization:

    • Anesthetize the animal using the IACUC-approved anesthetic agent and protocol. Confirm and document a stable surgical plane of anesthesia before administering any neuromuscular blocker.[12]

    • Surgically place a catheter in a major artery (e.g., femoral or carotid artery) for direct blood pressure measurement.

    • Connect the catheter to a calibrated pressure transducer.

  • ECG Monitoring:

    • Place subcutaneous needle electrodes for a standard Lead-II electrocardiogram (ECG) recording.

    • Connect the electrodes to an animal bio-amplifier to monitor heart rate and rhythm.

  • Baseline Establishment:

    • Allow the animal to stabilize after instrumentation for at least 15-20 minutes.

    • Record a stable baseline of heart rate (HR) and mean arterial pressure (MAP) for at least 10 minutes before gallamine administration. A stable baseline is typically defined as <10% variation.

  • Gallamine Administration and Monitoring:

    • Administer this compound according to the pre-approved dose and route.

    • Continuously record HR and MAP throughout the experiment.

    • Define and record adverse event thresholds (e.g., a 20% increase in HR or MAP from baseline) in the experimental log.[12]

Protocol 2: Example Protocol for Management of Severe Tachycardia

Disclaimer: The following is a generalized example protocol and must be adapted, validated, and approved by an IACUC for the specific species and experimental context. The use of a beta-blocker like propranolol (B1214883) is a pharmacologically-informed choice but adds a significant confounding variable to an experiment.

Objective: To manage acute, severe tachycardia (>30% increase from stable baseline) that is compromising the animal's hemodynamic stability.

Methodology:

  • Preparation of Management Agent (Propranolol):

    • Prepare a fresh stock solution of propranolol hydrochloride (e.g., 1 mg/mL in sterile saline).

    • Calculate the dose based on the animal's body weight. A common starting dose in small animals is 0.1 - 0.5 mg/kg. The exact dose must be determined from literature and pilot studies.

    • Draw up the calculated volume into a sterile syringe, clearly labeled.

  • Confirmation of Adverse Event:

    • Confirm that the observed tachycardia is sustained (e.g., for >5 minutes) and not a transient artifact.

    • Confirm that the anesthetic plane is adequate.

  • Administration:

    • Administer the propranolol via a pre-established intravenous (IV) line.

    • Administer the dose slowly over 1-2 minutes to avoid a rapid drop in blood pressure.

  • Post-Intervention Monitoring:

    • Immediately begin recording HR and MAP at 1-minute intervals for the first 10 minutes, then every 5 minutes thereafter.

    • Observe for efficacy (reduction in HR) and any adverse effects (e.g., hypotension, bradycardia).

    • Document all actions, doses, times, and physiological responses in the experimental record.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action and a troubleshooting workflow.

Gallamine_Tachycardia_Pathway cluster_Nerve Vagus Nerve Terminal cluster_Heart Cardiac SA Node Cell Vagus Vagal Efferent Signal ACh Acetylcholine (ACh) Release Vagus->ACh Stimulates M2 Muscarinic M2 Receptor ACh->M2 Binds to HR Heart Rate (Slowing) M2->HR Activates Gallamine Gallamine Triethiodide Gallamine->M2 BLOCKS

Caption: Mechanism of gallamine-induced tachycardia via M2 receptor blockade.

Troubleshooting_Workflow Start Unexpected Cardiovascular Event Detected (e.g., Severe Tachycardia) ConfirmVitals 1. Confirm Vitals (HR, BP, Anesthetic Depth) Start->ConfirmVitals IsSevere Is Event Severe & Sustained (e.g., HR >20% baseline)? ConfirmVitals->IsSevere StopDrug 2. Stop Gallamine Administration IsSevere->StopDrug Yes Monitor 5. Continue Close Monitoring (HR, BP every 5 min) IsSevere->Monitor No ConsultProtocol 3. Consult Pre-Approved Adverse Event Protocol StopDrug->ConsultProtocol Administer 4. Administer Management Agent (per approved protocol) ConsultProtocol->Administer Administer->Monitor Stable Vitals Stabilizing? Monitor->Stable Endpoint 6. Consider Humane Endpoint per IACUC Protocol Stable->Endpoint No Resume Continue Experiment with Caution Stable->Resume Yes

Caption: Troubleshooting workflow for managing adverse cardiovascular events.

References

Technical Support Center: Gallamine Triethiodide-Induced Tachycardia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address gallamine (B1195388) triethiodide-induced tachycardia encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is gallamine triethiodide and what is its primary mechanism of action?

A1: this compound is a synthetic, non-depolarizing neuromuscular blocking agent.[1][2] Its primary mechanism of action is to competitively block the action of acetylcholine (B1216132) at nicotinic cholinergic receptors on the motor endplate, leading to skeletal muscle relaxation.[1]

Q2: Why does this compound cause tachycardia?

A2: this compound induces tachycardia primarily through its parasympatholytic effect on the cardiac vagus nerve.[1][3] This is a result of its selective antagonist activity at muscarinic M2 receptors in the heart.[4] Blockade of these receptors inhibits the negative chronotropic (heart rate-slowing) effect of acetylcholine, leading to an increase in heart rate.

Q3: Is the tachycardia always accompanied by other cardiovascular changes?

A3: Tachycardia induced by gallamine can sometimes be accompanied by a moderate increase in arterial blood pressure.[5] However, some studies in animal models have reported hypotension at higher infusion rates.[1][2]

Q4: Are there alternative neuromuscular blocking agents that do not cause tachycardia?

A4: Yes, other non-depolarizing neuromuscular blockers have different cardiovascular side-effect profiles. For instance, pancuronium (B99182) may also cause a modest increase in heart rate, while vecuronium (B1682833) and rocuronium (B1662866) are known for their cardiovascular stability and minimal effects on heart rate. The choice of agent depends on the specific requirements of the experiment.

Q5: How is this compound eliminated from the body?

A5: this compound is primarily excreted unchanged by the kidneys. Therefore, its effects may be prolonged in subjects with renal impairment.

Troubleshooting Guide for this compound-Induced Tachycardia

This guide provides a step-by-step approach to managing tachycardia observed during experiments involving this compound.

1. Confirm the Cause of Tachycardia:

  • Rule out other causes: Before attributing tachycardia solely to gallamine, ensure that other experimental factors are not contributing. These can include anesthetic depth, surgical stimulation, hypoxia, hypercapnia, or the effects of other administered drugs.

  • Monitor vital signs: Continuously monitor heart rate, blood pressure, and electrocardiogram (ECG) to characterize the tachycardia.

2. Pharmacological Intervention:

If tachycardia is significant and requires intervention, consider the following options:

  • Beta-Adrenergic Blockers (Beta-Blockers): Beta-blockers are a primary treatment for controlling gallamine-induced tachycardia. They act by blocking the effects of catecholamines on the heart.

    • Propranolol: A non-selective beta-blocker that can effectively reduce heart rate.

    • Metoprolol: A cardioselective beta-1 blocker that may have fewer side effects related to beta-2 blockade.[3][6][7]

    • Esmolol (B25661): An ultra-short-acting, cardioselective beta-1 blocker administered intravenously, allowing for rapid and titratable control of heart rate.[8][9][10][11]

    • Neostigmine (B1678181) and Glycopyrrolate (B1671915): This combination is often preferred. Glycopyrrolate is a quaternary ammonium (B1175870) antimuscarinic agent that does not readily cross the blood-brain barrier. It has a slower onset and longer duration of action compared to atropine (B194438), which can lead to more stable heart rate control during reversal.[4][12][13][14][15]

    • Neostigmine and Atropine: Atropine is another antimuscarinic agent used for this purpose. However, it can cause a more pronounced initial tachycardia compared to glycopyrrolate.[4][12]

3. Dose Adjustment:

  • Use the minimum effective dose: To minimize side effects, use the lowest possible dose of this compound that achieves the desired level of neuromuscular blockade.

  • Consider a different neuromuscular blocker: If tachycardia remains a significant issue, switching to a neuromuscular blocking agent with a more favorable cardiovascular profile may be necessary.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Heart Rate

SpeciesDoseRoute of AdministrationChange in Heart RateReference
Human0.29 mg/kgIntravenousStatistically significant increase at 2, 3, and 4 minutes post-administration[16]
Human80-120 mg (initial)IntravenousTachycardiaClinical observation
DogNot specifiedIntravenousSignificant increase[4]

Table 2: Dose-Dependent Effects of this compound on Blood Pressure

SpeciesDose/Infusion RateRoute of AdministrationChange in Blood PressureReference
Human0.29 mg/kgIntravenousNo significant change in mean arterial pressure[16]
Rat> 2 mg/minIntravenous InfusionSignificant hypotension[1]
DogNot specifiedIntravenousNot significantly altered[4]

Experimental Protocols

In Vivo Cardiovascular Monitoring in Anesthetized Rats

Objective: To continuously monitor heart rate and blood pressure in anesthetized rats following the administration of this compound.

Methodology:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., urethane (B1682113) or a combination of ketamine and xylazine).

    • Maintain the animal's body temperature using a heating pad.

    • Perform a tracheostomy to ensure a patent airway and allow for artificial ventilation if necessary.

    • Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.[17]

  • ECG Recording:

    • Place subcutaneous needle electrodes for a standard Lead II ECG recording.

    • Connect the electrodes to an ECG amplifier and a data acquisition system.[18][19]

  • Blood Pressure Measurement:

    • Connect the carotid artery cannula to a pressure transducer.

    • Calibrate the pressure transducer before recording.

    • Record systolic, diastolic, and mean arterial pressure continuously.[17][18]

  • Drug Administration and Data Collection:

    • Allow for a stabilization period to obtain baseline cardiovascular parameters.

    • Administer this compound intravenously at the desired dose.

    • Record ECG and blood pressure continuously for the duration of the experiment.

    • Administer any troubleshooting interventions (e.g., beta-blockers) intravenously and record the subsequent changes.

Langendorff Isolated Perfused Heart Preparation

Objective: To assess the direct effects of this compound on heart rate in an ex vivo setting, devoid of systemic neural and hormonal influences.

Methodology:

  • Heart Isolation:

    • Anesthetize the animal (e.g., rat, guinea pig) and administer heparin.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Perfusion Setup:

    • Mount the heart on a Langendorff apparatus by cannulating the aorta.

    • Initiate retrograde perfusion with oxygenated and warmed (37°C) Krebs-Henseleit buffer at a constant pressure or flow.[20]

  • Data Recording:

    • Place electrodes on the epicardial surface to record an electrocardiogram (ECG) or use a force transducer connected to the apex to measure contractile force.

    • Record heart rate and contractile parameters using a data acquisition system.

  • Drug Administration:

    • After a stabilization period, introduce this compound into the perfusion buffer at various concentrations.

    • Record the changes in heart rate and other cardiac parameters.

M2 Muscarinic Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity of this compound for the M2 muscarinic receptor.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a source rich in M2 receptors (e.g., heart tissue, or cell lines overexpressing the M2 receptor).

  • Assay Setup:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled M2 receptor antagonist (e.g., [³H]-N-methylscopolamine).[2][21]

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled antagonist like atropine).

  • Incubation and Filtration:

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound.

    • Determine the IC50 value (concentration of gallamine that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

Gallamine_Tachycardia_Pathway ACh Acetylcholine M2 Cardiac M2 Muscarinic Receptor ACh->M2 binds to Vagus Vagus Nerve Vagus->ACh releases SA_Node Sinoatrial (SA) Node M2->SA_Node activates Heart_Rate Decreased Heart Rate SA_Node->Heart_Rate Gallamine Gallamine Triethiodide Gallamine->M2 blocks

Caption: Signaling pathway of gallamine-induced tachycardia.

Troubleshooting_Workflow Start Tachycardia Observed During Gallamine Use Step1 Step 1: Confirm Cause - Rule out other factors - Monitor vital signs Start->Step1 Step2 Step 2: Pharmacological Intervention Step1->Step2 Step3 Step 3: Dose Adjustment - Use minimum effective dose - Consider alternative NMB Step1->Step3 If persistent BetaBlocker Administer Beta-Blocker (e.g., Propranolol, Esmolol) Step2->BetaBlocker During Experiment Reversal Reverse Neuromuscular Blockade (Neostigmine + Glycopyrrolate) Step2->Reversal End of Experiment End Tachycardia Resolved BetaBlocker->End Reversal->End Step3->End

Caption: Logical workflow for troubleshooting gallamine-induced tachycardia.

References

Technical Support Center: Gallamine Triethiodide Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gallamine (B1195388) triethiodide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability in your experimental dose-response curves.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to common issues encountered during experiments with gallamine triethiodide.

Q1: We are observing significant variability in the potency (ED50) of this compound between different experimental animals of the same species. What could be the cause?

A1: Several factors can contribute to inter-individual variability in the response to this compound. These include:

  • Renal Function: Gallamine is primarily eliminated by the kidneys.[1] Any variation in renal function among your animals can significantly alter the drug's clearance and, consequently, its duration of action and potency. It is crucial to ensure that all animals have normal renal function.

  • Age: The age of the experimental animals can influence the dose-response relationship. Older animals may exhibit altered pharmacokinetics and pharmacodynamics.[2]

  • Genetic Background: Different strains of the same animal species can have variations in drug metabolism and receptor sensitivity.

  • Underlying Disease States: Pathological conditions can alter the number of acetylcholine (B1216132) receptors, leading to resistance to neuromuscular blocking agents.

Troubleshooting Steps:

  • Standardize Animal Selection: Use animals of the same age, weight, and genetic strain.

  • Assess Renal Function: If feasible, perform a baseline assessment of renal function in your animal cohort.

  • Acclimatize Animals: Ensure all animals are properly acclimatized to the laboratory environment to minimize stress-related physiological variations.

Q2: Our in vitro experiments using an isolated nerve-muscle preparation show inconsistent dose-response curves. What experimental parameters should we check?

A2: In vitro preparations are sensitive to the experimental environment. Inconsistencies can arise from:

  • Temperature: The potency of non-depolarizing neuromuscular blockers like gallamine can be affected by temperature. A decrease in temperature can prolong the duration of the blockade.

  • pH of the Physiological Buffer: Changes in the pH of the buffer can alter the ionization state of gallamine and the function of the nicotinic acetylcholine receptors, thereby affecting the drug's potency.

  • Resting Tension of the Muscle: In studies measuring muscle contraction, the initial resting tension of the muscle preparation is critical. Insufficient or excessive tension can lead to variable and suboptimal responses. Studies have shown that a resting thumb tension in the range of 200-300g provides a maximal and uniform developed tension.[3][4]

  • Stimulation Parameters: The frequency and intensity of the nerve stimulation must be consistent across all experiments to elicit a reproducible muscle response.

Troubleshooting Steps:

  • Maintain Constant Temperature: Use a temperature-controlled organ bath and monitor the temperature of the physiological solution throughout the experiment.

  • Buffer pH Control: Prepare fresh physiological buffers for each experiment and verify the pH before use.

  • Standardize Muscle Tension: Use a force transducer to set and maintain a consistent resting tension on the muscle preparation.

  • Consistent Stimulation: Ensure the nerve stimulator is calibrated and delivering consistent supramaximal stimuli.

Q3: We are co-administering other drugs with this compound and observing a change in its neuromuscular blocking effect. What types of drugs are known to interact with gallamine?

A3: this compound's effect can be potentiated or antagonized by several classes of drugs:

  • Anesthetics: Inhalational anesthetics can potentiate the effects of non-depolarizing neuromuscular blockers.

  • Antibiotics: Aminoglycoside antibiotics (e.g., gentamicin, streptomycin) can potentiate the neuromuscular blockade produced by gallamine.[5][6][7][8][9]

  • Calcium Channel Blockers: These drugs can enhance the effects of neuromuscular blocking agents.[10][11][12][13]

  • Other Neuromuscular Blocking Agents: Co-administration with other neuromuscular blockers can lead to synergistic or additive effects.

Troubleshooting Steps:

  • Review Co-administered Drugs: Carefully review all compounds being administered to the animal or added to the in vitro preparation.

  • Conduct Control Experiments: If a drug interaction is suspected, run control experiments with gallamine alone and in combination with the suspected interacting drug to quantify the effect.

  • Consult Literature: Refer to pharmacological literature for known interactions between gallamine and the specific drugs you are using.

Data Presentation

The following tables summarize quantitative data related to the dose-response of this compound.

Table 1: Effective Doses (ED) and Plasma Concentrations (EC) of this compound in Humans

ParameterValueNotes
ED50 1.3 mg/kgDetermined during barbiturate-narcotic-nitrous oxide anesthesia using mechanical twitch response.[14]
ECp50 3.43 - 10.28 µg/mLWide variation observed in patients undergoing elective surgery.[15][16]
ECp95 5.66 - 23.37 µg/mLWide variation observed in patients undergoing elective surgery.[15][16]

Table 2: Factors Influencing this compound Dose-Response

FactorEffect on Gallamine PotencyReference
Renal Failure Prolonged elimination half-life and reduced plasma clearance, leading to a longer duration of action.[1]
Biliary Obstruction No significant change in half-life or clearance.[17][18]
Aminoglycoside Antibiotics Potentiation of neuromuscular blockade.[7][9]
Calcium Channel Blockers Potentiation of neuromuscular blockade.[10]
Inhalational Anesthetics Potentiation of neuromuscular blockade.
Hypothermia Potentiation and prolongation of neuromuscular blockade.
Acidosis May potentiate the block.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assessment of Neuromuscular Blockade: Phrenic Nerve-Hemidiaphragm Preparation

This protocol describes the setup for studying the effects of this compound on an isolated rat phrenic nerve-hemidiaphragm preparation.

Materials:

  • Rat phrenic nerve-hemidiaphragm tissue

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Nerve stimulator with platinum electrodes

  • Force-displacement transducer

  • Data acquisition system

Procedure:

  • Preparation of Tissue: Euthanize a rat and dissect the phrenic nerve-hemidiaphragm.

  • Mounting: Mount the preparation in the organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach the central tendon to the force transducer.

  • Stimulation: Place the phrenic nerve on the platinum electrodes and apply supramaximal stimuli (e.g., 0.1 Hz frequency, 0.2 ms (B15284909) duration).

  • Equilibration: Allow the preparation to equilibrate for at least 30 minutes, or until a stable baseline twitch response is achieved.

  • Dose-Response Curve Generation:

    • Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps.

    • Allow the response to stabilize at each concentration before adding the next.

    • Record the twitch height at each concentration.

  • Data Analysis: Express the twitch height at each gallamine concentration as a percentage of the initial baseline twitch height. Plot the percentage of inhibition against the logarithm of the gallamine concentration to generate a dose-response curve and calculate the ED50.

In Vivo Assessment of Neuromuscular Blockade in Rodents

This protocol outlines the procedure for measuring neuromuscular blockade in an anesthetized rodent.

Materials:

  • Anesthetized rodent (e.g., rat, mouse)

  • Nerve stimulator with needle electrodes

  • Force transducer or accelerometer

  • Data acquisition system

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia: Anesthetize the animal and ensure an adequate depth of anesthesia is maintained throughout the experiment.

  • Animal Preparation: Place the animal on a heating pad to maintain body temperature. Expose the sciatic nerve in one hind limb.

  • Electrode Placement: Insert the stimulating needle electrodes adjacent to the sciatic nerve.

  • Transducer Placement: Attach the force transducer or accelerometer to the foot to measure the evoked muscle contraction (e.g., of the gastrocnemius muscle).

  • Baseline Measurement: Apply supramaximal stimuli to the sciatic nerve (e.g., single twitches at 0.1 Hz) and record the baseline muscle response.

  • Drug Administration: Administer this compound intravenously.

  • Measurement of Blockade: Continue to stimulate the nerve and record the muscle response to determine the onset, depth, and duration of the neuromuscular blockade.

  • Data Analysis: Express the evoked response after drug administration as a percentage of the baseline response.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for its study.

cluster_0 Neuromuscular Junction Motor Neuron Terminal Motor Neuron Terminal Synaptic Cleft Synaptic Cleft Motor Neuron Terminal->Synaptic Cleft Releases Acetylcholine (ACh) Muscle End Plate Muscle End Plate Synaptic Cleft->Muscle End Plate ACh binds to nAChRs Muscle Contraction Muscle Contraction Muscle End Plate->Muscle Contraction Depolarization leads to Gallamine Gallamine Gallamine->Muscle End Plate Competitively blocks nAChRs cluster_workflow Experimental Workflow: In Vitro Dose-Response A Prepare Isolated Nerve-Muscle Tissue B Mount in Organ Bath & Equilibrate A->B C Record Baseline Twitch Response B->C D Administer Cumulative Doses of Gallamine C->D E Record Twitch Inhibition D->E F Plot Dose-Response Curve & Calculate ED50 E->F cluster_troubleshooting Troubleshooting Logic for Dose-Response Variability Start Inconsistent Results? CheckAnimal Review Animal Factors: - Age - Renal Function - Strain Start->CheckAnimal CheckExperimental Review Experimental Conditions: - Temperature - pH - Muscle Tension Start->CheckExperimental CheckDrug Review Drug Interactions: - Anesthetics - Antibiotics Start->CheckDrug Standardize Standardize Protocols CheckAnimal->Standardize CheckExperimental->Standardize CheckDrug->Standardize

References

Technical Support Center: Optimizing Gallamine Triethiodide for Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of gallamine (B1195388) triethiodide concentration in neuromuscular blockade experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving stable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for gallamine triethiodide?

A1: this compound is a non-depolarizing neuromuscular blocking agent.[1] It acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and depolarizing the muscle cell, thus inhibiting muscle contraction.

Q2: What is a typical starting concentration range for this compound in an in vitro nerve-muscle preparation (e.g., rodent phrenic nerve-diaphragm)?

A2: For in vitro studies on amphibian and mammalian nerve fibers, concentrations ranging from 0.1 mM to 10.0 mM have been used to study its effects on nerve currents.[2] In a study on frog skeletal muscle, concentrations up to approximately 40 µM were used to achieve competitive antagonism, with an apparent equilibrium constant of about 2 µM. Therefore, a starting concentration in the low micromolar range (e.g., 1-10 µM) is a reasonable starting point for a concentration-response curve in a mammalian nerve-muscle preparation. The optimal concentration for a stable block will need to be determined empirically for your specific experimental setup.

Q3: How should I prepare and store this compound solutions?

A3: this compound is soluble in water and ethanol. For stock solutions, it is recommended to prepare them in an appropriate solvent, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store them at -20°C for up to a month or -80°C for up to six months. When preparing working solutions from a water-based stock, it is advisable to filter and sterilize the solution before use. Always prepare fresh working solutions on the day of the experiment.

Q4: What are the key factors that can influence the stability and effectiveness of the neuromuscular block?

A4: Several factors can affect the neuromuscular blockade induced by this compound:

  • Temperature: Lower temperatures can potentiate the blocking effect of non-depolarizing muscle relaxants. Maintaining a stable and physiological temperature for your preparation is crucial.

  • pH of the physiological solution: Changes in the pH of the bathing solution can alter the ionization of gallamine and the function of the acetylcholine receptor, thereby affecting the potency of the block.

  • Stimulation Frequency: High-frequency nerve stimulation can lead to a phenomenon known as "fade," where the twitch response progressively diminishes. This is characteristic of non-depolarizing blockers.

  • Drug Interactions: Other drugs present in your experimental preparation, such as certain antibiotics or anesthetics, can potentiate the effects of gallamine.

  • Tissue Health: The viability and health of the nerve-muscle preparation are critical. Ensure proper dissection, oxygenation, and nutrient supply to maintain the preparation's responsiveness.

Q5: How can I reverse the neuromuscular block induced by this compound in my in vitro preparation?

A5: The neuromuscular blockade produced by gallamine, a competitive antagonist, can be reversed by increasing the concentration of acetylcholine at the neuromuscular junction. In a research setting, this is typically achieved by adding an acetylcholinesterase inhibitor, such as neostigmine, to the bathing solution. Neostigmine inhibits the breakdown of acetylcholine, allowing it to accumulate and compete more effectively with gallamine for the receptor binding sites.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Incomplete or weak neuromuscular block 1. Gallamine concentration is too low.2. The nerve-muscle preparation is not healthy or responsive.3. Issues with the stimulating electrode placement or stimulus intensity.1. Perform a concentration-response curve to determine the optimal blocking concentration for your specific preparation.2. Verify the viability of the preparation by observing a stable baseline twitch response before drug application. Ensure adequate oxygenation and perfusion with physiological saline.3. Ensure the stimulating electrodes are in proper contact with the nerve and that a supramaximal stimulus is being delivered.
Unstable block (fading or wearing off too quickly) 1. "Fade" phenomenon at high stimulation frequencies.2. Washout of the drug from the tissue bath.3. Instability of the gallamine solution.1. Use a lower stimulation frequency (e.g., 0.1-0.2 Hz) for continuous monitoring to minimize fade.2. Ensure a constant concentration of gallamine in the tissue bath by using a continuous perfusion system or by performing regular solution changes.3. Prepare fresh gallamine solutions for each experiment.
No response to nerve stimulation after gallamine application 1. Gallamine concentration is too high, leading to a complete block.2. The nerve has been damaged during dissection or setup.1. Reduce the concentration of gallamine. If a complete block is intended, confirm its nature by attempting to reverse it with an acetylcholinesterase inhibitor.2. Check for nerve damage by stimulating the muscle directly. If the muscle contracts with direct stimulation but not with nerve stimulation, nerve damage is likely.
Variability in results between experiments 1. Inconsistent experimental conditions (temperature, pH, etc.).2. Differences in the health and responsiveness of the tissue preparations.3. Inconsistent gallamine solution preparation.1. Strictly control all experimental parameters, including temperature, pH, and ionic composition of the physiological solution.2. Standardize the dissection and preparation mounting procedures to ensure consistency. Allow for an adequate equilibration period before starting the experiment.3. Prepare fresh gallamine solutions from a reliable stock for each experiment and ensure accurate dilutions.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Various Preparations

PreparationConcentration RangeEffect
Frog Skeletal Muscle (in vitro)Up to ~40 µMCompetitive antagonism
Amphibian and Mammalian Nerve Fibers (in vitro)0.1 - 10.0 mMBlockade of delayed potassium conductance
Human Plasma (in vivo)3.43 - 10.28 µg/mLEC50 for paralysis
Human Plasma (in vivo)5.66 - 23.37 µg/mLEC95 for paralysis

Note: These values should be used as a general guide. The optimal concentration for a stable neuromuscular block must be determined empirically for each specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of the Rodent Phrenic Nerve-Diaphragm
  • Euthanasia and Dissection:

    • Humanely euthanize a rodent (e.g., rat or mouse) according to approved institutional animal care and use committee (IACUC) protocols.

    • Quickly open the thoracic and abdominal cavities to expose the diaphragm.

    • Carefully dissect the phrenic nerve, leaving a significant length attached to the diaphragm.

    • Isolate a hemidiaphragm with the attached phrenic nerve.

  • Mounting the Preparation:

    • Mount the hemidiaphragm in a tissue bath containing oxygenated (95% O2, 5% CO2) physiological saline solution (e.g., Krebs-Ringer solution) maintained at a physiological temperature (e.g., 37°C).

    • Attach the central tendon to a fixed hook and the costal margin to a force-displacement transducer to record isometric contractions.

  • Equilibration:

    • Allow the preparation to equilibrate for at least 30-60 minutes, with continuous perfusion of the physiological solution.

    • During equilibration, adjust the resting tension to achieve an optimal twitch response.

Protocol 2: Induction and Monitoring of Neuromuscular Blockade
  • Baseline Recording:

    • Stimulate the phrenic nerve using a suction electrode with supramaximal square-wave pulses of short duration (e.g., 0.1-0.2 ms) at a low frequency (e.g., 0.1-0.2 Hz).

    • Record the baseline twitch tension for at least 15-20 minutes to ensure a stable response.

  • Application of this compound:

    • Introduce this compound into the tissue bath to achieve the desired final concentration.

    • For a concentration-response curve, add the drug in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.

  • Monitoring the Block:

    • Continuously record the twitch tension to monitor the onset, development, and stability of the neuromuscular block.

    • The degree of block is typically expressed as the percentage reduction in twitch height compared to the baseline.

    • For a stable block, the twitch height should remain consistently suppressed for the desired duration of the experiment.

Visualizations

Gallamine_Mechanism_of_Action cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane ActionPotential Action Potential AChVesicles Acetylcholine (ACh) Vesicles ActionPotential->AChVesicles triggers AChRelease ACh Release AChVesicles->AChRelease ACh ACh AChRelease->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to MuscleContraction Muscle Contraction nAChR->MuscleContraction activates NoContraction No Muscle Contraction nAChR->NoContraction is inhibited Gallamine This compound Gallamine->nAChR competitively blocks

Caption: Mechanism of action of this compound at the neuromuscular junction.

Experimental_Workflow cluster_troubleshooting Troubleshooting Points A Prepare Phrenic Nerve- Diaphragm Tissue B Mount Tissue in Bath & Equilibrate A->B C Record Stable Baseline Twitch Response B->C D Add this compound to Bath C->D E Monitor Neuromuscular Blockade D->E F Analyze Data (e.g., % Block, Onset Time) E->F G Unstable Block? E->G H Incomplete Block? E->H G->D Adjust Concentration or Perfusion H->D Increase Concentration (check viability)

Caption: General experimental workflow for studying neuromuscular blockade.

Troubleshooting_Logic Start Is the Neuromuscular Block Stable? Yes Continue Experiment Start->Yes No Identify Cause of Instability Start->No Cause1 Is the stimulation frequency too high? No->Cause1 Cause2 Is the tissue preparation healthy? No->Cause2 Cause3 Is the drug concentration appropriate? No->Cause3 Cause1->Cause2 No Solution1 Lower stimulation frequency Cause1->Solution1 Yes Cause2->Cause3 Yes Solution2 Check tissue viability and bath conditions Cause2->Solution2 No Solution3 Adjust drug concentration Cause3->Solution3 No Solution1->Start Solution2->Start Solution3->Start

Caption: A logical approach to troubleshooting an unstable neuromuscular block.

References

assessing the long-term stability of gallamine triethiodide in solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the long-term stability of gallamine (B1195388) triethiodide in solution for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for gallamine triethiodide stock solutions?

A1: For optimal stability, it is recommended to store this compound stock solutions under the following conditions.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Storage TemperatureDurationStorage Conditions
-80°CUp to 6 monthsSealed, protected from moisture and light
-20°CUp to 1 monthSealed, protected from moisture and light
4°C (Solid)As per manufacturer's expirySealed, protected from moisture and light

Q2: What factors can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Solutions with a pH between 5.3 and 7.0 are considered optimal for this compound.[1] Extreme pH values may lead to hydrolysis.

  • Light: this compound is sensitive to light and should be protected from exposure to prevent photodegradation.[1]

  • Temperature: Elevated temperatures can accelerate degradation. When heated to decomposition, it can emit toxic fumes.[1]

  • Oxidizing agents: Contact with strong oxidizing agents should be avoided as they can lead to chemical degradation.

  • Moisture: this compound is hygroscopic and should be protected from moisture to prevent hydrolysis.

Q3: Are there any known incompatibilities of this compound with other substances?

A3: Yes, this compound is known to be incompatible with meperidine hydrochloride, and solutions of these two drugs should not be mixed. Due to its chemical nature as a quaternary ammonium (B1175870) compound, it may also be incompatible with alkaline solutions or drugs that are formulated at a high pH, as this could potentially lead to precipitation or degradation. It is always recommended to verify compatibility before co-administering with other drugs.

Q4: What are the visual signs of this compound degradation in solution?

A4: A freshly prepared solution of this compound should be clear and colorless.[1] Signs of degradation may include the appearance of a yellow color, the formation of precipitates, or a change in the clarity of the solution. Any solution that is not clear and colorless should be discarded.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected precipitation in the solution - pH of the solution is outside the optimal range (5.3-7.0)- Incompatibility with the solvent or another component in the mixture- Supersaturation of the solution- Verify the pH of the solution and adjust if necessary using a suitable buffer.- Review the composition of the solution for any known incompatibilities.- Ensure the concentration of this compound does not exceed its solubility in the chosen solvent. Gentle warming and/or sonication may aid dissolution, but the solution should be allowed to return to room temperature to check for precipitation before use.
Solution turns yellow - Exposure to light (photodegradation)- Chemical degradation due to improper storage or contamination- Prepare fresh solutions and always store them protected from light in amber vials or wrapped in aluminum foil.- Review storage conditions and ensure they comply with the recommendations.- Use high-purity solvents and handle the material in a clean environment to avoid contamination.
Loss of biological activity or potency - Chemical degradation of this compound- Adsorption to container surfaces- Prepare fresh solutions for each experiment, especially for sensitive assays.- Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution.- Consider using low-protein-binding containers for storing and handling dilute solutions.
Inconsistent experimental results - Variability in the stability of the prepared solutions- Inaccurate concentration of the stock solution- Prepare a fresh stock solution from the solid material and aliquot for single use to ensure consistency.- Validate the concentration of the stock solution using a validated analytical method such as HPLC-UV.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile water for injection or a suitable buffer (e.g., phosphate-buffered saline, PBS) with a pH between 5.3 and 7.0

  • Sterile, amber-colored volumetric flasks

  • Sterile, single-use aliquoting tubes (e.g., low-protein-binding microcentrifuge tubes)

  • 0.22 µm sterile filter

Procedure:

  • Accurately weigh the required amount of this compound powder in a clean, dry weighing boat.

  • Transfer the powder to a sterile, amber-colored volumetric flask.

  • Add a portion of the desired solvent (e.g., sterile water or PBS) to the flask and gently swirl to dissolve the powder.

  • Once dissolved, add the solvent to the final volume and mix thoroughly.

  • If using water as the solvent, it is recommended to filter the solution through a 0.22 µm sterile filter.[1]

  • Immediately aliquot the stock solution into sterile, single-use tubes.

  • Label the tubes with the compound name, concentration, date of preparation, and storage conditions.

  • Store the aliquots at the recommended temperature (-20°C for up to 1 month or -80°C for up to 6 months), protected from light.[1]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is based on the USP monograph for this compound and general principles for stability-indicating methods.

Chromatographic Conditions:

Parameter Specification
Column C18, 4.6 mm x 25 cm, 5 µm packing (L1)
Mobile Phase Filtered and degassed mixture of 0.14 M Sodium Perchlorate (pH 3.0, adjusted with sodium hydroxide (B78521) or phosphoric acid) and acetonitrile (B52724) (69:31)
Flow Rate 1.0 mL/min
Detection UV at 200 nm
Injection Volume 10 µL

| Column Temperature | Ambient |

System Suitability:

  • Column Efficiency: Not less than 5000 theoretical plates.

  • Tailing Factor: Not more than 1.4.

  • Relative Standard Deviation (RSD): Not more than 2.0% for replicate injections of the standard solution.

Forced Degradation Study Protocol (to validate stability-indicating nature):

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified period. Dissolve the sample in the mobile phase before injection.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other, and if the peak purity of the parent peak is confirmed using a photodiode array (PDA) detector.

Visualizations

Gallamine_Degradation_Pathway Potential Degradation Pathways of this compound GT This compound Hydrolysis Hydrolysis Products (e.g., cleavage of ether linkages) GT->Hydrolysis Acid/Base Oxidation Oxidation Products (e.g., N-oxides) GT->Oxidation Oxidizing Agent Photodegradation Photodegradation Products (e.g., radical-induced decomposition) GT->Photodegradation Light (UV/Vis) Stability_Testing_Workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare this compound Solution Stress Apply Stress Conditions (pH, Temp, Light) Prep->Stress HPLC HPLC Analysis Stress->HPLC Data Data Acquisition HPLC->Data Quant Quantify Degradation Data->Quant Identify Identify Degradants (MS) Quant->Identify Report Generate Stability Report Identify->Report Troubleshooting_Logic Troubleshooting Logic for Stability Issues action action start Stability Issue Observed? check_visual Visual Change? start->check_visual check_potency Loss of Potency? start->check_potency check_visual->check_potency No action_prep Review Sample Preparation check_visual->action_prep Yes action_analytical Validate Analytical Method check_potency->action_analytical Yes action_reformulate Consider Reformulation check_potency->action_reformulate No, but issue persists action_storage Verify Storage Conditions action_prep->action_storage action_analytical->action_storage

References

avoiding incomplete neuromuscular blockade with gallamine triethiodide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gallamine (B1195388) Triethiodide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gallamine triethiodide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist to acetylcholine (B1216132) (ACh) at the nicotinic receptors on the motor endplate.[1] By binding to these receptors without activating them, it prevents ACh from depolarizing the muscle fiber, thereby inhibiting muscle contraction.[1]

Q2: What are the main pharmacokinetic properties of this compound?

A2: this compound is primarily eliminated unchanged by the kidneys.[2][3] It is not metabolized.[2][3] The biological half-life in patients with normal renal function is approximately 135 minutes.[3]

Q3: Are there any known issues with tachyphylaxis (rapidly diminishing response) with repeated doses of this compound?

A3: While the search results do not indicate that tachyphylaxis is a common or well-documented issue with gallamine, the principles of competitive antagonism suggest that changes in receptor density or sensitivity with prolonged exposure could theoretically lead to altered dose requirements. Careful monitoring of neuromuscular blockade is always recommended, especially with repeated dosing.

Troubleshooting Guide: Incomplete Neuromuscular Blockade

Q1: I've administered what I calculated to be an effective dose of this compound, but I am still observing significant muscle twitching in my animal model. What could be the cause?

A1: Several factors could contribute to an incomplete neuromuscular blockade. Consider the following troubleshooting steps:

  • Verify Dosage and Administration: Double-check your dose calculations. The effective dose (ED95) for this compound, the dose required to suppress twitch height by 95%, is approximately 0.07 mg/kg. Ensure the full dose was administered intravenously.

  • Assess Subject's Physiological State:

    • Renal Function: Gallamine is primarily excreted by the kidneys.[2][3] While impaired renal function prolongs the drug's action, any pre-existing condition affecting drug distribution could alter the initial response.[4]

    • Cardiovascular Stability: Inadequate cardiac output can affect the delivery of the drug to the neuromuscular junction.

  • Review Concomitant Medications: Certain drugs can antagonize the effects of non-depolarizing muscle relaxants. Long-term administration of corticosteroids or anticholinesterases may reduce the effectiveness of gallamine.[2]

  • Monitor Neuromuscular Blockade: Implement quantitative monitoring, such as Train-of-Four (TOF) stimulation, to objectively assess the depth of the blockade.[5]

Q2: My initial dose of gallamine produced a good block, but the effect seems to be wearing off much faster than expected. Why is this happening?

A2: A shorter-than-expected duration of action can be due to:

  • Individual Variation: There can be significant individual variability in response to neuromuscular blocking agents.

  • Increased Clearance: While gallamine is renally cleared, any physiological state that enhances renal blood flow and glomerular filtration could theoretically increase its rate of elimination.

  • Drug Interactions: As mentioned, certain drugs can antagonize the neuromuscular blockade.[2]

Q3: I am using Train-of-Four (TOF) monitoring, but the results are inconsistent and difficult to interpret. What are some common issues with TOF monitoring?

A3: Inconsistent TOF results can arise from several technical issues:

  • Electrode Placement: Ensure electrodes are placed correctly over the desired nerve (e.g., the ulnar nerve for adductor pollicis muscle response).[5] The negative (black) electrode should be placed distally, closer to the neuromuscular junction.

  • Supramaximal Stimulation: It is crucial to determine the supramaximal stimulus—the lowest current that produces a maximal muscle response.[5] Using a sub-maximal stimulus will lead to an underestimation of the blockade.

  • Movement Artifact: Ensure the limb being monitored is secured to prevent movement that could interfere with the measurement of the twitch response.

  • Temperature: Hypothermia can potentiate and prolong neuromuscular blockade. Maintain the subject's core body temperature.

Quantitative Data

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterValueReference
ED95 0.07 mg/kg
Biological Half-life ~135 minutes[3]
Metabolism Not metabolized[2][3]
Primary Route of Excretion Renal (unchanged drug)[2][3]

Table 2: Factors Influencing Neuromuscular Blockade with this compound

FactorEffect on BlockadeMechanismReference
Renal Impairment Prolonged and intensifiedDecreased drug clearance[4]
Hypothermia Potentiated and prolongedAltered drug metabolism and clearance
Certain Antibiotics (e.g., Clindamycin, Polymyxins) PotentiatedPre- and post-synaptic effects at the neuromuscular junction[2]
Local Anesthetics (e.g., Lidocaine) PotentiatedDirect effects on nerve and muscle membranes[2]
Calcium Channel Blockers (e.g., Verapamil) PotentiatedInterference with calcium-dependent acetylcholine release[2]
Anticholinesterases (chronic administration) AntagonizedIncreased acetylcholine at the neuromuscular junction[2]
Corticosteroids (long-term use) AntagonizedComplex effects on neuromuscular transmission[2]

Experimental Protocols

Protocol: Assessment of Neuromuscular Blockade Using Train-of-Four (TOF) Monitoring in an Animal Model

Objective: To quantitatively assess the degree of neuromuscular blockade induced by this compound.

Materials:

  • Anesthetized animal model

  • Peripheral nerve stimulator capable of delivering a TOF stimulus

  • Recording electrodes (subdermal needle or surface ECG-style)

  • Force transducer or accelerometer to measure muscle twitch response

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to an approved institutional protocol. Ensure a stable plane of anesthesia.

    • Place the animal in a supine or lateral position, allowing unrestricted access to the limb to be monitored (e.g., the hindlimb for sciatic/tibial nerve stimulation or the forelimb for ulnar nerve stimulation).

    • Secure the limb to prevent movement artifact.

  • Electrode Placement (Example: Ulnar Nerve Stimulation):

    • Place the two stimulating electrodes along the path of the ulnar nerve.[5]

    • The negative (black) electrode should be placed distally, and the positive (red) electrode should be placed proximally, approximately 2-3 cm apart.

  • Determination of Supramaximal Stimulus:

    • Set the nerve stimulator to deliver single twitch stimuli at a low current (e.g., 5 mA).

    • Gradually increase the current until the maximal twitch response is observed.

    • The supramaximal stimulus is defined as the current 25% above this level. This ensures that all nerve fibers are depolarized with each stimulus.[5]

  • Baseline TOF Recording:

    • Prior to administration of this compound, record a baseline TOF response.

    • The TOF stimulus consists of four supramaximal stimuli delivered at a frequency of 2 Hz (i.e., four stimuli over 2 seconds).[6]

    • In the absence of a neuromuscular blocking agent, the four twitches should be of equal height (TOF ratio T4/T1 ≈ 1.0).[6]

  • Drug Administration and Monitoring:

    • Administer this compound intravenously at the desired dose.

    • Begin TOF stimulation approximately 1-2 minutes after drug administration and repeat every 15-20 seconds to observe the onset of the block.

    • Record the twitch responses (T1, T2, T3, T4). The degree of blockade is indicated by the "fade" in the twitch height, with T4 being the most sensitive to blockade.

    • The TOF ratio is calculated as the height of the fourth twitch (T4) divided by the height of the first twitch (T1).

  • Data Interpretation:

    • A TOF ratio of < 0.9 indicates incomplete recovery from neuromuscular blockade.

    • The disappearance of twitches corresponds to the depth of the blockade:

      • Disappearance of T4: ~75% of receptors blocked

      • Disappearance of T3: ~80% of receptors blocked

      • Disappearance of T2: ~90% of receptors blocked

      • Disappearance of T1: 100% of receptors blocked

  • Reversal (if applicable):

    • Administer a reversal agent such as an anticholinesterase (e.g., neostigmine) along with an antimuscarinic agent (e.g., atropine (B194438) or glycopyrrolate) to counteract the muscarinic side effects of the anticholinesterase.

    • Continue to monitor the TOF ratio until it returns to ≥ 0.9, indicating adequate recovery of neuromuscular function.

Visualizations

Gallamine_Mechanism cluster_NMJ Neuromuscular Junction Motor_Neuron Motor Neuron Terminal Synaptic_Cleft Synaptic Cleft ACh_Receptor Nicotinic ACh Receptor Synaptic_Cleft->ACh_Receptor ACh Binds Motor_End_Plate Motor End Plate ACh_Vesicles Acetylcholine (ACh) Vesicles ACh_Vesicles->Synaptic_Cleft ACh Release Muscle_Contraction Muscle Contraction ACh_Receptor->Muscle_Contraction Depolarization Blockade Blockade of Contraction ACh_Receptor->Blockade Gallamine This compound Gallamine->ACh_Receptor Competitive Antagonism

Caption: Mechanism of action of this compound at the neuromuscular junction.

TOF_Workflow cluster_Prep Preparation cluster_Monitoring Monitoring cluster_Recovery Recovery/Reversal Anesthetize Anesthetize Animal Place_Electrodes Place Stimulating Electrodes Anesthetize->Place_Electrodes Determine_SMS Determine Supramaximal Stimulus (SMS) Place_Electrodes->Determine_SMS Baseline_TOF Record Baseline TOF (T4/T1 ≈ 1.0) Determine_SMS->Baseline_TOF Administer_Gallamine Administer Gallamine Baseline_TOF->Administer_Gallamine Monitor_TOF Monitor TOF Ratio (T4/T1) Administer_Gallamine->Monitor_TOF Assess_Blockade Assess Depth of Blockade Monitor_TOF->Assess_Blockade Spontaneous_Recovery Allow Spontaneous Recovery Assess_Blockade->Spontaneous_Recovery Experiment End Administer_Reversal Administer Reversal Agent Assess_Blockade->Administer_Reversal If needed Confirm_Recovery Confirm Recovery (T4/T1 ≥ 0.9) Spontaneous_Recovery->Confirm_Recovery Administer_Reversal->Confirm_Recovery

Caption: Experimental workflow for Train-of-Four (TOF) monitoring.

Troubleshooting_Logic cluster_Checks Initial Checks cluster_Solutions Potential Solutions Incomplete_Blockade Incomplete Neuromuscular Blockade Observed Check_Dose Verify Dose and Administration Incomplete_Blockade->Check_Dose Check_Subject Assess Subject's Physiological State Incomplete_Blockade->Check_Subject Check_Drugs Review Concomitant Medications Incomplete_Blockade->Check_Drugs Implement_Monitoring Implement/Optimize TOF Monitoring Incomplete_Blockade->Implement_Monitoring Adjust_Dose Adjust Dose Based on Monitoring Check_Dose->Adjust_Dose Stabilize_Subject Stabilize Subject's Condition Check_Subject->Stabilize_Subject Modify_Meds Consider Modifying Concomitant Medications Check_Drugs->Modify_Meds

References

potential interactions between gallamine triethiodide and common anesthetic agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interactions between gallamine (B1195388) triethiodide and common anesthetic agents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of gallamine triethiodide?

This compound is a non-depolarizing neuromuscular blocking agent.[1] It acts as a competitive antagonist to acetylcholine (B1216132) (ACh) at the nicotinic receptors on the postsynaptic membrane of the motor endplate.[1][2][3] By blocking the binding of ACh, it prevents muscle depolarization and subsequent contraction, leading to skeletal muscle relaxation.[2][3]

Q2: What are the known cardiovascular side effects of this compound?

This compound is known to have a parasympatholytic effect on the cardiac vagus nerve, which can lead to tachycardia (increased heart rate) and occasionally hypertension (high blood pressure).[1][2] It is advisable to use gallamine cautiously in experiments where an increased heart rate could be a confounding factor.[4]

Q3: How do inhaled anesthetics interact with this compound?

Inhaled anesthetic agents such as isoflurane, sevoflurane (B116992), and desflurane (B1195063) are known to potentiate the effects of non-depolarizing neuromuscular blockers like gallamine.[5] This potentiation can lead to a more profound and prolonged neuromuscular blockade than anticipated. The order of potentiation is generally desflurane > sevoflurane > isoflurane.[5] Therefore, when co-administering gallamine with these agents, a reduction in the gallamine dosage is necessary to achieve the desired level of muscle relaxation without overdose.

Q4: Are there specific interactions between this compound and intravenous anesthetics like propofol (B549288) and ketamine?

While specific quantitative interaction studies between gallamine and propofol or ketamine are not extensively documented in recent literature, general principles of anesthetic drug interactions apply. Co-administration of these agents can lead to enhanced sedative and respiratory depressant effects. Ketamine, in particular, has sympathomimetic effects that could potentially exacerbate the tachycardia associated with gallamine.

Q5: What are the potential interactions between this compound and opioid analgesics?

Opioid analgesics such as morphine and fentanyl can have synergistic effects with neuromuscular blocking agents, potentially leading to increased respiratory depression. While direct interaction studies with gallamine are limited, caution is advised when using these drug classes concurrently.

Troubleshooting Guides

Issue 1: Unexpectedly deep or prolonged neuromuscular blockade.

  • Possible Cause: Potentiation of gallamine's effect by concurrently administered inhaled anesthetics (isoflurane, sevoflurane, desflurane).

  • Troubleshooting Steps:

    • Reduce Gallamine Dose: If using inhaled anesthetics, reduce the dose of gallamine. The exact dose reduction needs to be determined empirically for your specific experimental model, but a significant reduction may be required.

    • Monitor Neuromuscular Function: Continuously monitor the depth of neuromuscular blockade using a peripheral nerve stimulator to assess the train-of-four (TOF) ratio.[6][7][8][9] An adequate recovery is indicated by a TOF ratio of ≥ 0.9.[6]

    • Antagonize the Blockade: If reversal is necessary, administer an anticholinesterase agent such as neostigmine, which increases the availability of acetylcholine at the neuromuscular junction to compete with gallamine.[2] It is recommended to administer an antimuscarinic agent like atropine (B194438) or glycopyrrolate (B1671915) concurrently to counteract the muscarinic side effects of neostigmine.

Issue 2: Significant tachycardia or hypertension observed after gallamine administration.

  • Possible Cause: The inherent vagolytic effect of this compound.[1][2]

  • Troubleshooting Steps:

    • Consider Alternative Neuromuscular Blockers: If tachycardia is a significant concern for the experimental outcomes, consider using a neuromuscular blocking agent with a more favorable cardiovascular profile.

    • Careful Dose Titration: Use the minimum effective dose of gallamine required to achieve the desired level of muscle relaxation.

    • Monitor Hemodynamics: Continuously monitor heart rate and blood pressure throughout the experiment.

Issue 3: Difficulty in reversing the neuromuscular blockade.

  • Possible Cause: Overdosage of gallamine, especially in the presence of potentiating agents, or impaired renal function, as gallamine is primarily excreted unchanged by the kidneys.[2][4]

  • Troubleshooting Steps:

    • Confirm Renal Function: Ensure the subject has normal renal function before administering gallamine.

    • Ensure Partial Recovery: Before attempting reversal with neostigmine, ensure there is some evidence of spontaneous recovery from the blockade (e.g., reappearance of twitches in the TOF).

    • Adequate Reversal Agent Dosage: Ensure the dose of the reversal agent is appropriate for the level of blockade.

    • Support Ventilation: Provide mechanical ventilation until full recovery of neuromuscular function is confirmed.

Data Presentation

Table 1: Summary of Potential Interactions with this compound

Interacting Agent ClassSpecific Agent(s)Potential InteractionManagement Recommendation
Inhaled Anesthetics Isoflurane, Sevoflurane, DesfluranePotentiation of neuromuscular blockade, leading to prolonged muscle relaxation.[5]Reduce the dose of gallamine and monitor neuromuscular function closely.
Intravenous Anesthetics PropofolPotential for enhanced sedative and respiratory depressant effects.Monitor respiratory and cardiovascular parameters; adjust doses accordingly.
KetaminePotential for additive tachycardia and enhanced sedative effects.Monitor cardiovascular parameters closely.
Opioid Analgesics Morphine, FentanylPotential for synergistic respiratory depression.[10]Careful monitoring of respiratory function is crucial.
Antibiotics Aminoglycosides (e.g., Gentamicin, Neomycin)May enhance neuromuscular blockade.[11]Use with caution and monitor neuromuscular function.
Local Anesthetics Lidocaine, ProcainamideMay enhance the neuromuscular block.[2]Monitor for potentiation of blockade.
Calcium Channel Blockers VerapamilMay enhance the neuromuscular block.[2]Monitor for potentiation of blockade.

Experimental Protocols

Protocol: Assessment of Neuromuscular Blockade Using Train-of-Four (TOF) Stimulation

This protocol describes a standard method for monitoring the depth of neuromuscular blockade induced by this compound.

1. Equipment:

  • Peripheral nerve stimulator

  • Recording electrodes (surface or needle)

  • Data acquisition system to measure and record the muscle twitch response

2. Procedure:

  • Place the stimulating electrodes over a peripheral motor nerve (e.g., the ulnar nerve at the wrist).

  • Place the recording electrodes over the muscle innervated by the stimulated nerve (e.g., the adductor pollicis muscle of the thumb).

  • Determine the supramaximal stimulus: Apply single twitch stimuli at a low frequency (e.g., 0.1 Hz) and gradually increase the current until a maximal muscle twitch response is observed. The supramaximal stimulus is typically 1.5 to 2 times this current.

  • Establish a baseline TOF response before administering this compound. The TOF stimulus consists of four supramaximal stimuli delivered at a frequency of 2 Hz.

  • Administer this compound and the anesthetic agent of interest.

  • Record the TOF response at regular intervals (e.g., every 15-20 seconds) throughout the experiment.

  • The depth of neuromuscular blockade is quantified by the TOF ratio, which is the ratio of the amplitude of the fourth twitch (T4) to the amplitude of the first twitch (T1).

    • A TOF ratio of 0 indicates a deep block.

    • The reappearance of T1, T2, T3, and T4 indicates a lightening of the block.

    • A TOF ratio of ≥ 0.9 is generally considered adequate recovery of neuromuscular function.[6]

Mandatory Visualization

Gallamine_Mechanism_of_Action cluster_NMJ Neuromuscular Junction Motor_Neuron Motor Neuron Terminal Synaptic_Cleft Synaptic Cleft Motor_Neuron->Synaptic_Cleft Releases ACh Muscle_End_Plate Muscle End Plate ACh_Receptor Nicotinic ACh Receptor ACh Acetylcholine (ACh) ACh->ACh_Receptor Binds to Gallamine This compound Gallamine->ACh_Receptor Competitively Blocks Muscle_Contraction Muscle Contraction ACh_Receptor->Muscle_Contraction Activates No_Contraction Muscle Relaxation (Blockade) ACh_Receptor->No_Contraction Is Inhibited

Caption: Mechanism of action of this compound at the neuromuscular junction.

Troubleshooting_Workflow Start Experiment with Gallamine + Anesthetic Agent Monitor Monitor Neuromuscular Function (TOF) & Hemodynamics Start->Monitor Problem Adverse Event Observed? Monitor->Problem Prolonged_Block Prolonged Blockade? Problem->Prolonged_Block Yes No_Problem Continue Experiment Problem->No_Problem No Tachycardia Tachycardia? Prolonged_Block->Tachycardia No Reduce_Dose Reduce Gallamine Dose in Future Experiments Prolonged_Block->Reduce_Dose Yes Consider_Alternative Consider Alternative NMBA Tachycardia->Consider_Alternative Yes Document Document All Findings Tachycardia->Document No No_Problem->Document Reverse_Block Consider Reversal (e.g., Neostigmine) Reduce_Dose->Reverse_Block Reverse_Block->Document Consider_Alternative->Document

Caption: Troubleshooting workflow for common issues with gallamine and anesthetics.

References

Technical Support Center: Managing Tachyphylaxis to Gallamine Triethiodide in Prolonged Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing tachyphylaxis to gallamine (B1195388) triethiodide during prolonged experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is gallamine triethiodide and how does it work?

This compound is a non-depolarizing muscle relaxant.[1] It functions by competitively blocking the action of acetylcholine (B1216132) at the cholinergic receptors on the motor endplate of the neuromuscular junction.[1][2][3] This blockage prevents muscle depolarization and subsequent contraction, leading to muscle paralysis.[4] It is important to note that this compound has been largely superseded by newer neuromuscular blocking drugs with fewer side effects.[1]

Q2: What is tachyphylaxis and why might it occur with this compound in prolonged experiments?

Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration.[5][6][7] While the specific mechanisms of tachyphylaxis to this compound are not well-documented in recent literature, it is generally understood that for non-depolarizing neuromuscular blockers, this can occur due to changes at the neuromuscular junction. Potential mechanisms include receptor desensitization and downregulation of acetylcholine receptors, which would reduce the number of available binding sites for gallamine.[5]

Q3: What are the clinical signs of tachyphylaxis to this compound during an experiment?

The primary sign of tachyphylaxis is a diminishing or complete loss of the neuromuscular blocking effect at a previously effective dose. This would manifest as the return of muscle twitch or spontaneous respiratory efforts in the experimental subject despite continuous or repeated administration of this compound. Careful monitoring of neuromuscular function is crucial to detect the onset of tachyphylaxis.

Q4: Are there any known drug interactions that can affect the action of this compound?

Yes, several drugs can interact with this compound, potentially enhancing or antagonizing its effects. For instance, certain antibiotics (like aminoglycosides and clindamycin), local anesthetics, and antiarrhythmic drugs (like quinidine) may potentiate the neuromuscular blockade.[2][4] Conversely, anticholinesterases can antagonize the action of gallamine.[2] Careful consideration of all administered substances is necessary to avoid confounding effects.

Troubleshooting Guides

Issue 1: Diminishing neuromuscular blockade despite consistent this compound administration.

  • Potential Cause: Onset of tachyphylaxis.

  • Troubleshooting Strategies:

    • Confirm Neuromuscular Function: Utilize a nerve stimulator to quantitatively assess the degree of neuromuscular blockade (e.g., train-of-four monitoring).

    • Consider Dose Escalation (with caution): A carefully titrated increase in the dose of this compound may transiently restore the desired level of neuromuscular blockade. However, be aware of the potential for increased side effects, such as tachycardia and hypertension.[1][2]

    • Implement "Drug Holidays": If the experimental design permits, temporarily discontinuing the administration of this compound may allow for the resensitization of acetylcholine receptors.[5][7] The optimal duration of this "drug holiday" would need to be determined empirically.

    • Switch to an Alternative Agent: If tachyphylaxis is persistent, consider switching to a neuromuscular blocking agent with a different mechanism of action or a different chemical structure.

Issue 2: Complete loss of response to this compound.

  • Potential Cause: Severe tachyphylaxis and receptor desensitization.

  • Troubleshooting Strategies:

    • Immediate Switch to an Alternative Neuromuscular Blocker: In this scenario, it is unlikely that dose escalation of this compound will be effective. The most prudent course of action is to switch to a different class of non-depolarizing agent or a depolarizing agent if appropriate for the experimental model.

    • Washout Period: If the experiment is to be repeated, a prolonged washout period is recommended to allow for complete recovery of neuromuscular function and receptor sensitivity.

Data Presentation

Table 1: Dosage Information for this compound

Parameter Value Reference
Initial Adult Dose (IV)80-120 mg[2]
Subsequent Adult Doses (IV)20-40 mg as required[2]
Neonate Dose600 mcg/kg[2]
Child Dose1.5 mg/kg[2]
Time to Peak Effect3-10 minutes[8]
Half-life (t1/2 beta)~135 minutes[8]

Table 2: Comparison of Alternative Neuromuscular Blocking Agents

Agent Class Onset of Action Duration of Action Key Considerations Reference
Succinylcholine DepolarizingRapidShortRisk of hyperkalemia and malignant hyperthermia.[9][10]
Rocuronium Non-depolarizing (Aminosteroid)RapidIntermediateCan be reversed with sugammadex.[9][10]
Vecuronium Non-depolarizing (Aminosteroid)IntermediateIntermediateCan be reversed with sugammadex.[10]
Atracurium Non-depolarizing (Benzylisoquinolinium)IntermediateIntermediateSpontaneous degradation (Hofmann elimination).[4]
Cisatracurium Non-depolarizing (Benzylisoquinolinium)IntermediateIntermediateLess histamine (B1213489) release than atracurium.[4]
Pancuronium Non-depolarizing (Aminosteroid)SlowLongLong-acting, may lead to prolonged blockade.[4][10]

Experimental Protocols

Protocol: Investigating and Mitigating this compound Tachyphylaxis in a Rodent Model

  • Animal Preparation: Anesthetize the rodent according to an approved institutional protocol. Cannulate the trachea for mechanical ventilation and insert venous and arterial catheters for drug administration and blood pressure monitoring, respectively.

  • Baseline Neuromuscular Monitoring: Place stimulating electrodes on the sciatic nerve and a force transducer on the gastrocnemius muscle to record twitch responses. Establish a stable baseline of neuromuscular function.

  • Induction of Neuromuscular Blockade: Administer an initial bolus dose of this compound (e.g., 1-2 mg/kg, IV) and record the time to onset and degree of neuromuscular blockade.

  • Maintenance of Blockade and Tachyphylaxis Induction: Maintain neuromuscular blockade with a continuous infusion of this compound. Monitor the twitch response continuously. A gradual increase in the required infusion rate to maintain the same level of blockade is indicative of tachyphylaxis.

  • Intervention Strategies:

    • Dose Escalation: Once tachyphylaxis is observed, incrementally increase the infusion rate and record the dose-response relationship.

    • "Drug Holiday": Stop the infusion for a defined period (e.g., 30-60 minutes) and then re-initiate at the original effective dose to assess for resensitization.

    • Alternative Agent: Administer a different neuromuscular blocker (e.g., rocuronium) to determine if the tachyphylaxis is specific to this compound.

  • Data Analysis: Quantify the degree of tachyphylaxis by measuring the change in dose requirement over time. Compare the effectiveness of different intervention strategies.

Visualizations

Gallamine_Mechanism cluster_NMJ Neuromuscular Junction Motor_Neuron Motor Neuron Terminal Synaptic_Cleft Synaptic Cleft Motor_Neuron->Synaptic_Cleft Releases Acetylcholine (ACh) Muscle_End_Plate Muscle End Plate Synaptic_Cleft->Muscle_End_Plate ACh binds to Nicotinic Receptors Block Competitive Blockade Muscle_End_Plate->Block Competes with ACh for receptors Gallamine This compound Gallamine->Block Introduced into system No_Contraction Muscle Paralysis Block->No_Contraction Prevents Muscle Depolarization

Caption: Mechanism of action of this compound at the neuromuscular junction.

Tachyphylaxis_Workflow Start Start Prolonged Experiment with Gallamine Monitor Continuously Monitor Neuromuscular Function Start->Monitor Diminished_Effect Is there a diminished effect? Monitor->Diminished_Effect Diminished_Effect->Monitor No Tachyphylaxis_Suspected Tachyphylaxis Suspected Diminished_Effect->Tachyphylaxis_Suspected Yes Dose_Adjust Attempt Careful Dose Escalation Tachyphylaxis_Suspected->Dose_Adjust Effective Is it effective? Dose_Adjust->Effective Continue_Monitoring Continue Monitoring Effective->Continue_Monitoring Yes Drug_Holiday Consider 'Drug Holiday' Effective->Drug_Holiday No Continue_Monitoring->Monitor Switch_Agent Switch to Alternative Agent Drug_Holiday->Switch_Agent End End/Modify Protocol Switch_Agent->End

Caption: Workflow for managing suspected tachyphylaxis during an experiment.

Alternative_Agent_Decision_Tree Start Need to Switch from Gallamine Duration Required Duration of Action? Start->Duration Short Short-acting Duration->Short Short Intermediate Intermediate-acting Duration->Intermediate Intermediate Long Long-acting Duration->Long Long Succinylcholine Succinylcholine Short->Succinylcholine Rocuronium Rocuronium (Reversible) Intermediate->Rocuronium Vecuronium Vecuronium (Reversible) Intermediate->Vecuronium Atracurium Atracurium (Hofmann Elim.) Intermediate->Atracurium Cisatracurium Cisatracurium (Hofmann Elim.) Intermediate->Cisatracurium Pancuronium Pancuronium Long->Pancuronium

Caption: Decision tree for selecting an alternative neuromuscular blocking agent.

References

identifying and reducing electrophysiological artifacts caused by gallamine triethiodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using gallamine (B1195388) triethiodide in electrophysiological experiments. The content is designed to help identify and reduce potential artifacts and confounding effects of this neuromuscular blocking agent.

Troubleshooting Guides

Issue 1: Unexplained Changes in Signal After Gallamine Application

Problem: You observe a significant change in your electrophysiological recording immediately following the application of gallamine triethiodide, which may be misinterpreted as an artifact.

Question-and-Answer Troubleshooting Guide:

  • Q1: Is the change a complete cessation or significant reduction of muscle-related signals in my EMG or extracellular recordings?

    • A: This is the expected physiological effect of this compound. It is a neuromuscular blocking agent that competitively antagonizes nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction, leading to muscle relaxation and the reduction or elimination of muscle-derived electrical signals.[1] This is not an artifact but the intended pharmacological action.

  • Q2: Am I seeing a slow, steady drift in the baseline of my patch-clamp or intracellular recording?

    • A: While gallamine itself is not directly reported to cause baseline drift, changes in cell health or seal integrity can. Ensure your recording is stable before gallamine application. If the drift only occurs after application, consider if the solvent or pH of your gallamine solution matches your bath solution.

  • Q3: Have the firing properties of my recorded neuron changed in a way that seems non-physiological (e.g., unusually high frequency firing, then silence)?

    • A: Gallamine can have central effects and may alter neuronal firing patterns.[2] It has been shown to augment the duration of afterdischarges in the cerebral cortex.[2] Additionally, as a blocker of certain potassium channels, it can alter neuronal excitability.[3][4] It is crucial to distinguish these pharmacological effects from artifacts. A true artifact is more likely to be an irregular, non-biological waveform.

  • Q4: Is there a sudden increase in high-frequency noise in the recording?

    • A: This is unlikely to be a direct pharmacological effect of gallamine. Check your grounding and shielding. Ensure the perfusion system introducing the gallamine is not introducing electrical noise. Rule out environmental sources of high-frequency noise that may have coincidentally started.

Issue 2: Difficulty in Data Interpretation Due to Known Physiological Effects of Gallamine

Problem: The known physiological actions of this compound are complicating the interpretation of your experimental results, and you are unsure if you are observing a true experimental effect or a side effect of the drug.

Question-and-Answer Troubleshooting Guide:

  • Q1: How can I be sure that the observed effect is on my target of interest and not a result of gallamine's effect on muscarinic receptors?

    • A: Gallamine is known to be an allosteric modulator of muscarinic acetylcholine receptors.[5] To isolate the effect on your primary target, consider using a more specific antagonist for the receptor you are studying in a parallel experiment. Alternatively, you can use a specific muscarinic receptor antagonist as a control to see if it blocks the effect you are attributing to gallamine.

  • Q2: My experiment involves measuring potassium currents. How do I account for gallamine's known effects on potassium channels?

    • A: Gallamine can block certain types of potassium channels.[3][4] It is essential to characterize the specific potassium channels present in your preparation and to consult the literature for the known affinity of gallamine for those channels. You may need to use a lower concentration of gallamine that is sufficient for neuromuscular blockade but has minimal effects on the potassium channels of interest. Alternatively, use a different neuromuscular blocking agent with less reported activity on potassium channels.

  • Q3: I am studying synaptic transmission, and I see a change in neurotransmitter release. Is this a direct effect of gallamine?

    • A: Gallamine can have pre-synaptic effects. By blocking presynaptic nicotinic acetylcholine receptors, it can modulate the release of other neurotransmitters. If your experimental design allows, you can apply gallamine locally to the postsynaptic element to minimize presynaptic effects.

Frequently Asked Questions (FAQs)

  • Q: Can this compound directly cause electrical artifacts in my recording system?

    • A: There is no direct evidence to suggest that this compound chemically interacts with standard recording electrodes (like silver/silver-chloride) or other components of the electrophysiology rig to produce electrical artifacts. The "artifacts" users typically encounter are the physiological effects of the drug on the biological preparation.

  • Q: How can I reduce muscle artifacts in my recordings without using a neuromuscular blocking agent like gallamine?

    • A: If the use of gallamine is a concern for your experiment, you can try to minimize muscle artifacts by ensuring the animal is properly anesthetized and immobilized. For in vitro preparations, careful dissection to remove surrounding muscle tissue can be effective. For EEG recordings, instructing the subject to remain still and relaxed is crucial.

  • Q: What are the typical concentrations of this compound used in electrophysiology experiments?

    • A: The effective concentration of gallamine can vary significantly depending on the preparation (in vivo vs. in vitro), the species, and the specific application. It is crucial to perform a dose-response curve to determine the lowest effective concentration for neuromuscular blockade with the least possible side effects on your measurements.

  • Q: Are there alternatives to this compound that have fewer side effects on the central nervous system or ion channels?

    • A: Yes, other neuromuscular blocking agents are available. For example, vecuronium (B1682833) and rocuronium (B1662866) have different side-effect profiles and may be more suitable for certain experiments. The choice of agent should be based on a thorough review of the literature and the specific requirements of your experimental design.

Data Presentation

Table 1: Summary of Potential Electrophysiological Changes Observed with this compound and Their Likely Interpretation

Observed ChangePotential InterpretationArtifact or Physiological Effect?Recommended Action
Reduction/absence of EMG signalsNeuromuscular blockadePhysiologicalThis is the expected effect.
Altered neuronal firing rateModulation of ion channels or receptorsPhysiologicalCharacterize the change; use controls.
Change in synaptic potential amplitudePre- or postsynaptic modulationPhysiologicalInvestigate the mechanism of action.
Slow baseline driftChange in cell health or seal integrityArtifactCheck recording stability and solutions.
Increased high-frequency noiseElectrical interferenceArtifactCheck grounding, shielding, and perfusion.

Experimental Protocols

Protocol 1: Control Experiment to Differentiate Gallamine's Effects from Artifacts
  • Baseline Recording: Establish a stable baseline recording of your electrophysiological parameter of interest for at least 10-15 minutes.

  • Vehicle Control: Perfuse the preparation with the vehicle solution (the solution in which gallamine is dissolved) for the same duration as you would for the drug application. This controls for any effects of the solvent itself.

  • Gallamine Application: Apply this compound at the desired concentration and record the changes.

  • Washout: If possible, wash out the gallamine with the control solution to see if the effects are reversible.

  • Positive Control: If you are expecting a specific physiological effect (e.g., blockade of a synaptic response), use a known agonist or antagonist for that pathway as a positive control.

Visualizations

Gallamine_Troubleshooting_Workflow cluster_0 Observation cluster_1 Initial Assessment cluster_2 Interpretation & Action start Unexplained Signal Change After Gallamine Application is_muscle_signal_reduced Is it a reduction in muscle-related signals? start->is_muscle_signal_reduced is_baseline_drifting Is the baseline drifting? start->is_baseline_drifting is_firing_pattern_altered Is the neuronal firing pattern altered? start->is_firing_pattern_altered is_noise_increased Is high-frequency noise increased? start->is_noise_increased physiological_effect Physiological Effect: Expected neuromuscular blockade is_muscle_signal_reduced->physiological_effect artifact_check_solutions Potential Artifact: Check solution composition and recording stability is_baseline_drifting->artifact_check_solutions physiological_effect_cns Physiological Effect: Known CNS/ion channel effects is_firing_pattern_altered->physiological_effect_cns artifact_check_setup Potential Artifact: Check grounding, shielding, and perfusion system is_noise_increased->artifact_check_setup

Troubleshooting workflow for unexpected signal changes.

Gallamine_Signaling_Pathways cluster_0 This compound cluster_1 Primary Targets cluster_2 Downstream Effects cluster_3 Observed Electrophysiological Changes gallamine Gallamine Triethiodide nAChR Nicotinic ACh Receptors (Neuromuscular Junction) gallamine->nAChR Competitive Antagonist mAChR Muscarinic ACh Receptors (Allosteric Modulator) gallamine->mAChR K_channel Potassium Channels (Blocker) gallamine->K_channel muscle_contraction Inhibition of Muscle Contraction nAChR->muscle_contraction g_protein Modulation of G-protein Signaling mAChR->g_protein membrane_potential Alteration of Membrane Potential K_channel->membrane_potential emg_reduction Reduced EMG Amplitude muscle_contraction->emg_reduction synaptic_modulation Altered Synaptic Transmission g_protein->synaptic_modulation neuronal_excitability Changes in Neuronal Excitability membrane_potential->neuronal_excitability

Signaling pathways affected by this compound.

References

Validation & Comparative

A Comparative Guide to Gallamine Triethiodide and Vecuronium for Avian Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two non-depolarizing neuromuscular blocking agents, gallamine (B1195388) triethiodide and vecuronium (B1682833), for use in avian research models. Due to a scarcity of direct comparative studies in avian species, this document synthesizes available data, primarily from mammalian studies, to offer insights into their potential pharmacodynamics, pharmacokinetics, and side-effect profiles. Researchers should consider this information as a foundational guide and are encouraged to conduct pilot studies to determine optimal dosing and safety in their specific avian model.

At a Glance: Key Differences

FeatureGallamine TriethiodideVecuronium
Primary Mechanism Competitive antagonist at nicotinic acetylcholine (B1216132) receptors.Competitive antagonist at nicotinic acetylcholine receptors.
Cardiovascular Effects Tachycardia and potential hypertension due to vagolytic (antimuscarinic) action.[1]Minimal cardiovascular effects at clinical doses; cardiovascularly stable.[2][3]
Histamine (B1213489) Release Can cause histamine release at very high doses.[1]Does not cause histamine release.
Primary Route of Elimination Renal.[4]Primarily hepatic metabolism and biliary excretion, with some renal clearance.[5][6]
Reversibility Reversible with acetylcholinesterase inhibitors (e.g., neostigmine).Reversible with acetylcholinesterase inhibitors (e.g., neostigmine) and more effectively with sugammadex.[5]
Clinical Use Status Largely superseded by newer agents with fewer side effects; no longer marketed in the US.[1]Widely used in clinical and research settings.

Quantitative Comparison of Neuromuscular Blocking Properties

The following tables summarize key pharmacodynamic and pharmacokinetic parameters. Note: Most of this data is derived from studies in mammals and should be extrapolated to avian species with caution.

Table 1: Pharmacodynamic Comparison
ParameterThis compoundVecuroniumSpecies (Data Source)
ED95 Data not readily available~63 µg/kgHuman[7]
Onset of Action Delayed onset2.5 - 3 minutes (for intubation)Human[8]
Clinical Duration Longer duration25 - 40 minutesHuman[8][9][10]
Recovery Index (25-75%) Data not readily available~15 - 25 minutesHuman[10]
Table 2: Pharmacokinetic Comparison
ParameterThis compoundVecuroniumSpecies (Data Source)
Metabolism Minimally metabolizedHepatic (30-40%)Human[6]
Elimination Half-life Prolonged in renal dysfunction~65 - 75 minutesHuman[8]
Primary Elimination Route Renal excretion[4]Biliary (40%), Renal (20-30%)[6]Human
Plasma Protein Binding Data not readily available60 - 80%Human[8]

Mechanism of Action: Neuromuscular Blockade

Both this compound and vecuronium are non-depolarizing neuromuscular blocking agents.[4][5] They act as competitive antagonists to acetylcholine (ACh) at the nicotinic receptors on the motor end-plate of the neuromuscular junction.[1][6][8] By blocking the binding of ACh, they prevent depolarization of the muscle fiber membrane, leading to muscle relaxation and paralysis.[6]

cluster_Neuron Motor Neuron Terminal cluster_Synapse Synaptic Cleft cluster_Muscle Muscle Fiber Nerve_Impulse Nerve Impulse ACh_Vesicles ACh Vesicles Nerve_Impulse->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release fusion & ACh Acetylcholine (ACh) ACh_Release->ACh Nicotinic_Receptor Nicotinic ACh Receptor ACh->Nicotinic_Receptor binds to NMBA Gallamine or Vecuronium NMBA->Nicotinic_Receptor competitively blocks Muscle_Contraction Muscle Contraction Nicotinic_Receptor->Muscle_Contraction activates No_Contraction Muscle Relaxation/ Paralysis Nicotinic_Receptor->No_Contraction

Mechanism of non-depolarizing neuromuscular blockade.

Experimental Protocols

Protocol 1: Determination of ED95 (Effective Dose for 95% Twitch Depression)

Objective: To determine the dose of this compound or vecuronium required to produce a 95% depression of the twitch response in an avian model.

Methodology:

  • Animal Preparation: Anesthetize the bird using a stable plane of inhalation anesthesia (e.g., isoflurane). Place the bird in dorsal recumbency and maintain body temperature. Intubate and provide ventilatory support, as neuromuscular blockade will lead to apnea.

  • Instrumentation:

    • Place stimulating electrodes along the path of a peripheral nerve (e.g., the sciatic or ulnar nerve).

    • Attach a force-displacement transducer to the corresponding muscle group (e.g., gastrocnemius or a distal wing muscle) to measure twitch tension.

    • Monitor vital signs continuously (ECG, heart rate, blood pressure, end-tidal CO2, and temperature).

  • Procedure:

    • Deliver supramaximal nerve stimuli (e.g., train-of-four stimulation) at regular intervals (e.g., every 15 seconds).

    • Record baseline twitch height for a stable period.

    • Administer incremental intravenous doses of the neuromuscular blocking agent.

    • Record the percentage of twitch height depression after each dose has reached its peak effect.

    • Plot the dose-response curve to calculate the ED95.

Protocol 2: Evaluation of Onset, Duration, and Recovery

Objective: To characterize the time course of neuromuscular blockade.

Methodology:

  • Animal Preparation and Instrumentation: As described in Protocol 1.

  • Procedure:

    • Establish a stable baseline of twitch responses.

    • Administer a bolus dose of the neuromuscular blocking agent (e.g., 2x ED95).

    • Onset of Action: Measure the time from drug administration to maximum twitch depression.

    • Clinical Duration: Measure the time from drug administration until the twitch height recovers to 25% of the baseline value.

    • Recovery Index: Measure the time for the twitch height to recover from 25% to 75% of the baseline value.

    • Monitor cardiovascular parameters (heart rate and blood pressure) closely throughout the experiment to assess side effects.

A Anesthetize and Instrument Bird B Establish Stable Baseline Twitch Response A->B C Administer NMBA (Gallamine or Vecuronium) B->C D Monitor Twitch Depression & Vital Signs C->D E Measure Onset Time (to max depression) D->E F Measure Clinical Duration (to 25% recovery) D->F G Measure Recovery Index (25% to 75% recovery) D->G H Allow Full Recovery or Administer Reversal Agent G->H

Experimental workflow for neuromuscular blockade assessment.

Side Effect Profile

This compound: The most significant side effect of gallamine is its vagolytic action, which results in tachycardia and potentially hypertension.[1] This is due to its blockade of muscarinic receptors in the heart.[11] It should be used with caution in animals where an increase in heart rate would be detrimental.

Vecuronium: Vecuronium is known for its cardiovascular stability.[2] At standard clinical doses, it does not produce significant changes in heart rate or blood pressure, nor does it cause histamine release.[3][12] This makes it a preferable agent in studies where cardiovascular stability is critical. Some studies in dogs have shown that vecuronium has a much lower potency for blocking cardiac muscarinic receptors compared to pancuronium (B99182), a related compound with vagolytic effects.[13]

Conclusion for the Avian Researcher

While both this compound and vecuronium are effective non-depolarizing neuromuscular blocking agents, their profiles suggest different applications in avian research.

  • Vecuronium is likely the superior choice for most research applications due to its cardiovascular stability, lack of histamine release, and intermediate duration of action. Its predictable and clean profile minimizes confounding variables in physiological studies. While avian-specific data is limited, its use for mydriasis in kestrels without systemic side effects is a positive indicator.[14]

  • This compound , due to its significant vagolytic effects leading to tachycardia, should be used with extreme caution.[1] Its use may be limited to studies where this specific physiological effect is either desired or can be well-controlled and accounted for. Given that it has been largely superseded by agents with better safety profiles, its application in new avian research protocols would require strong justification.[1]

Researchers must always ensure adequate anesthetic depth and provide ventilatory support when using any neuromuscular blocking agent. Continuous monitoring of neuromuscular function and vital signs is essential for the safe and ethical use of these compounds in animal research.

References

Comparative Analysis of Side Effect Profiles: Gallamine Triethiodide vs. Pancuronium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of two non-depolarizing neuromuscular blocking agents, gallamine (B1195388) triethiodide and pancuronium (B99182). The information presented is intended to assist researchers and drug development professionals in understanding the nuanced differences between these compounds, supported by experimental data and methodologies.

I. Overview of Side Effect Profiles

Gallamine triethiodide and pancuronium are both recognized for their vagolytic effects, leading to cardiovascular side effects such as tachycardia and hypertension.[1] However, the magnitude and nuances of these effects, along with other potential adverse reactions, differ. Both drugs are primarily excreted via the kidneys, making their use in patients with renal impairment a significant concern due to the risk of prolonged neuromuscular blockade.[2][3] While histamine (B1213489) release is a known side effect of many neuromuscular blockers, it is generally considered minimal for both gallamine and pancuronium at standard clinical doses.[4]

II. Quantitative Comparison of Side Effects

The following table summarizes the key quantitative data on the side effect profiles of this compound and pancuronium.

Side Effect CategoryParameterThis compoundPancuronium BromideCitations
Cardiovascular Tachycardia Significant increase in heart rate due to vagolytic action. Greater vagolytic action than pancuronium.Mild to moderate dose-dependent increase in heart rate. Typically a 10-15% increase. Over 90% of ICU patients may experience an increase of 10 beats/min.[5][6][7]
Blood Pressure 45% rise in mean arterial pressure observed during tracheal intubation.10-15% increase in mean arterial pressure. A 49% rise in blood pressure was observed post-intubation when used in a mixture.[6][8]
Plasma Catecholamines Twofold rise in plasma adrenaline and a 49% rise in plasma noradrenaline concentration during intubation.A 24% rise in plasma noradrenaline was observed post-intubation when used in a mixture.[8]
Histamine Release Cutaneous Reaction Did not appear to exert a significant histamine-liberating effect in surgical patients.Minimal histamine release. Relative cutaneous histamine-releasing ability is considered the baseline (1).[4][9]
Renal Elimination & Half-life Primarily excreted by the kidneys (70-90%). Elimination half-life is significantly prolonged in renal failure.Primarily cleared by the kidneys (80%). Plasma clearance can decrease by 30-50% in patients with renal failure, leading to prolonged blockade.[2][10]
Prolonged Blockade High risk of prolonged and recurrent muscular paralysis in patients with renal insufficiency.Can cause prolonged paralysis in patients with renal failure. Complete return of neuromuscular transmission can be delayed up to 60 hours post-administration in anephric patients.[2][11]
Hypersensitivity Anaphylaxis Anaphylactoid reactions have been reported.Severe allergic reactions (anaphylactic and anaphylactoid) have been reported and can be life-threatening.[12]

III. Experimental Protocols

A. Cardiovascular Effects During Tracheal Intubation

Objective: To compare the effects of gallamine and a pancuronium/alcuronium (B1664504) mixture on the pressor and plasma catecholamine responses to tracheal intubation.

Methodology:

  • Study Population: 19 adult patients undergoing surgery.

  • Drug Administration:

    • Group 1 (n=9): Received gallamine.

    • Group 2 (n=10): Received a mixture of pancuronium and alcuronium (4:10 by weight).

  • Anesthesia: Details of the anesthetic regimen were not specified in the abstract.

  • Measurements:

    • Mean arterial pressure was recorded.

    • Plasma adrenaline and noradrenaline concentrations were measured.

  • Data Analysis: The percentage change in hemodynamic and catecholamine levels was calculated and compared between the two groups.[8]

B. Comparative Histamine Release Study

Objective: To determine the relative cutaneous histamine-releasing ability of six neuromuscular blocking drugs, including pancuronium.

Methodology:

  • Study Design: Randomized controlled trial.

  • Drug Administration: Intradermal injections of equipotent neuromuscular blocking doses of the six drugs were administered.

  • Measurements: The diameter of the resulting cutaneous wheal was measured.

  • Data Analysis: Dose-response relationships were calculated to determine the relative cutaneous histamine-releasing ability of each drug, with pancuronium set as the reference (=1).[9]

C. Cardiac Vagolytic Action in an Animal Model

Objective: To compare the cardiac vagolytic effects of d-tubocurarine, decamethonium, pancuronium, and gallamine.

Methodology:

  • Animal Model: Midcollicular decerebrate rats.

  • Drug Administration: Intravenous doses sufficient to produce respiratory muscle paralysis were administered (gallamine: 20 mg/kg; pancuronium: 0.1 mg/kg).

  • Procedure: Bradycardia was induced by electrical stimulation of the vagus nerve or by injection of a ganglionic stimulant (DMPP). The inhibitory effect of the neuromuscular blockers on the induced bradycardia was observed.

  • Measurements: Heart rate and pressor responses were recorded.[5]

IV. Signaling Pathways and Mechanisms of Action

A. Vagolytic and Sympathomimetic Effects

Both gallamine and pancuronium exert their primary cardiovascular side effects through the blockade of muscarinic M2 receptors in the heart, leading to a vagolytic effect and subsequent tachycardia.[13][14] Additionally, studies suggest that these drugs can enhance the release of norepinephrine (B1679862) from atrial sympathetic nerves by inhibiting prejunctional muscarinic receptors, contributing to their sympathomimetic properties.[15][16]

vagolytic_effect cluster_neuron Vagal Nerve Terminal cluster_heart Sinoatrial Node ACh Acetylcholine (ACh) M2_Receptor Muscarinic M2 Receptor ACh->M2_Receptor Binds to Heart_Rate Decreased Heart Rate M2_Receptor->Heart_Rate Activates Gallamine_Pancuronium Gallamine / Pancuronium Gallamine_Pancuronium->M2_Receptor Blocks

Figure 1: Mechanism of vagolytic action of gallamine and pancuronium.

B. Histamine Release

The histamine release associated with some neuromuscular blocking agents is often a result of direct chemical stimulation of mast cells, rather than an allergic reaction.[17] This direct action leads to the degranulation of mast cells and the release of histamine and other inflammatory mediators.

histamine_release cluster_mast_cell Mast Cell NMBA Neuromuscular Blocking Agent Mast_Cell Mast Cell NMBA->Mast_Cell Directly Stimulates Histamine Histamine Release Mast_Cell->Histamine Degranulation

References

A Comparative Analysis of Gallamine Triethiodide and Succinylcholine for Neuromuscular Blockade in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Neuromuscular Blocking Agents

In the realm of physiological research and drug development, the selection of an appropriate neuromuscular blocking agent is critical for ensuring the validity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of two historically significant neuromuscular blockers: gallamine (B1195388) triethiodide and succinylcholine (B1214915). By examining their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and potential side effects, this document aims to equip researchers with the necessary information to make informed decisions for their preclinical and clinical studies.

At a Glance: Key Efficacy and Pharmacodynamic Parameters

The following table summarizes the core quantitative data for gallamine triethiodide and succinylcholine, offering a clear comparison of their key performance indicators.

ParameterThis compoundSuccinylcholine
Mechanism of Action Nondepolarizing (Competitive Antagonist)Depolarizing (Agonist)
Onset of Action (IV) 3 - 5 minutes30 - 60 seconds[1]
Duration of Action Long-actingShort-acting (4 - 6 minutes)[2][3]
Potency (ED95) ~1.8 mg/kg (for intubation)< 0.3 mg/kg
Metabolism Primarily renal excretion (unchanged)Hydrolysis by plasma cholinesterase[1]
Cardiovascular Effects Tachycardia, potential for hypertensionBradycardia (especially in children), tachycardia, arrhythmias[1]

Delving Deeper: Mechanisms of Action

The fundamental difference between this compound and succinylcholine lies in their interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.

This compound: A Competitive Antagonist

This compound functions as a nondepolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nAChRs on the postsynaptic membrane of the motor endplate. By binding to these receptors without activating them, gallamine prevents acetylcholine (ACh) from binding and initiating muscle contraction. This competitive inhibition leads to flaccid paralysis. Gallamine may also act on presynaptic nicotinic receptors, which can inhibit the release of ACh.

Succinylcholine: A Depolarizing Agonist

In contrast, succinylcholine is a depolarizing neuromuscular blocking agent. Structurally, it resembles two acetylcholine molecules linked together. It acts as an agonist at the nAChRs, mimicking the action of ACh. This initial binding causes a depolarization of the motor endplate, leading to transient muscle fasciculations. However, succinylcholine is not rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft. This persistent depolarization renders the muscle membrane unresponsive to further stimulation by ACh, resulting in a state of flaccid paralysis known as a Phase I block. With prolonged exposure, a Phase II block can occur, where the postsynaptic membrane becomes repolarized but desensitized to ACh.

Visualizing the Signaling Pathways

The distinct mechanisms of this compound and succinylcholine can be visualized through the following signaling pathway diagrams.

cluster_gallamine This compound Signaling Pathway ACh_G Acetylcholine (ACh) nAChR_G Nicotinic ACh Receptor ACh_G->nAChR_G Binds Gallamine Gallamine Triethiodide Gallamine->nAChR_G Blocks Muscle_Fiber_G Muscle Fiber nAChR_G->Muscle_Fiber_G No Activation No_Depolarization No Depolarization Muscle_Fiber_G->No_Depolarization Paralysis_G Flaccid Paralysis No_Depolarization->Paralysis_G cluster_succinylcholine Succinylcholine Signaling Pathway ACh_S Acetylcholine (ACh) Succinylcholine Succinylcholine nAChR_S Nicotinic ACh Receptor Succinylcholine->nAChR_S Binds & Activates Muscle_Fiber_S Muscle Fiber nAChR_S->Muscle_Fiber_S Activation Initial_Depolarization Initial Depolarization (Fasciculations) Muscle_Fiber_S->Initial_Depolarization Persistent_Depolarization Persistent Depolarization (Phase I Block) Initial_Depolarization->Persistent_Depolarization Paralysis_S Flaccid Paralysis Persistent_Depolarization->Paralysis_S cluster_workflow Experimental Workflow for Comparative Efficacy Patient_Recruitment Patient Recruitment & Informed Consent Randomization Randomization Patient_Recruitment->Randomization Group_G Group A: This compound Randomization->Group_G Group_S Group B: Succinylcholine Randomization->Group_S Anesthesia Standardized Anesthesia Induction Group_G->Anesthesia Group_S->Anesthesia Monitoring_Setup Neuromuscular & Cardiovascular Monitoring Setup Anesthesia->Monitoring_Setup Drug_Admin Drug Administration Monitoring_Setup->Drug_Admin Data_Collection Data Collection (Onset, Duration, Vitals) Drug_Admin->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Comparative Results & Conclusion Data_Analysis->Results

References

A Comparative Guide to Validating Neuromuscular Blockade: Gallamine Triethiodide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods used to validate the degree of neuromuscular blockade induced by gallamine (B1195388) triethiodide and its commonly used alternatives. The information presented is intended to assist researchers and clinicians in selecting the appropriate neuromuscular blocking agent and monitoring techniques for their specific needs.

Introduction to Neuromuscular Blockade and its Monitoring

Neuromuscular blocking agents are essential in clinical practice and research to induce muscle relaxation. Gallamine triethiodide, a non-depolarizing neuromuscular blocking drug, achieves this by competitively blocking the action of acetylcholine (B1216132) at the nicotinic receptors on the motor endplate.[1][2] The degree of this blockade must be precisely monitored to ensure patient safety and achieve the desired level of muscle relaxation. This is accomplished through various electrophysiological techniques that assess the muscle's response to nerve stimulation. The most common methods include Train-of-Four (TOF) stimulation, tetanic stimulation, and Double Burst Stimulation (DBS).[3][4]

Comparative Analysis of Neuromuscular Blocking Agents

The following tables summarize the quantitative data for this compound and its alternatives—pancuronium, atracurium (B1203153), vecuronium (B1682833), and rocuronium (B1662866)—across different parameters of neuromuscular blockade.

Table 1: Potency and Onset of Action

DrugED50 (mg/kg)ED95 (mg/kg)Onset to 95% Block (min)
This compound 1.3[5]2.38[6]2.3 - 3.8[6]
Pancuronium 0.048[5]0.069[6]3.7 - 4.7[6]
Atracurium 0.15 - 0.20.225 - 0.32.0 - 3.0
Vecuronium 0.04 - 0.050.04 - 0.052.5 - 3.5
Rocuronium 0.145[7]0.322[7]1.0 - 1.5

Table 2: Comparative Data from Neuromuscular Monitoring Techniques

DrugTypical TOF Ratio at 75% RecoveryTetanic Fade CharacteristicsDBS Fade Comparison
This compound Less fade compared to vecuronium during late spontaneous offset.[8]Significant fade observed.Data not readily available for direct comparison.
Pancuronium Similar fade to other non-depolarizing agents.Greater fade at higher doses compared to atracurium and d-tubocurarine.[9]Similar fade to other non-depolarizing agents.
Atracurium Slightly greater fade during onset compared to vecuronium.[10]Profound tetanic fade.[11]Similar fade to other non-depolarizing agents.
Vecuronium More fade than gallamine during late spontaneous offset.[8]Significant fade observed.Similar fade to other non-depolarizing agents.
Rocuronium Slightly greater fade during onset compared to vecuronium.[10]Significant fade observed.Similar fade to other non-depolarizing agents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Train-of-Four (TOF) Stimulation

Objective: To assess the degree of neuromuscular blockade by observing the fade in muscle twitch response to four successive electrical stimuli.

Protocol:

  • Place stimulating electrodes over a peripheral nerve, typically the ulnar nerve at the wrist.

  • Place recording electrodes over the corresponding muscle, such as the adductor pollicis.

  • Deliver four supramaximal electrical stimuli in a sequence with a frequency of 2 Hz (i.e., four stimuli over 2 seconds).[12]

  • The train of stimuli is typically repeated every 10-12 seconds.[13]

  • Measure the amplitude of the fourth twitch (T4) in relation to the first twitch (T1).

  • The TOF ratio is calculated as T4/T1. A TOF ratio of less than 0.9 is indicative of residual neuromuscular blockade.[4]

Tetanic Stimulation

Objective: To assess the capacity of the neuromuscular junction to sustain a response to a high-frequency, prolonged stimulation.

Protocol:

  • Position stimulating and recording electrodes as described for TOF stimulation.

  • Deliver a continuous, supramaximal electrical stimulus at a high frequency, typically 50 Hz, for 5 seconds.[14]

  • Observe the muscle response for any fade or inability to maintain the tetanic contraction.

  • In the presence of a non-depolarizing block, a fade in the muscle response will be observed.[14]

  • Tetanic stimulation should not be repeated for at least 6 minutes to avoid affecting subsequent measurements.[4]

Double Burst Stimulation (DBS)

Objective: To provide a more sensitive clinical assessment of residual neuromuscular blockade compared to TOF.

Protocol:

  • Position stimulating and recording electrodes as described for TOF stimulation.

  • Deliver two short bursts of high-frequency (50 Hz) tetanic stimuli separated by a 750 ms (B15284909) interval.[4][15]

  • Each burst typically consists of three electrical impulses.[4]

  • In the presence of a non-depolarizing block, the response to the second burst will be weaker than the first, indicating fade.[4]

  • The manual detection of fade with DBS is considered more sensitive than with TOF.[16]

Visualizing Neuromuscular Transmission and Blockade

The following diagrams illustrate the key signaling pathway at the neuromuscular junction and the workflow for assessing neuromuscular blockade.

Neuromuscular_Junction_Signaling cluster_neuron Motor Neuron Terminal cluster_synapse Synaptic Cleft cluster_muscle Muscle Fiber cluster_blockade Neuromuscular Blockade ActionPotential Action Potential CaChannel Voltage-gated Ca²⁺ Channel ActionPotential->CaChannel 1. Arrives Vesicle Synaptic Vesicle (containing Acetylcholine) CaChannel->Vesicle 2. Ca²⁺ influx ACh Acetylcholine (ACh) Vesicle->ACh 3. Exocytosis AChR Nicotinic ACh Receptor ACh->AChR 4. Binds NaChannel Na⁺ Channel AChR->NaChannel 5. Opens Contraction Muscle Contraction NaChannel->Contraction 6. Depolarization & Contraction Gallamine This compound Gallamine->AChR Competitively Blocks

Caption: Signaling pathway at the neuromuscular junction and the action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation & Monitoring cluster_methods Validation Methods cluster_analysis Data Analysis PatientPrep Patient Preparation & Electrode Placement Baseline Establish Baseline Response PatientPrep->Baseline AdministerDrug Administer Neuromuscular Blocking Agent Baseline->AdministerDrug Monitor Monitor Neuromuscular Blockade AdministerDrug->Monitor TOF Train-of-Four (TOF) Monitor->TOF Tetanic Tetanic Stimulation Monitor->Tetanic DBS Double Burst Stimulation (DBS) Monitor->DBS Analyze Analyze Fade & Recovery TOF->Analyze Tetanic->Analyze DBS->Analyze Compare Compare Drug Efficacy Analyze->Compare

References

A Comparative Guide to the Efficacy of Reversal Agents for Gallamine Triethiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of reversal agents for gallamine (B1195388) triethiodide, a non-depolarizing neuromuscular blocking agent. The information is intended for researchers, scientists, and professionals involved in drug development. This document summarizes available experimental data, outlines relevant experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding of the reversal process.

Gallamine triethiodide functions by competitively blocking the action of acetylcholine (B1216132) at the nicotinic receptors on the motor endplate, thereby inhibiting muscle contraction.[1] Effective reversal of this neuromuscular blockade is critical in clinical and research settings. The primary class of drugs used to reverse the effects of non-depolarizing neuromuscular blocking agents like gallamine are acetylcholinesterase inhibitors.[2][3] These agents increase the concentration of acetylcholine at the neuromuscular junction, which then competes with gallamine for receptor binding, leading to the restoration of neuromuscular transmission.[3]

Comparison of Reversal Agents

The most commonly utilized reversal agents for non-depolarizing neuromuscular blockade are the acetylcholinesterase inhibitors neostigmine (B1678181) and edrophonium (B1671111). While direct comparative studies on their efficacy specifically for this compound are limited, data from studies involving other non-depolarizing blockers such as vecuronium (B1682833) and pancuronium (B99182) provide valuable insights into their relative performance.[4][5][6][7] Sugammadex (B611050), a selective relaxant binding agent, is highly effective for steroidal neuromuscular blockers but is not indicated for the reversal of benzylisoquinolinium compounds like gallamine.[8][9]

Table 1: Quantitative Comparison of Neostigmine and Edrophonium for Neuromuscular Blockade Reversal

ParameterNeostigmineEdrophoniumCitation
Mechanism of Action Reversible inhibitor of acetylcholinesteraseReversible inhibitor of acetylcholinesterase[2][3]
Typical Onset of Action Slower (10-30 minutes)Faster (30 seconds to 2 minutes)[2][4]
Potency More potentLess potent[2]
Efficacy in Deep Blockade More effectiveLess effective[2]
Recommended Dose for Reversal 0.03 to 0.07 mg/kg IV0.5 to 1.0 mg/kg IV[6]
Train-of-Four (TOF) Ratio Recovery Generally achieves TOF ratio > 0.9 within 10-20 minutesFaster initial recovery but may be less sustained, especially in deep block[4][5]
Associated Muscarinic Side Effects Significant (bradycardia, increased secretions)Milder[4]
Co-administration with Anticholinergic Required (e.g., atropine (B194438), glycopyrrolate)Often co-administered with atropine[10]

Experimental Protocols

The assessment of the efficacy of reversal agents for neuromuscular blockade is typically conducted using a combination of in vivo electrophysiological monitoring and clinical observation. The following outlines a general experimental protocol for such studies.

Induction and Maintenance of Neuromuscular Blockade
  • Animal Model: Commonly used models include rats, rabbits, or non-human primates.

  • Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., pentobarbital, isoflurane) to ensure the animal remains unconscious and free of pain.

  • Induction of Blockade: A baseline measurement of muscle twitch response is established. This compound is then administered intravenously at a dose sufficient to induce a stable, deep neuromuscular blockade (e.g., >90% depression of twitch height).[1]

  • Maintenance of Blockade: The level of neuromuscular blockade is maintained for a predetermined period through continuous infusion or intermittent bolus injections of this compound.

Monitoring of Neuromuscular Function
  • Stimulation: A peripheral nerve (e.g., the ulnar nerve) is stimulated using a nerve stimulator.

  • Train-of-Four (TOF) Stimulation: This is the most common method, involving four supramaximal stimuli delivered at a frequency of 2 Hz. The ratio of the amplitude of the fourth twitch to the first twitch (TOF ratio) is a sensitive indicator of non-depolarizing neuromuscular blockade. A TOF ratio of ≥ 0.9 is generally considered indicative of adequate recovery.[3][11]

  • Measurement: The evoked muscle response (e.g., adductor pollicis muscle contraction) is measured using a force transducer or electromyography (EMG).[12]

Administration of Reversal Agent and Data Analysis
  • Reversal: Once a stable and deep neuromuscular block is established, the reversal agent (e.g., neostigmine or edrophonium) is administered intravenously.

  • Data Collection: The recovery of the TOF ratio is monitored continuously until it returns to baseline or reaches a predetermined endpoint (e.g., TOF ratio ≥ 0.9).

  • Analysis: The primary outcome measure is the time taken to achieve a specific level of recovery (e.g., time to TOF ratio of 0.9). Secondary outcome measures may include the time to reappearance of the first, second, third, and fourth twitches.

Visualizations

Signaling Pathway of Neuromuscular Blockade and Reversal

G cluster_0 Neuromuscular Junction cluster_1 Reversal Mechanism ACh Acetylcholine (ACh) AChR Nicotinic ACh Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes MuscleContraction Muscle Contraction AChR->MuscleContraction Activates NoContraction Muscle Paralysis AChR->NoContraction Gallamine This compound Gallamine->AChR Competitively Blocks IncreasedACh Increased ACh Concentration AChE->IncreasedACh Neostigmine Neostigmine / Edrophonium Neostigmine->AChE Inhibits IncreasedACh->AChR Outcompetes Gallamine

Caption: Mechanism of gallamine blockade and its reversal.

Experimental Workflow for Assessing Reversal Agent Efficacy

G cluster_0 Preparation cluster_1 Blockade cluster_2 Reversal & Monitoring cluster_3 Analysis AnimalPrep Animal Preparation (Anesthesia, Cannulation) Baseline Baseline Neuromuscular Function Measurement AnimalPrep->Baseline Induction Induce Neuromuscular Blockade (this compound IV) Baseline->Induction Maintenance Maintain Deep Blockade (TOF Count = 0) Induction->Maintenance Reversal Administer Reversal Agent (Neostigmine or Edrophonium) Maintenance->Reversal Monitoring Continuous TOF Monitoring Reversal->Monitoring DataAnalysis Analyze Recovery Time (Time to TOF Ratio ≥ 0.9) Monitoring->DataAnalysis Comparison Compare Efficacy of Different Reversal Agents DataAnalysis->Comparison

Caption: Workflow for comparing reversal agent efficacy.

References

Validating Gallamine Triethiodide's Selectivity for M2 Muscarinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of gallamine (B1195388) triethiodide's selectivity for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR) against other muscarinic receptor subtypes. The information presented is supported by experimental data from peer-reviewed studies and is intended to assist researchers in evaluating gallamine as a pharmacological tool for M2 receptor research.

Introduction to Gallamine Triethiodide

This compound is a neuromuscular blocking agent that also exhibits antagonist activity at muscarinic acetylcholine receptors. It is particularly noted for its allosteric modulation and selectivity for the M2 receptor subtype. This property makes it a valuable tool for distinguishing M2 receptor-mediated functions from those of other mAChR subtypes. Gallamine's interaction with the M2 receptor is complex, involving both competitive and allosteric mechanisms, which contributes to its unique pharmacological profile.

Comparative Binding Affinity of this compound

The selectivity of gallamine for the M2 receptor is evident from its binding affinity (Ki) values across the five muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
This compound 242.4~2800Low affinityNot reported
Pancuronium Not reportedHigh affinityLower affinity than M2Not reportedNot reported
Methoctramine Lower affinity than M2High affinityIntermediate affinityNot reportedNot reported
AF-DX 116 Lower affinity than M2High affinityIntermediate affinityNot reportedNot reported

Note: Ki values can vary between studies depending on the experimental conditions, radioligand used, and tissue or cell type.

Functional Selectivity of this compound

Functional assays provide further evidence of gallamine's M2 selectivity. In tissues where M2 receptors are predominantly coupled to the inhibition of adenylyl cyclase, gallamine acts as an antagonist. For instance, in the rat myocardium, gallamine antagonizes the muscarinic receptor-mediated inhibition of adenylate cyclase activity. The nature of this antagonism is consistent with an allosteric mechanism.

Allosteric Modulation

A key feature of gallamine's interaction with muscarinic receptors is its allosteric mechanism. It binds to a site on the receptor that is distinct from the orthosteric site where acetylcholine binds. This allosteric binding modulates the affinity of the orthosteric site for other ligands. This property is more pronounced at the M2 receptor compared to other subtypes.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the binding affinity of a compound for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each muscarinic receptor subtype.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the specific muscarinic receptor subtype.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine or [3H]quinuclidinyl benzilate) and varying concentrations of the competing ligand (gallamine).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of gallamine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

DOT Script for Radioligand Binding Assay Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membrane Membrane Preparation (expressing receptor subtype) Incubation Incubation Membrane->Incubation Radioligand Radioligand ([3H]NMS or [3H]QNB) Radioligand->Incubation Competitor Competing Ligand (Gallamine) Competitor->Incubation Filtration Rapid Filtration (Separation of bound/unbound) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting Analysis Non-linear Regression (IC50 determination) Counting->Analysis Calculation Cheng-Prusoff Equation (Ki calculation) Analysis->Calculation

Radioligand Binding Assay Workflow
Functional Assays: Adenylate Cyclase Inhibition

Objective: To assess the functional antagonism of gallamine at M2 receptors by measuring its effect on agonist-induced inhibition of adenylate cyclase.

General Protocol:

  • Cell Culture and Treatment: Cells expressing M2 receptors (e.g., CHO-K1 cells) are cultured and treated with a muscarinic agonist (e.g., carbachol) in the presence and absence of varying concentrations of gallamine.

  • cAMP Accumulation: The intracellular cyclic AMP (cAMP) levels are stimulated using forskolin.

  • Lysis and Detection: The cells are lysed, and the cAMP levels in the lysate are measured using a suitable assay kit (e.g., ELISA-based).

  • Data Analysis: The ability of gallamine to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its functional antagonist potency.

DOT Script for M2 Receptor Signaling Pathway:

M2_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular cluster_ligands Ligands M2R M2 Muscarinic Receptor Gi Gi/o Protein M2R->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC ACh Acetylcholine (Agonist) ACh->M2R activates Gallamine Gallamine (Antagonist) Gallamine->M2R inhibits (allosterically)

M2 Muscarinic Receptor Signaling Pathway

Conclusion

The available binding and functional data strongly support the selectivity of this compound for the M2 muscarinic receptor. Its allosteric mode of action provides a unique mechanism of antagonism that can be exploited in experimental pharmacology to dissect the roles of M2 receptors in various physiological and pathological processes. While other M2 selective antagonists exist, gallamine remains a valuable and widely used pharmacological tool for M2 receptor research. Researchers should, however, be mindful of its neuromuscular blocking activity and potential for complex allosteric interactions when designing and interpreting experiments.

A Comparative Analysis of the Vagolytic Effects of Gallamine Triethiodide and Other Neuromuscular Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vagolytic effects of gallamine (B1195388) triethiodide against other neuromuscular blocking agents. The information presented is supported by experimental data to assist researchers and clinicians in selecting the most appropriate neuromuscular blocker while considering potential cardiovascular side effects.

Introduction

Neuromuscular blocking agents are essential in clinical anesthesia and research to induce muscle relaxation. However, these agents can also interact with receptors beyond the neuromuscular junction, leading to unintended cardiovascular effects. A significant side effect of some neuromuscular blockers is their vagolytic action, which involves the blockade of the parasympathetic vagus nerve's influence on the heart, often resulting in tachycardia. Gallamine triethiodide is particularly known for this effect. Understanding the comparative vagolytic profiles of different neuromuscular blockers is crucial for predicting and managing their hemodynamic consequences.

Quantitative Comparison of Vagolytic Effects

The vagolytic properties of neuromuscular blockers can be quantified by their ability to antagonize vagally-induced bradycardia. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Vagolytic and Neuromuscular Blocking Potency

Neuromuscular BlockerEC50 for Ganglion Blockade (µM)Ratio of EC50 (Ganglion Blockade / Neuromuscular Blockade)Vagolytic Effect Ranking
Gallamine Not explicitly stated, but has known vagolytic properties24.3High
Pancuronium (B99182) Not explicitly stated, but has known vagolytic properties200.0Moderate
d-Tubocurarine Not explicitly stated, but has minimal vagolytic properties6.7Low / Negligible
Alcuronium Not explicitly stated22.9Moderate
Fazadinium Not explicitly stated2.3High

Data sourced from in vitro experiments on guinea-pig preparations. A higher ratio indicates greater selectivity for the neuromuscular junction over autonomic ganglia.[1]

Table 2: Effects of Neuromuscular Blockers on Heart Rate and Baroreceptor Reflex Sensitivity in Rats

Neuromuscular BlockerChange in Heart Rate (HR)Baroreceptor Reflex Sensitivity (BRS) (beats/min/mmHg)
Pancuronium Increased (276.9 ± 8.35 to 365.3 ± 12.91 bpm, P<0.05)Reduced (0.25 ± 0.02)
Rocuronium (B1662866) No significant effectReduced (0.68 ± 0.11)
Cisatracurium No significant effectNo significant effect (0.69 ± 0.10)

This study in anesthetized rats demonstrates the significant tachycardic and vagolytic (reduced BRS) effects of pancuronium compared to the more cardiovascularly stable profiles of rocuronium and cisatracurium.[2]

Signaling Pathway of Vagolytic Action

The primary mechanism underlying the vagolytic effects of neuromuscular blockers like gallamine and pancuronium is the competitive antagonism of acetylcholine (B1216132) at muscarinic M2 receptors in the sinoatrial node of the heart. This blockade prevents the vagus nerve from exerting its normal inhibitory effect on heart rate, leading to an increase in heart rate (tachycardia).

cluster_0 Parasympathetic Nerve Terminal cluster_1 Sinoatrial Node Cell cluster_2 Pharmacological Intervention Vagus Nerve Vagus Nerve ACh Release ACh Release Vagus Nerve->ACh Release Nerve Impulse ACh ACh ACh Release->ACh M2 Muscarinic Receptor M2 Muscarinic Receptor G-protein G-protein M2 Muscarinic Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Heart Rate Decrease Heart Rate Decrease cAMP->Heart Rate Decrease ACh->M2 Muscarinic Receptor Binds Gallamine/\nPancuronium Gallamine/ Pancuronium Gallamine/\nPancuronium->M2 Muscarinic Receptor Blocks

Mechanism of vagolytic action of certain neuromuscular blockers.

Experimental Protocols

In Vivo Assessment of Vagolytic Effects in Rats

This protocol is adapted from studies investigating the cardiovascular effects of neuromuscular blockers in anesthetized rats.[2][3]

  • Animal Preparation:

    • Adult male Lewis rats are anesthetized (e.g., with urethane, 1.3 g/kg, i.p.).

    • A tracheotomy is performed to facilitate mechanical ventilation.

    • The femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively.

    • ECG electrodes are placed to monitor heart rate.

  • Vagal Stimulation:

    • The cervical vagus nerve is carefully isolated.

    • A bipolar platinum cuff electrode is placed on the nerve for stimulation.

    • To eliminate afferent nerve activity, the vagus nerve may be crushed proximal to the stimulating electrode.

  • Experimental Procedure:

    • A baseline period is established to record stable heart rate and blood pressure.

    • To isolate the vagal effect, a sympathetic β-blocker (e.g., atenolol, 1 mg/kg, i.v.) can be administered.

    • Bradycardia is induced by electrical stimulation of the vagus nerve with defined parameters (e.g., specific frequency, pulse width, and current).

    • The neuromuscular blocking agent is administered intravenously at a dose sufficient to cause respiratory muscle paralysis.

    • Vagal stimulation is repeated, and the degree of inhibition of the bradycardic response is measured. This indicates the vagolytic activity of the drug.

    • In some protocols, a ganglionic stimulant like dimethyl-phenyl-piperazinium (DMPP) is used to induce bradycardia to assess the drug's effect at the ganglionic or post-synaptic level.[3]

In Vitro Assessment using Isolated Guinea Pig Atria

This method, as described in the literature, allows for the direct measurement of a drug's effect on the heart's pacemaker activity without systemic influences.[4][5]

  • Tissue Preparation:

    • Guinea pigs are euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

    • The atria are dissected free from the ventricles and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at a constant temperature (e.g., 37°C).

    • The spontaneous beating rate of the atria is recorded.

  • Vagal Stimulation:

    • The vagus nerve supply to the atria is preserved during dissection.

    • The vagus nerve is stimulated electrically to induce a negative chronotropic effect (slowing of the heart rate).

  • Drug Application and Measurement:

    • A cumulative concentration-response curve is generated by adding increasing concentrations of the neuromuscular blocker to the organ bath.

    • The inhibitory effect of the drug on the vagally-induced bradycardia is quantified.

    • The concentration of the drug that produces a 50% inhibition of the vagal response (ED50) is determined to quantify its vagolytic potency.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for comparing the vagolytic effects of different neuromuscular blockers.

cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Comparison and Conclusion Animal Model Selection Animal Model Selection Anesthesia and Surgical Preparation Anesthesia and Surgical Preparation Animal Model Selection->Anesthesia and Surgical Preparation Physiological Monitoring Setup Physiological Monitoring Setup Anesthesia and Surgical Preparation->Physiological Monitoring Setup Baseline Measurement Baseline Measurement Physiological Monitoring Setup->Baseline Measurement Vagal Stimulation (Control) Vagal Stimulation (Control) Baseline Measurement->Vagal Stimulation (Control) Drug Administration Drug Administration Vagal Stimulation (Control)->Drug Administration Vagal Stimulation (Post-Drug) Vagal Stimulation (Post-Drug) Drug Administration->Vagal Stimulation (Post-Drug) Data Recording Data Recording Vagal Stimulation (Post-Drug)->Data Recording Quantify HR Change Quantify HR Change Data Recording->Quantify HR Change Calculate % Inhibition of Bradycardia Calculate % Inhibition of Bradycardia Quantify HR Change->Calculate % Inhibition of Bradycardia Determine ED50 (if applicable) Determine ED50 (if applicable) Calculate % Inhibition of Bradycardia->Determine ED50 (if applicable) Statistical Analysis Statistical Analysis Determine ED50 (if applicable)->Statistical Analysis Compare Vagolytic Potency Compare Vagolytic Potency Statistical Analysis->Compare Vagolytic Potency Relate to Neuromuscular Blocking Potency Relate to Neuromuscular Blocking Potency Compare Vagolytic Potency->Relate to Neuromuscular Blocking Potency Draw Conclusions Draw Conclusions Relate to Neuromuscular Blocking Potency->Draw Conclusions

Workflow for assessing vagolytic effects of neuromuscular blockers.

Conclusion

The experimental evidence clearly indicates that this compound possesses significant vagolytic effects, leading to tachycardia. Its vagolytic potency is generally considered to be greater than that of pancuronium.[3] In contrast, other neuromuscular blockers such as d-tubocurarine, and newer agents like rocuronium and cisatracurium, exhibit minimal to no vagolytic activity, making them more suitable choices when cardiovascular stability is a priority.[2][3] The primary mechanism for this vagolytic action is the blockade of cardiac M2 muscarinic receptors. The choice of a neuromuscular blocking agent should, therefore, be guided by a thorough understanding of its autonomic side-effect profile in the context of the specific clinical or research application.

References

A Comparative Analysis of Recovery Times: Gallamine Triethiodide Versus Modern Non-Depolarizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the recovery times associated with the non-depolarizing neuromuscular blocking agent, gallamine (B1195388) triethiodide, and a range of other commonly used non-depolarizing agents. The information presented is supported by experimental data from various clinical studies, offering a comprehensive overview for researchers and professionals in drug development.

Executive Summary

Gallamine triethiodide, a historically significant non-depolarizing muscle relaxant, has largely been superseded by newer agents with more favorable recovery profiles and fewer side effects.[1] This guide synthesizes available data to compare its recovery characteristics with those of modern agents such as atracurium, cisatracurium, rocuronium, and vecuronium. The following sections detail the quantitative recovery data, the experimental protocols used for their measurement, and the underlying physiological mechanisms.

Quantitative Data on Recovery Times

The recovery from neuromuscular blockade is a critical factor in the clinical use of non-depolarizing agents. The following table summarizes key recovery parameters for this compound and other agents. Recovery is often measured as the time taken for the Train-of-Four (TOF) ratio to reach a certain value (e.g., 0.7 or 0.9), or the time to recover to a percentage of the baseline twitch height (e.g., 25%, 75%, or 95%).

DrugDoseRecovery ParameterMean Recovery Time (minutes)Notes
This compound 1.69 +/- 0.31 mg/kgTime to sustain 30 Hz tetanic stimulation (approx. 75-80% receptor occlusion)109 +/- 66Recovery to 50% receptor occlusion took 282 +/- 88 minutes.[2]
Pancuronium 0.093 +/- 0.013 mg/kgTime to sustain 30 Hz tetanic stimulation (approx. 75-80% receptor occlusion)92 +/- 25A long-acting agent, often associated with prolonged recovery.[2][3]
100 µg/kgTime to 25% recovery of control twitch height83.0 +/- 8.4
Doxacurium 0.05 mg/kgClinically effective duration (time to 25% recovery)~100A long-acting agent.[4]
0.08 mg/kgClinically effective duration (time to 25% recovery)~160Full spontaneous recovery can take 3 to 4 hours or longer.[4]
Rocuronium 0.6 mg/kgSpontaneous recovery time (TOF ratio 70%)47 +/- 10
0.9 mg/kgTime to TOF-259Data from elderly patients (>80 years).[5]
0.6 mg/kgTime to TOF-237Data from elderly patients (>80 years).[5]
0.3 mg/kgTime to TOF-219Data from elderly patients (>80 years).[5]
Vecuronium 0.1 mg/kgTime to 95% recovery of control45-65
0.08 mg/kgSpontaneous recovery time (TOF ratio 70%)44 +/- 11
Atracurium 0.5 mg/kgTime to 95% recovery of control~60
0.5 mg/kgRecovery index (T1 25% to 75%)13.2During initial spontaneous recovery.[6]
Cisatracurium 0.15 mg/kgClinical duration (to 25% T1 recovery)55.8 +/- 8.8
0.1 mg/kg (2 x ED95)Duration of action (propofol anesthesia)40.2 +/- 7Following succinylcholine.[7]
Mivacurium 0.2 mg/kgSpontaneous recovery to TOF ratio 0.713.5 +/- 2.3A short-acting agent.[8]

Experimental Protocols

The assessment of recovery from neuromuscular blockade is standardized to ensure comparable and reproducible results. The most common method employed in clinical and research settings is Train-of-Four (TOF) Monitoring .

Train-of-Four (TOF) Monitoring Protocol

Objective: To quantitatively assess the degree of neuromuscular blockade and the course of recovery by measuring the muscular response to a series of four electrical stimuli.

Equipment:

  • A peripheral nerve stimulator capable of delivering a supramaximal square-wave stimulus of 0.2-0.3 ms (B15284909) duration.

  • Recording electrodes (surface or needle).

  • A device to measure the evoked response, such as an accelerometer (mechanomyography) or an electromyograph (EMG).

Procedure:

  • Patient Preparation: The patient is positioned to allow unrestricted movement of the muscle to be monitored, typically the adductor pollicis muscle (thumb adduction) innervated by the ulnar nerve.

  • Electrode Placement: Two electrodes are placed along the path of the ulnar nerve at the wrist.

  • Determination of Supramaximal Stimulus: A single twitch stimulus is delivered at increasing intensity until a maximal muscle response is observed. The stimulus intensity is then increased by a further 10-20% to ensure it is supramaximal.

  • Baseline Measurement: Prior to the administration of the neuromuscular blocking agent, a baseline TOF response is recorded. The TOF consists of four supramaximal stimuli delivered at a frequency of 2 Hz (i.e., every 0.5 seconds). In an unparalyzed individual, the four muscle twitches (T1, T2, T3, and T4) should be of equal height (TOF ratio = T4/T1 = 1.0).

  • Monitoring During Blockade: After administration of the non-depolarizing agent, TOF stimulation is applied at regular intervals (e.g., every 15-20 seconds during onset and recovery, and less frequently during maintenance).

  • Assessment of Recovery: Recovery is assessed by observing the return of the four twitches and measuring the TOF ratio. The primary endpoints for assessing adequate recovery are typically a TOF ratio of ≥ 0.9. The time taken to reach specific recovery milestones (e.g., reappearance of T2, T3, T4, and reaching specific TOF ratios) is recorded.

Data Interpretation:

  • TOF Count: The number of observed twitches (0 to 4) provides a qualitative measure of the depth of blockade.

  • TOF Ratio: The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1) provides a quantitative measure of fade, which is characteristic of non-depolarizing blockade. A lower TOF ratio indicates a deeper level of blockade.

Mandatory Visualizations

Signaling Pathway of Non-Depolarizing Neuromuscular Blockade

cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Action Potential Action Potential Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels Action Potential->Voltage-gated Ca2+ Channels Opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channels->Ca2+ Influx Vesicles with ACh Vesicles with ACh Ca2+ Influx->Vesicles with ACh Triggers fusion ACh Release ACh Release Vesicles with ACh->ACh Release ACh ACh ACh Release->ACh AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Nicotinic ACh Receptor Nicotinic ACh Receptor ACh->Nicotinic ACh Receptor Binds to Gallamine Gallamine Gallamine->Nicotinic ACh Receptor Competitively Blocks Blockade Blockade Gallamine->Blockade Ion Channel Opening Ion Channel Opening Nicotinic ACh Receptor->Ion Channel Opening Na+ Influx Na+ Influx Ion Channel Opening->Na+ Influx End-Plate Potential End-Plate Potential Na+ Influx->End-Plate Potential Muscle Contraction Muscle Contraction End-Plate Potential->Muscle Contraction

Caption: Neuromuscular junction signaling and blockade by gallamine.

Experimental Workflow for Assessing Recovery Time

cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Patient Preparation Patient Preparation Electrode Placement Electrode Placement Patient Preparation->Electrode Placement Determine Supramaximal Stimulus Determine Supramaximal Stimulus Electrode Placement->Determine Supramaximal Stimulus Baseline TOF Measurement Baseline TOF Measurement Determine Supramaximal Stimulus->Baseline TOF Measurement Administer Non-Depolarizing Agent Administer Non-Depolarizing Agent Baseline TOF Measurement->Administer Non-Depolarizing Agent Monitor Neuromuscular Blockade Monitor Neuromuscular Blockade Administer Non-Depolarizing Agent->Monitor Neuromuscular Blockade Allow for Spontaneous Recovery Allow for Spontaneous Recovery Monitor Neuromuscular Blockade->Allow for Spontaneous Recovery Record TOF Count and Ratio Record TOF Count and Ratio Allow for Spontaneous Recovery->Record TOF Count and Ratio Measure Time to Recovery Milestones Measure Time to Recovery Milestones Record TOF Count and Ratio->Measure Time to Recovery Milestones Compare Recovery Profiles Compare Recovery Profiles Measure Time to Recovery Milestones->Compare Recovery Profiles

Caption: Workflow for assessing neuromuscular recovery.

References

Safety Operating Guide

Proper Disposal Procedures for Gallamine Triethiodide

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of Gallamine Triethiodide, a neuromuscular blocking agent. Adherence to these procedural guidelines is critical for ensuring laboratory safety and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

This compound is classified as a hazardous substance, harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[1][2][3][4] Its disposal is regulated and must be handled with care to prevent environmental contamination and potential harm.

Hazard and Toxicity Data

For quick reference, the key hazard information and quantitative toxicological data for this compound are summarized below.

Table 1: GHS Hazard Statements

CodeHazard Statement
H302Harmful if swallowed.[1][2][3][4]
H315Causes skin irritation.[1][2][3][4]
H319Causes serious eye irritation.[1][2][3][4]
H335May cause respiratory irritation.[1][2][3][4]

Table 2: Acute Toxicity Data

TestSpeciesRouteValue
LD50MouseOral425 mg/kg[1][5]
LD50RatOral> 1000 mg/kg[5]

Operational Protocol for this compound Disposal

This protocol outlines the step-by-step methodology for the safe handling and disposal of this compound waste.

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Handle this compound in a well-ventilated place, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[1][2][3][4]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][4]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws.[1][2][4]

  • Body Protection: Wear protective, impervious clothing. For significant quantities or spill cleanup, a complete suit protecting against chemicals may be necessary.[1][4]

Waste Segregation and Containment
  • Identification: All materials contaminated with this compound, including surplus chemicals, expired stock, grossly contaminated labware (e.g., beakers, vials), and contaminated PPE, must be treated as hazardous pharmaceutical waste.

  • Segregation: Do not mix this compound waste with other waste streams.[2][5] It must be collected in a dedicated, separate container.

  • Containment: Keep the chemical waste in suitable, closed, and clearly labeled containers.[1][2][3][4] Whenever possible, leave the chemical in its original container.[2][5]

Storage and Labeling
  • Storage: Store waste containers in a dry, cool, and well-ventilated area designated for hazardous waste.[1] The storage area should be secure and locked up to prevent unauthorized access.[1][3]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents (i.e., "this compound Waste").

Final Disposal Methods
  • Prohibited Actions: Do not dispose of this compound down the drain or into sewer systems.[1][2][4][5] Discharge into the environment must be strictly avoided.[1]

  • Approved Disposal Route: The primary and recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[2] The material can be disposed of by:

    • Removal to a licensed chemical destruction plant.[1]

    • Controlled incineration with flue gas scrubbing.[1]

    • Dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Regulatory Compliance: All waste must be disposed of in accordance with national and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States or the Directive on waste 2008/98/EC in Europe.[2][5][6]

Disposal of Empty Containers
  • Decontamination: Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.

  • Final Disposal: After proper decontamination, containers can be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

Protocol for Accidental Spills

  • Evacuate: Evacuate non-essential personnel from the spill area.[3][4][7]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[7]

  • Cleanup:

    • Avoid the creation of dust.[2][4]

    • Wearing full PPE, gently sweep up the spilled solid material and shovel it into a suitable, closed container for disposal.[2][4]

    • Use spark-proof tools and explosion-proof equipment if a solvent was involved.[1][3]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: The collected spill material must be disposed of as hazardous waste according to the protocol above.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Gallamine Triethiodide Waste B Don Full PPE (Goggles, Gloves, Coat) A->B C Segregate from Other Waste Streams B->C D Place in a Suitable, Closed & Labeled Container C->D E Store Container in a Secure, Ventilated Area D->E F Arrange Pickup by a Licensed Chemical Waste Vendor E->F G Transport to a Licensed Destruction Facility F->G H Final Disposal via Controlled Incineration G->H

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Gallamine Triethiodide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring personal safety during the handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of gallamine (B1195388) triethiodide, a neuromuscular blocking agent. Adherence to these procedural steps is critical to mitigate risks and ensure a safe laboratory environment.

Gallamine triethiodide is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, stringent safety protocols must be followed.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRequired EquipmentSpecifications and Best Practices
Eye Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-resistant, impervious glovesGloves must be inspected prior to use. Wash and dry hands after handling.[1]
Body Protection Fire/flame resistant and impervious clothing; Laboratory coatWear suitable protective clothing to prevent skin contact.[1][3]
Respiratory Protection NIOSH-approved respirator or use in a fume hoodUse only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining safety and integrity of the research.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from foodstuff containers or incompatible materials.[1]

  • The storage area should be locked.[1]

2. Handling and Preparation:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[1][2]

  • Wear all required PPE as specified in the table above.

  • Avoid contact with skin and eyes.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

  • After handling, wash hands and any exposed skin thoroughly.[1]

3. Accidental Spill Response:

  • In case of a spill, evacuate personnel from the immediate area.[1]

  • Ensure the area is well-ventilated.

  • Remove all sources of ignition.[1]

  • Wear full PPE, including respiratory protection, before attempting cleanup.

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Carefully sweep or vacuum the spilled solid material, avoiding dust generation.

  • Collect the waste into a suitable, labeled, and closed container for hazardous waste disposal.[1][2]

  • Clean the spill area thoroughly with an appropriate decontaminating solution.

4. Disposal:

  • Dispose of contents and container in accordance with local, state, and federal regulations.[1]

  • Do not allow the chemical to enter drains.[1] Discharge into the environment must be avoided.[1]

  • Adhered or collected material should be promptly disposed of in suitable, closed containers.[1]

Emergency Procedures

Immediate action is required in case of accidental exposure.

  • If Swallowed: Call a POISON CENTER or doctor immediately.[1] Rinse mouth.[1] Do not induce vomiting.[1]

  • If on Skin: Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Call a POISON CENTER or doctor if you feel unwell.[1]

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound.

Toxicity MetricValueSpeciesSource
Oral LD50425 mg/kgMouse[1][2]

This data indicates that this compound is harmful if ingested.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal cluster_emergency Emergency Procedures a Inspect Container b Don PPE a->b c Weigh/Transfer in Fume Hood b->c d Conduct Experiment c->d e Clean Work Area d->e f Dispose of Waste e->f g Doff PPE f->g h Wash Hands g->h i Spill k Follow Spill Protocol i->k j Exposure l Follow First Aid j->l

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GALLAMINE TRIETHIODIDE
Reactant of Route 2
Reactant of Route 2
GALLAMINE TRIETHIODIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.